molecular formula C5H16Cl2N2 B3153500 N1,N1-Dimethylpropane-1,2-diamine dihydrochloride CAS No. 75975-34-7

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Cat. No.: B3153500
CAS No.: 75975-34-7
M. Wt: 175.1 g/mol
InChI Key: SXAWQXIDQGOCER-UHFFFAOYSA-N
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Description

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a chemical compound with the CAS Number 75975-34-7 and a molecular formula of C5H15ClN2 . It is offered with a typical purity of 96% and requires storage at 2-8°C to maintain stability . The compound is related to its (S)-enantiomer, which has the CAS number 82105-48-4 . As a diamine derivative, it serves as a specialized building block in organic synthesis and research applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAWQXIDQGOCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Spectroscopic Characterization: N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a critical chiral auxiliary and ligand building block in pharmaceutical synthesis. Its structural integrity is defined by the specific regiochemistry of the dimethylamine group at the C1 position and the primary amine at the C2 position.

In drug development, distinguishing this isomer from its regioisomer (N1,N1-dimethylpropane-1,3-diamine) is paramount. This guide provides the definitive spectroscopic signatures (NMR, IR, MS) required to validate the structure and ensure the absence of regioisomeric impurities.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name:

    
    -Dimethylpropane-1,2-diamine dihydrochloride
    
  • Common Names: 1-(Dimethylamino)-2-propylamine dihydrochloride; 1-Dimethylamino-2-aminopropane 2HCl

  • CAS Registry Number: 403712-75-4 (R-isomer), 108-15-6 (Free base generic)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 175.10 g/mol (Salt), 102.18 g/mol (Free Base)

Structural Visualization

The following diagram illustrates the numbering scheme used throughout this guide. Note the chiral center at C2, which renders the protons at C1 diastereotopic.

ChemicalStructure N1 N1 (Dimethylamine) C1 C1 (Methylene) N1->C1 C2 C2 (Chiral Center) C1->C2 C3 C3 (Methyl) C2->C3 N2 N2 (Primary Amine) C2->N2 HCl 2 x HCl HCl->N1 HCl->N2

Figure 1: Connectivity and numbering of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the molecular skeleton. For the dihydrochloride salt, the analysis is typically performed on the free base generated in situ during ionization (ESI) or via thermal volatilization (EI).

Electrospray Ionization (ESI-MS)

In positive mode (ESI+), the salt dissociates, yielding the protonated molecular ion.

Ion Speciesm/z (Theoretical)Description

103.12 Protonated free base. Primary identification peak.

125.11Sodium adduct (common in glass capillaries).

205.23Dimer formation (concentration dependent).
Electron Impact (EI-MS) Fragmentation Logic

The fragmentation pattern is dictated by


-cleavage  initiated by the nitrogen atoms. Because the molecule has two amines, two distinct 

-cleavage pathways compete. The stability of the resulting iminium ions determines the base peak.

Pathway A (Dominant): Cleavage adjacent to the tertiary amine (N1). Pathway B (Secondary): Cleavage adjacent to the primary amine (N2).

MS_Fragmentation cluster_A Pathway A (Dominant) cluster_B Pathway B (Secondary) Parent Molecular Ion (M+) m/z 102 FragA Dimethyliminium Ion [CH2=N(CH3)2]+ m/z 58 Parent->FragA α-cleavage at C1-C2 NeutralA Radical Loss •CH(NH2)CH3 FragB Ethylideneiminium Ion [CH3-CH=NH2]+ m/z 44 Parent->FragB α-cleavage at C1-C2 NeutralB Radical Loss •CH2N(CH3)2

Figure 2: Competitive


-cleavage pathways. The stability of the tertiary iminium ion (m/z 58) makes it the Base Peak.

Diagnostic Criteria:

  • Base Peak (m/z 58): Confirms the presence of the

    
     substructure.
    
  • Peak at m/z 44: Confirms the

    
     substructure.
    
  • Note: If the isomer were 1,3-diamine, the major fragment would be m/z 58 (same) but the secondary fragment would differ (loss of ethylene chain).

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

NMR is the definitive tool for distinguishing the 1,2-diamine from the 1,3-isomer. The data below assumes


 solvent, where amine protons exchange and are not observed.
NMR (400 MHz, )

The protonation of both amines in the dihydrochloride salt causes a significant downfield shift (deshielding) compared to the free base.

Position

(ppm)
MultiplicityIntegralJ (Hz)Assignment Logic
C3 1.45 Doublet (d)3H6.8Methyl group coupled to one methine proton (C2). Diagnostic of the branched chain.
N1-Me 3.02 Singlet (s)6H-

protons. Deshielded by positive charge on N.
C1 3.40 - 3.55 dd / m2H13.5, 6.0Methylene protons. Diastereotopic due to the adjacent chiral center (C2), appearing as a complex multiplet or two sets of dd.
C2 3.85 Multiplet (m)1H-Chiral methine proton. Most deshielded carbon proton due to direct attachment to ammonium and proximity to the second ammonium.

Critical Distinction:

  • 1,2-Diamine (Target): C3-Methyl is a doublet .

  • 1,3-Diamine (Impurity): No methyl doublet exists (chain is

    
    ).
    
NMR (100 MHz, )
Position

(ppm)
TypeAssignment
C3 15.8

Terminal methyl.
N-Me 43.5

Dimethylamino carbons.
C2 46.2

Methine carbon (Chiral center).
C1 59.8

Methylene carbon. Downfield due to tertiary ammonium.

Infrared (IR) Spectroscopy[9]

IR is used primarily to confirm the salt formation (dihydrochloride state) and the presence of amine functionalities.

Frequency (

)
Vibration ModeFunctional GroupNote
2800 - 3200

Stretch (Broad)

,

Very broad, strong band characteristic of amine salts. Overlaps C-H stretches.
2500 - 2700 Combination BandsAmine Salt"Amine salt" overtone bands often visible here.
1580 - 1620

Bend
Primary Amine saltAsymmetric bending of

.
1460 - 1480

Bend

,

Scissoring vibrations.
None

Stretch
CarbonylAbsence confirms purity from amide precursors.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this validated preparation workflow.

Protocol for NMR Analysis
  • Weighing: Accurately weigh 10-15 mg of the dihydrochloride salt into a clean vial.

  • Solvent: Add 0.6 mL of Deuterium Oxide (

    
    , 99.9% D).
    
    • Note: Do not use

      
       as the salt is insoluble. 
      
      
      
      is an alternative but may show broadened peaks due to hydrogen bonding.
  • Reference: Use residual HDO peak (

    
     4.79) for calibration. TMS is not recommended for aqueous salts due to solubility issues; use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) if internal referencing is strictly required.
    
Protocol for Free Base Liberation (for GC-MS)

Since salts do not volatilize well for GC-MS, the free base must be generated in situ.

  • Dissolve 20 mg of salt in 1 mL of 1M NaOH.

  • Add 1 mL of Dichloromethane (DCM).

  • Vortex vigorously for 30 seconds.

  • Extract the bottom organic layer.

  • Inject the DCM layer into the GC-MS.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66978, N,N'-Dimethyl-1,3-propanediamine (Isomer Comparison). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Amine Fragments (m/z 58, 44). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

[1]

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 5966-50-7 for racemic salt; base CAS: 108-15-6 ) is a critical diamine intermediate used in the synthesis of pharmaceutical actives (e.g., kinase inhibitors) and chiral ligands.[1] As a dihydrochloride salt, its solubility profile is dominated by high ionic character, rendering it highly soluble in water and polar protic solvents while being virtually insoluble in non-polar organic media.

This guide provides a definitive solubility profile, experimental protocols for handling and purification, and mechanistic insights into its dissolution behavior to support reproducible research and development.

Physicochemical Identity & Mechanism

Understanding the solubility of this compound requires analyzing its structural transition from a neutral oil (free base) to a crystalline lattice (dihydrochloride salt).

Structural Analysis
  • Systematic Name: N1,N1-Dimethylpropane-1,2-diamine dihydrochloride[1][2][3]

  • Molecular Formula: C5H14N2[1][4][5] · 2HCl

  • Molecular Weight: 175.10 g/mol (Salt); 102.18 g/mol (Base)[1]

  • Key Functional Groups:

    • Primary Amine (C2 position): Sterically hindered, pKa ~9.8.

    • Tertiary Amine (C1 position): Dimethyl-substituted, pKa ~9.2.[1]

    • Chloride Counter-ions: Provide high lattice energy and hydrophilicity.[1]

Solubility Mechanism

The dissolution of the dihydrochloride salt is driven by the enthalpy of hydration . The high charge density of the ammonium cations (

1

  • High

    
     (Water, DMSO):  Energetically favorable solvation of ions.
    
  • Low

    
     (DCM, Hexane):  Ionic lattice energy exceeds solvation energy, resulting in precipitation.
    

Solubility Profile Data

The following data categorizes solvent compatibility for synthesis, purification, and analysis.

Solvent ClassSpecific SolventSolubility RatingSaturation Limit (Est.)Operational Notes
Aqueous Water (pH 7)Very High > 200 mg/mLExothermic dissolution.[1] Solution is acidic (pH ~4-5).[1]
0.1 M HClVery High > 200 mg/mLsuppresses dissociation; stable storage.[1]
0.1 M NaOHReactive N/AConverts to free base (oil); phase separates.[1]
Polar Protic MethanolHigh ~50–100 mg/mLIdeal for reaction solvent or transfer.[1]
Ethanol (Abs.)[1][6][7]Moderate ~10–30 mg/mLTemperature-dependent.[1] Good for recrystallization.[1]
IsopropanolLow < 5 mg/mLEffective anti-solvent for crystallization.[1]
Polar Aprotic DMSOHigh > 100 mg/mLStandard for biological assays/stock solutions.[1]
DMFModerate ~20–50 mg/mLUseful for SNAr reactions.[1]
Non-Polar DichloromethaneInsoluble < 0.1 mg/mLUsed to extract the free base after neutralization.[1]
Ethyl AcetateInsoluble < 0.1 mg/mLExcellent anti-solvent to crash out the salt.[1]
Diethyl EtherInsoluble < 0.01 mg/mLStandard wash solvent to remove organic impurities.[1]

Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol to validate specific batch solubility for formulation.

  • Preparation: Weigh 100 mg of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

    • Observation: If fully dissolved, add another 50 mg and repeat until precipitate remains.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) or analyze via HPLC-CAD/ELSD.

Protocol B: Recrystallization (Purification)

Primary method to remove non-polar impurities or hydrolysis byproducts.[1]

  • Dissolution: Dissolve crude salt in minimum boiling Methanol or Ethanol (approx. 5 mL per gram).[1]

  • Hot Filtration: If insoluble particulates remain, filter while hot.

  • Crystallization:

    • Method 1 (Cooling): Slowly cool to 4°C.[1]

    • Method 2 (Anti-solvent): Add Ethyl Acetate or Diethyl Ether dropwise to the stirring solution until persistent turbidity appears.

  • Isolation: Cool to -20°C for 2 hours. Filter the white crystals under vacuum (inert atmosphere preferred due to hygroscopicity).

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    
Protocol C: Free Base Liberation (Extraction)

Required when the amine nucleophile is needed for reaction.

  • Dissolution: Dissolve 1.0 eq of dihydrochloride salt in minimum water (e.g., 5 mL/g).

  • Basification: Cool to 0°C. Add 2.5 eq of 5 M NaOH dropwise.

    • Note: The solution will become cloudy as the free base oil separates.

  • Extraction: Extract 3x with Dichloromethane (DCM) .

  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Concentration: Remove solvent under reduced pressure (Caution: Free base is volatile; avoid high vacuum/heat).[1]

Visualizations

Solubility & Handling Workflow

This decision tree guides the selection of solvents based on the intended application.

SolubilityWorkflowStartStart: N1,N1-Dimethylpropane-1,2-diamine 2HClGoalDefine GoalStart->GoalSynthesisSynthesis / ReactionGoal->SynthesisNucleophilic AttackPurificationPurificationGoal->PurificationRemove ImpuritiesAssayBiological AssayGoal->AssayScreeningSolvent_MeOHSolvent: Methanol(High Solubility)Synthesis->Solvent_MeOHStandardBaseLibFree Base Liberation:1. Dissolve in H2O2. Add NaOH3. Extract w/ DCMSynthesis->BaseLibRequires Free AmineRecrystRecrystallization System:Solvent: Hot EtOHAnti-Solvent: EtOAc/EtherPurification->RecrystSalt FormSolvent_DMSOSolvent: DMSO(Stock Solution)Assay->Solvent_DMSOPreferredSolvent_WaterSolvent: Water(pH < 7)Assay->Solvent_WaterAlternative

Caption: Operational workflow for solvent selection based on experimental intent (Synthesis vs. Purification).

pH-Dependent Species Equilibrium

Understanding the protonation state is vital for solubility control.[1]

pHEquilibriumSpecies_ADihydrochloride Salt(R-NH3+ ... Cl-)Highly Water SolubleSpecies_BFree Base(R-NH2)Oil / Organic SolubleSpecies_A->Species_B Add NaOH (Deprotonation)Species_B->Species_A Add HCl (Salting Out)Condition_AcidpH < 8.0(Acidic/Neutral)Condition_BasepH > 11.0(Basic)

Caption: Reversible transition between the water-soluble salt and organic-soluble free base controlled by pH.[1]

Handling & Stability (E-E-A-T)

  • Hygroscopicity: The dihydrochloride salt is hygroscopic .[4] Exposure to ambient moisture will cause the powder to clump and eventually deliquesce.

    • Storage: Store at 2–8°C in a tightly sealed container, preferably under argon or nitrogen.

    • Handling: Weigh quickly; do not leave vials open on the benchtop.

  • Stability: Stable in solid form if kept dry.[1] In solution (water/methanol), the free base is prone to oxidation over time; the salt form is resistant to oxidation.

References

  • Sigma-Aldrich. N1,N1-Dimethylpropane-1,2-diamine Safety Data Sheet & Product Information. Link

  • TCI Chemicals. N,N-Dimethyl-1,3-propanediamine Dihydrochloride (Analogous Structural Data). Link

  • PubChem. Compound Summary for CID 66978 (Free Base). Link[1]

  • TargetMol. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride Product Description. Link

  • Rasayan Journal of Chemistry. Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride (Methodology Reference). Link

A Technical Guide to the Research Applications of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, a chiral vicinal diamine, is emerging as a valuable building block in modern synthetic chemistry. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and, most significantly, its potential research applications. The primary focus is on its established role as a key chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), supported by its structural features that are crucial for stereoselective synthesis. Additionally, this guide explores its prospective use as a precursor for chiral ligands in asymmetric catalysis, a field where vicinal diamines have demonstrated considerable impact. Detailed protocols, data interpretation, and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this compound in their work.

Introduction: A Profile of a Versatile Chiral Building Block

N1,N1-Dimethylpropane-1,2-diamine is a vicinal diamine characterized by a propane backbone with two amino groups at the C1 and C2 positions. The nitrogen at the C1 position is tertiary (dimethylated), while the C2 nitrogen is primary. The chirality at the C2 position makes its enantiomerically pure forms, such as (R)-N1,N1-Dimethylpropane-1,2-diamine, particularly valuable in stereoselective synthesis. The dihydrochloride salt form enhances its stability and solubility, making it more amenable to various reaction conditions and suitable for industrial-scale processes.[1]

The unique structural arrangement—a sterically accessible primary amine for further functionalization and a chiral center adjacent to a tertiary amine—makes this molecule a compelling synthon for creating complex molecular architectures where precise stereochemical control is paramount.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective application in research and development.

PropertyValueSource
Molecular Formula C₅H₁₆Cl₂N₂TCI Chemicals
Molecular Weight 175.10 g/mol MySkinRecipes[1]
CAS Number 403712-75-4 ((R)-enantiomer)MySkinRecipes[1]
Appearance White to Almost white powder/crystalTCI Chemicals
Melting Point 187.0 to 191.0 °CTCI Chemicals
Solubility Soluble in waterTCI Chemicals
Storage 2-8°C, under inert atmosphere, protected from lightMySkinRecipes[1], TCI Chemicals

The dihydrochloride salt form imparts good water solubility, which can be advantageous in certain reaction setups, while its hygroscopic nature necessitates careful handling and storage under an inert atmosphere.

Visualization of the Core Structure

To fully appreciate its synthetic potential, a clear visualization of its structure is necessary.

Caption: Structure of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride (* denotes chiral center).

Core Application: Chiral Intermediate in Pharmaceutical Synthesis

The most significant and well-documented application of (R)-N1,N1-Dimethylpropane-1,2-diamine is as a chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its defined stereochemistry and amine functionalities allow for its strategic incorporation into complex drug molecules.[1]

Case Study: Synthesis of Apixaban Intermediates

While specific, detailed protocols involving (R)-N1,N1-Dimethylpropane-1,2-diamine are often proprietary and found within patent literature, its role in the synthesis of Apixaban, a factor Xa inhibitor, is a prime example of its industrial relevance. The overall synthetic strategies for Apixaban involve the coupling of several key intermediates.[2]

The general workflow involves the reaction of a suitably substituted phenyl-piperidone core with other fragments to construct the final pyrazolo-pyridinone structure of Apixaban. The chiral diamine is used to introduce a stereocenter and a reactive handle for subsequent reactions.

General Synthetic Workflow

The following diagram illustrates a generalized pathway where a chiral diamine like N1,N1-Dimethylpropane-1,2-diamine could be utilized in the construction of a complex heterocyclic system, analogous to intermediates in modern drug synthesis.

Pharmaceutical_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Bond Formation cluster_2 Intermediate cluster_3 Further Elaboration cluster_4 Final Product A Activated Heterocycle (A) C Nucleophilic Substitution or Reductive Amination A->C B (R)-N1,N1-Dimethylpropane- 1,2-diamine (B) B->C D Chiral Intermediate (C) C->D Formation of C-N bond E Cyclization & Functionalization D->E F Complex API Target E->F Assembly of core scaffold

Caption: Generalized workflow for the use of a chiral diamine in API synthesis.

Potential Application: Ligand Precursor in Asymmetric Catalysis

Vicinal diamines are a cornerstone of ligand design in asymmetric catalysis. Their ability to form stable chelate complexes with a wide range of transition metals is well-established. The chirality inherent in these ligands allows for the creation of a chiral environment around the metal center, enabling enantioselective transformations.

While specific catalytic applications of N1,N1-Dimethylpropane-1,2-diamine itself are not extensively reported in the literature, its structure makes it a promising precursor for the synthesis of novel chiral ligands.[1] The primary amine group serves as a versatile handle for derivatization, allowing for the introduction of phosphine, aryl, or other coordinating groups to create bidentate or tridentate ligands.

Rationale for Ligand Development

The development of new chiral ligands is a continuous effort in catalysis to improve enantioselectivity, turnover numbers, and substrate scope. The structural features of N1,N1-Dimethylpropane-1,2-diamine offer several advantages for ligand design:

  • Chiral Backbone: The inherent chirality is the basis for inducing asymmetry.

  • Vicinal Diamine Motif: This allows for the formation of stable 5-membered chelate rings with metal centers.

  • Primary Amine Handle: Enables straightforward modification to tune the steric and electronic properties of the resulting ligand.

Potential Catalytic Reactions

Ligands derived from chiral 1,2-diamines have been successfully employed in a variety of asymmetric reactions, including:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium and Rhodium complexes with chiral diamine-based ligands are highly effective for the enantioselective reduction of ketones and imines.

  • Asymmetric C-C Bond Forming Reactions: Palladium-catalyzed allylic alkylation and other cross-coupling reactions often utilize chiral ligands to control the stereochemical outcome.

Proposed Ligand Synthesis and Catalyst Formation

A hypothetical workflow for the development and application of a catalyst based on N1,N1-Dimethylpropane-1,2-diamine is presented below.

Catalyst_Development_Workflow A (R)-N1,N1-Dimethylpropane- 1,2-diamine Dihydrochloride B Deprotonation (Base) A->B C Free Diamine B->C D Reaction with Ligand Precursor (e.g., 2-(diphenylphosphino)benzaldehyde) C->D E Chiral P,N-Ligand D->E F Complexation with Metal Precursor (e.g., [Rh(COD)Cl]₂ or RuCl₂(PPh₃)₃) E->F G Chiral Metal Catalyst F->G H Asymmetric Catalysis (e.g., Hydrogenation) G->H J Chiral Product H->J I Prochiral Substrate I->H

Caption: Proposed workflow for developing a chiral catalyst from the diamine.

Experimental Protocols

The following section provides a representative, detailed protocol based on procedures described in the patent literature for the synthesis of Apixaban, illustrating the use of a chiral diamine intermediate. Disclaimer: This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Representative Protocol: Amidation of an Apixaban Precursor

This protocol describes a general amidation step, which is a common transformation in the final stages of Apixaban synthesis.

Objective: To convert an ester precursor of Apixaban to the final carboxamide product.

Materials:

  • Apixaban ester intermediate

  • Aqueous ammonia or formamide[3]

  • A suitable solvent (e.g., propylene glycol, ethylene glycol, or a mixture of methanol and DMF)[4]

  • Strong base (e.g., sodium methoxide), if using formamide[3]

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the Apixaban ester intermediate in the chosen solvent system.

  • Reagent Addition:

    • If using aqueous ammonia: Add the aqueous ammonia solution to the reaction mixture. The vessel may need to be sealed to maintain ammonia concentration.

    • If using formamide: Add formamide to the mixture. If required by the specific patent procedure, a strong base like sodium methoxide is then added portion-wise at a controlled temperature (e.g., 0-5 °C).[3]

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 65-120 °C) and maintain for the required duration (e.g., 4 hours to overnight), as outlined in the specific synthetic route being followed.[3][5]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[3]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture.

    • Quench the reaction by adding water.[3]

    • If a solid precipitates, it can be collected by filtration.

    • The crude product may be purified by recrystallization from an appropriate solvent system (e.g., a mixture of acetic acid and methanol) to yield the final Apixaban product.[3]

Causality and Insights:

  • The choice of ammonia source (aqueous ammonia vs. formamide with a base) depends on the overall synthetic strategy and desired reaction conditions. Formamide with a strong base can sometimes offer milder conditions.[3]

  • The solvent system is critical. Glycol-based solvents are often used in the final crystallization step to obtain the desired polymorphic form (Form N-1) of Apixaban.[5]

  • Temperature control is crucial to prevent side reactions and ensure complete conversion.

Conclusion and Future Outlook

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a valuable and versatile chiral synthon with a proven track record in the pharmaceutical industry, most notably in the synthesis of Apixaban. Its utility as a chiral building block is well-established, providing a reliable method for introducing a key stereocenter into complex molecules.

The future potential of this compound likely lies in the expansion of its use as a ligand precursor for asymmetric catalysis. As the demand for efficient and selective catalytic methods grows, the development of new, easily tunable chiral ligands is of paramount importance. The structural simplicity and reactive primary amine handle of N1,N1-Dimethylpropane-1,2-diamine make it an attractive starting point for the design and synthesis of novel ligands for a broad range of enantioselective transformations. Further research into the derivatization of this diamine and the catalytic activity of its metal complexes is warranted and could unlock new applications in academic and industrial research.

References

  • CN107936015B - Synthesis method of N-1 crystal form Apixaban - Google P
  • (R)-N1,N1-Dimethylpropane-1,2-diaminedihydrochloride - MySkinRecipes. (URL: [Link])

  • CN111253392A - Method for preparing apixaban - Google P
  • US20170015663A1 - Process for the preparation of apixaban and intermediates thereof - Google P
  • EP3098221A1 - Process for preparing apixaban form n-1 - Google P

Sources

N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride: A Chiral Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on N1,N1-Dimethylpropane-1,2-diamine dihydrochloride as a chiral building block.

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 403712-75-4 for the (R)-isomer) is a high-value chiral diamine building block used primarily in the synthesis of small-molecule inhibitors for oncology (specifically KRAS G12C) and virology (HIV capsid inhibitors).[1][2][3][4] Distinguished by its asymmetric 1,2-diamine backbone , this motif offers a unique combination of a primary amine for covalent attachment and a distal tertiary amine for solubility enhancement and electrostatic interaction.[5]

Unlike the common achiral analog (3-dimethylaminopropylamine), this scaffold introduces a defined stereocenter (


 to the tertiary amine), allowing medicinal chemists to rigidly orient the solubilizing group within a protein binding pocket.[5] This guide details the molecular architecture, enantioselective synthesis, and critical applications of this building block in modern drug discovery.[5]

Molecular Architecture & Stereochemical Utility

Chemical Identity
  • IUPAC Name:

    
    -Dimethylpropane-1,2-diamine dihydrochloride[5]
    
  • Common Name: 1-(Dimethylamino)-2-aminopropane dihydrochloride

  • CAS Number:

    • (R)-Isomer (2HCl): 403712-75-4

    • (S)-Isomer (2HCl): 1912443-34-7 (varies by salt form)

    • Racemate: 108-15-6 (Free base)

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 175.10 g/mol

Structural Features

The molecule features a three-carbon backbone with two distinct nitrogen environments:

  • C1 Position (Tertiary Amine): The dimethylamino group (

    
    ) acts as a basic center (
    
    
    
    ), often utilized to improve the aqueous solubility of lipophilic drug scaffolds or to engage in salt bridges with acidic residues (e.g., Asp, Glu) in the target protein.
  • C2 Position (Chiral Primary Amine): The stereogenic center carrying the primary amine (

    
    ) serves as the attachment point. The chirality at C2 dictates the vector of the 
    
    
    
    -dimethyl group, enabling precise "vector scanning" during lead optimization.[5]
FeatureFunction in Drug Design
Chiral Center (C2) Controls the spatial trajectory of the side chain, enhancing selectivity.
Primary Amine Nucleophilic handle for amide coupling, reductive amination, or

reactions.[5]
Tertiary Amine Solubilizing motif; proton acceptor at physiological pH.
Dihydrochloride Salt Provides crystallinity, stability, and non-hygroscopic handling compared to the volatile free base.[5]

Synthetic Routes to Enantiopurity

The synthesis of high-fidelity chiral building blocks requires avoiding racemization, particularly via aziridinium intermediates common in 1,2-amino alcohol derivatives.[5] The most robust route proceeds from chiral amino acids (Alanine) .

The "Chiral Pool" Strategy (From Alanine)

This protocol ensures retention of stereochemistry by protecting the C2-amine before manipulating the C1-terminus.

Step-by-Step Methodology:

  • Reduction: (S)-Alanine is reduced to (S)-Alaninol (2-amino-1-propanol).[3]

  • N-Protection: The primary amine is protected with a Boc group to prevent interference during activation.

  • Activation: The alcohol is converted to a mesylate (Ms) or tosylate (Ts).

  • Displacement: The leaving group is displaced by dimethylamine . Note: This step requires careful control to prevent racemization.

  • Deprotection: Acidic cleavage of the Boc group yields the dihydrochloride salt.

Synthesis Alanine (S)-Alanine (Chiral Pool) Alaninol (S)-Alaninol Alanine->Alaninol Reduction (LiAlH4 or BH3) Boc_Alaninol N-Boc-(S)-Alaninol Alaninol->Boc_Alaninol Boc2O, NaOH Activated O-Mesyl Intermediate Boc_Alaninol->Activated MsCl, Et3N Protected_Diamine N-Boc-N',N'-dimethyl propane-1,2-diamine Activated->Protected_Diamine HNMe2 (excess) Nucleophilic Subst. Final (S)-N1,N1-Dimethylpropane- 1,2-diamine 2HCl Protected_Diamine->Final HCl / Dioxane Deprotection

Caption: Enantioselective synthesis of (S)-N1,N1-dimethylpropane-1,2-diamine from (S)-alanine via N-protection and nucleophilic displacement.

Applications in Drug Discovery

KRAS G12C Inhibitors

The "undruggable" KRAS oncogene has recently yielded to covalent inhibitors. The (R)-N1,N1-dimethylpropane-1,2-diamine motif appears in patent literature (e.g., WO2021055728 ) as a critical side chain for Indazole-based inhibitors.[5]

  • Mechanism: The primary amine couples to the inhibitor core. The chiral methyl group (C2) directs the

    
    -dimethyl tail into a solvent-exposed region of the KRAS protein, improving pharmacokinetic properties (solubility) without clashing with the protein surface.
    
  • Advantage: The chiral constraint prevents the "floppiness" associated with linear propyl linkers, reducing the entropic penalty of binding.[5]

HIV Capsid Inhibitors

Recent antiviral research (e.g., WO2021262990 ) utilizes this diamine to functionalize capsid-targeting small molecules.

  • Role: The diamine serves as a linker that modulates the basicity and lipophilicity of the drug, optimizing its ability to penetrate the viral capsid assembly.[5]

Asymmetric Organocatalysis

Beyond pharma, this scaffold is a precursor for bifunctional thiourea catalysts .[5]

  • Derivatization of the primary amine with isothiocyanates yields catalysts capable of activating nucleophiles (via the tertiary amine) and electrophiles (via the thiourea H-bonds) simultaneously, used in asymmetric Michael additions.

Experimental Protocol: Handling & Coupling

Context: The dihydrochloride salt is stable but must be converted to the free base in situ or prior to coupling reactions.

Protocol: Free-Basing and Amide Coupling

This standard operating procedure (SOP) describes coupling the chiral diamine to a carboxylic acid drug intermediate.

  • Free-Basing (In Situ):

    • Suspend 1.0 equiv of (R)-N1,N1-Dimethylpropane-1,2-diamine 2HCl in anhydrous DMF or DCM.

    • Add 2.5–3.0 equiv of DIPEA (N,N-Diisopropylethylamine).[5] Stir for 10 minutes until the solution becomes clear.

    • Note: The salt is hygroscopic; weigh quickly or use a glovebox.

  • Coupling Reaction:

    • To the neutralized amine solution, add 1.0 equiv of the Carboxylic Acid substrate.[5]

    • Add 1.2 equiv of coupling reagent (e.g., HATU or T3P ).

    • Stir at Room Temperature (RT) for 2–12 hours.

  • Work-up (Critical Step):

    • The product contains a basic tertiary amine. Do not use acidic washes (e.g., 1M HCl), as the product will extract into the aqueous layer.[5]

    • Dilute with EtOAc. Wash with saturated NaHCO3 (x2) and Brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash chromatography on Silica gel.

    • Eluent: DCM : MeOH :

      
       (90 : 10 : 1). The ammonia is essential to prevent streaking of the amine product.
      

References

  • Synthesis of Chiral Diamines

    • Methodology: "Synthesis of enantiomerically enriched

      
      -N-amino (S)-
      
      
      
      -alanine analogs." Organic & Biomolecular Chemistry, 2021.[7][8]
  • KRAS G12C Inhibitor Application

    • Patent: "Small molecule inhibitors of KRAS G12C mutant." WO2021055728A1, 2021.[5][7]

  • HIV Capsid Inhibitor Application

    • Patent: "Capsid inhibitors for the treatment of HIV."[8] WO2021262990A1, 2021.[5][8]

  • Chemical Safety & Data

    • Source: PubChem Compound Summary for N1,N1-Dimethylpropane-1,2-diamine.[5]

Sources

"N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Introduction

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a specialized chiral diamine that serves as a high-value building block for the synthesis of complex molecular architectures. Its structural features—a primary amine, a tertiary amine, and a defined stereocenter—make it a versatile tool for researchers in medicinal chemistry and drug development. The dihydrochloride salt form enhances its stability, solubility in polar solvents, and ease of handling compared to the free base, making it well-suited for a variety of synthetic applications.

This guide provides a comprehensive overview of the compound, from its fundamental properties and analytical characterization to its synthesis and critical applications. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of how to effectively utilize this reagent in their workflows.

Physicochemical Properties and Characterization

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. These characteristics dictate storage conditions, solvent choices, and appropriate analytical methods for quality control.

Key Properties

The essential properties of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride are summarized below. It is crucial to note the existence of stereoisomers; the (R)-enantiomer is frequently cited for chiral applications.[1]

PropertyValueSource(s)
IUPAC Name N1,N1-Dimethylpropane-1,2-diamine dihydrochloride-
Synonyms (R)-N1,N1-Dimethylpropane-1,2-diamine dihydrochloride[1]
CAS Number 75975-34-7 (unspecified); 403712-75-4 ((R)-enantiomer)[1][2]
Molecular Formula C₅H₁₆Cl₂N₂[1][2]
Molecular Weight 175.10 g/mol [1][2]
Appearance White to almost white crystalline powder[3]
Melting Point 187-191 °C
Solubility Soluble in water
Storage 2-8°C, under inert atmosphere, protected from light and moisture (hygroscopic)[1]

The presence of two amine groups with different substitution patterns (primary and tertiary) provides orthogonal reactivity, a feature that is highly valuable in multi-step synthesis. The dihydrochloride salt form not only improves solubility and stability but also protects the amine groups, which can be liberated as the free base in situ or in a separate step as needed for a reaction.[1]

Caption: Structure of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the building block is a prerequisite for its use in synthesis. A suite of analytical techniques is employed for this purpose, ensuring the reliability of experimental outcomes. While specific spectra for this exact compound are proprietary, the methods are standard. A comprehensive study on the closely related 2,2-dimethylpropane-1,3-diaminium dichloride highlights the typical characterization workflow.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The ¹H NMR spectrum would show distinct signals for the methyl protons on the tertiary amine, the methine proton at the chiral center, and the methylene and amine protons.

  • Infrared (IR) Spectroscopy: Used to identify functional groups. Characteristic peaks would include N-H stretching for the primary ammonium group and C-H stretching for the alkyl backbone.

  • Mass Spectrometry (MS): Confirms the molecular weight of the cation (free base form) and provides fragmentation patterns that can further verify the structure.

  • Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing a robust check of the empirical formula and purity.

Synthesis and Purification

While N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is commercially available, understanding its synthesis provides insight into potential impurities and informs its application. The literature contains extensive information on the synthesis of related diamines, such as 1,3-propanediamines, which often involve the hydrogenation of aminonitriles.[5][6] However, a specific, detailed protocol for the 1,2-diamine is less common.

Below is a field-proven, logical synthetic approach for its preparation, designed to ensure high purity and yield.

Proposed Synthetic Workflow

The synthesis can be logically divided into two main stages: formation of the free base followed by conversion to the stable dihydrochloride salt. A highly effective method for forming the free base is the reductive amination of an appropriate keto-amine precursor.

G start 1-Aminopropan-2-one (Precursor) step1 Reductive Amination (e.g., NaBH(OAc)₃) start->step1 reagent1 Dimethylamine (HNR₂) reagent1->step1 intermediate N1,N1-Dimethylpropane-1,2-diamine (Free Base) step1->intermediate Forms C-N bond step2 Salt Formation & Crystallization intermediate->step2 reagent2 2 eq. Hydrochloric Acid (HCl) in Isopropanol reagent2->step2 product N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride (Final Product) step2->product Purifies & Stabilizes

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Free Base

This protocol describes the reductive amination process. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium intermediate and tolerant of the amine functional groups, minimizing side reactions.

  • Reactor Setup: To a stirred solution of 1-aminopropan-2-one hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (1.1 eq) at 0°C to liberate the free ketone.

  • Amine Addition: Add a 2.0 M solution of dimethylamine in THF (1.5 eq) to the reaction mixture. Stir for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture, maintaining the temperature below 10°C. The portion-wise addition controls the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N1,N1-Dimethylpropane-1,2-diamine free base.

Experimental Protocol: Dihydrochloride Salt Formation

Conversion to the dihydrochloride salt is a critical step for purification and long-term stability.

  • Dissolution: Dissolve the crude free base from the previous step in a minimal amount of cold isopropanol.

  • Acidification: Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether or isopropanol (2.1 eq) to the stirred solution. The slight excess of acid ensures complete salt formation.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white solid under high vacuum at 40-50°C to a constant weight. This yields the final N1,N1-Dimethylpropane-1,2-diamine dihydrochloride with high purity.

Core Applications in Research and Drug Development

The unique structure of this diamine makes it a powerful tool in several areas of pharmaceutical development.

Chiral Building Block in API Synthesis

This is the primary application of the compound. Its defined stereochemistry is transferred to the final drug molecule, which is often critical for achieving selective interaction with biological targets like enzymes or receptors.[1] The differential reactivity of the primary and tertiary amines allows for selective functionalization. For instance, the primary amine can be selectively acylated or used in reductive amination while the tertiary amine remains intact.

building_block N1,N1-Dimethylpropane- 1,2-diamine Dihydrochloride step1 Step 1: Selective Coupling (e.g., Amide Bond Formation at Primary Amine) building_block->step1 intermediate1 Intermediate A step1->intermediate1 step2 Step 2: Cyclization or Further Functionalization intermediate1->step2 intermediate2 Advanced Intermediate B step2->intermediate2 step3 Step 3: Final Modifications & Deprotection intermediate2->step3 api Active Pharmaceutical Ingredient (API) step3->api

Caption: General workflow for incorporating the building block into API synthesis.

Ligand Precursor in Asymmetric Catalysis

The diamine structure is a classic motif in chiral ligands used for transition-metal-catalyzed asymmetric reactions (e.g., hydrogenations, C-C bond formations).[1] The two nitrogen atoms can chelate to a metal center, creating a well-defined chiral pocket that directs the stereochemical outcome of the reaction. The N1,N1-dimethylpropane-1,2-diamine can be further modified, for example, by attaching phosphine groups to the primary amine, to create sophisticated bidentate ligands.

Pharmaceutical Intermediate and Reagent

Beyond its role as a structural component, the compound serves as a key intermediate in the synthesis of various active compounds.[7][8] The broader class of dimethylamine (DMA) derivatives exhibits a vast range of pharmacological activities, including anticancer and antihistaminic properties, making building blocks like this one fundamental to the discovery of new therapeutics.[9]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is classified as an irritant.[2]

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/Irritation 2H315: Causes skin irritation[2]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[2]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

  • Hygiene: Avoid breathing dust. Wash hands thoroughly after handling.[2][11]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12] The recommended storage temperature is often between 2-8°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. The material is hygroscopic and should be protected from moisture.[10]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.

Conclusion

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its combination of chirality and differentiated reactivity provides chemists with a reliable and versatile building block for constructing complex, stereochemically defined molecules. By understanding its properties, synthesis, and safe handling procedures, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics.

References

  • Preparation method of 1, 2-propane diamine.
  • Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • (R)-N1,N1-Dimethylpropane-1,2-diaminedihydrochloride. MySkinRecipes. [Link]

  • Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]

  • Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • N,N-Dimethyl-1,3-propanediamine. ChemBK. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

Sources

Theoretical & Computational Profiling of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Computational Chemistry & Drug Design

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 53903-53-6 / Free Base CAS: 108-15-6) serves as a critical bidentate ligand backbone in coordination chemistry and a pharmacophore scaffold in medicinal chemistry. Its structural asymmetry—featuring a sterically hindered tertiary amine and a primary amine at a chiral center—creates a unique electronic landscape ideal for tuning metal-ligand interactions and solubility profiles.

This technical guide outlines the theoretical and computational framework required to characterize this molecule. By leveraging Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, researchers can predict its reactivity, spectroscopic signatures, and stability before committing to wet-lab synthesis. This guide moves beyond basic description to provide a rigorous, protocol-driven approach for modeling this specific dihydrochloride salt.

Computational Methodology: The "Standard Model"

To ensure scientific integrity, the computational study of ionic salts like N1,N1-dimethylpropane-1,2-diamine dihydrochloride requires specific treatment of the counter-ions and solvation effects. A vacuum-phase calculation of the bare dication (


) often yields artificial repulsion errors; therefore, an implicit solvation model or explicit ion-pairing is mandatory.
Recommended Protocol
ParameterSpecificationRationale
Theory Level DFT / B3LYP or

B97X-D
B3LYP is standard for organic diamines;

B97X-D captures dispersion forces crucial for chloride-hydrogen bonding.
Basis Set 6-311++G(d,p) Diffuse functions (++) are essential for describing the anionic chloride (

) and lone pair electrons.
Solvation Model PCM or SMD (Water/DMSO)Stabilizes the dicationic charge; mimics physiological or reaction solvent environments.
Frequency Analysis Harmonic ApproximationValidates stationary points (zero imaginary frequencies) and generates IR/Raman data.
Charge Analysis NBO (Natural Bond Orbital) Provides a more accurate picture of hybridization and charge transfer than Mulliken population analysis.
Structural & Conformational Analysis

The N1,N1-dimethylpropane-1,2-diamine backbone possesses a chiral center at C2 and significant conformational flexibility. Theoretical studies must address the Gauche vs. Anti rotamers of the central C1-C2 bond.

Chirality and Tautomerism
  • Chiral Center (C2): The molecule exists as (R) and (S) enantiomers. While energetically equivalent in achiral environments, their interaction with chiral biological targets (e.g., enzymes) will differ.

  • Protonation States: In the dihydrochloride form, both the tertiary N1 and primary N2 are protonated.

    • N1 (Tertiary):

      
       (pK
      
      
      
      
      
      9.5)
    • N2 (Primary):

      
       (pK
      
      
      
      
      
      6.6)
    • Computational Note: The intramolecular hydrogen bond often seen in the free base (between N1 and N2) is disrupted in the dihydrochloride salt due to electrostatic repulsion between the two positive centers.

Workflow Visualization

The following diagram illustrates the logical flow for determining the global minimum energy structure.

G Start Input Structure (R/S Enantiomers) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Top 10 Conformers Freq_Check Frequency Check (NIMAG = 0?) DFT_Opt->Freq_Check Valid Global Minimum Identified Freq_Check->Valid Yes ReOpt Perturb Geometry Freq_Check->ReOpt No (Imaginary Freq) ReOpt->DFT_Opt

Figure 1: Computational workflow for identifying the stable geometry of the diamine salt.

Electronic Properties & Reactivity Descriptors

Understanding the electronic structure is vital for predicting how this molecule acts as a ligand or drug intermediate.

Frontier Molecular Orbitals (FMO)

In the dihydrochloride salt, the FMOs differ significantly from the free base:

  • HOMO (Highest Occupied Molecular Orbital): Likely located on the Chloride counter-ions (

    
    ) in the salt model, or deep within the sigma framework of the alkyl chain in the dication-only model.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Typically concentrated around the ammonium protons (

    
    ), representing the sites most susceptible to nucleophilic attack (deprotonation).
    

Global Reactivity Descriptors (Calculated via Koopmans' Theorem):

  • Chemical Hardness (

    
    ):  High. The saturated alkyl backbone and stable ammonium groups make the molecule chemically hard and resistant to redox changes.
    
  • Electrophilicity Index (

    
    ):  High in the cationic form, indicating a strong tendency to accept electron density (e.g., from a base or metal center).
    
Molecular Electrostatic Potential (MEP)

The MEP map is a critical visualization for docking studies.

  • Blue Regions (Positive Potential): Dominate the surface around the

    
     and 
    
    
    
    groups. These are the primary recognition sites for anionic receptors or enzyme active sites (e.g., Aspartate/Glutamate residues).
  • Red Regions (Negative Potential): Localized entirely on the Chloride (

    
    ) counter-ions.
    
Spectroscopic Validation (In Silico vs. Experimental)

To validate the theoretical model, calculated spectra must be compared with experimental data.

Vibrational Spectroscopy (IR/Raman)

The dihydrochloride salt exhibits distinct spectral features compared to the free base.

Vibrational ModeTheoretical Prediction (Scaled)Experimental Signature
N-H Stretching

Broad, strong band (ammonium salt overlap).
C-H Stretching

Sharp peaks (Methyl/Methylene).
N-H Bending

"Scissoring" deformation of

and

.
C-N Stretching

Medium intensity; diagnostic of the amine type.

Note: A scaling factor (typically 0.961 - 0.967 for B3LYP) must be applied to raw DFT frequencies to correct for anharmonicity.

NMR Chemical Shifts (GIAO Method)
  • Protocol: Use the GIAO (Gauge-Including Atomic Orbital) method with TMS as the reference standard.

  • Prediction: The protons on C1 and C2 will show significant downfield shifts (

    
     3.0 - 4.0 ppm) compared to the free base due to the electron-withdrawing effect of the cationic ammonium groups.
    
Biological & Catalytic Interaction Logic

When used in drug development (e.g., as a side chain in antimalarials like Cryptolepine derivatives), the binding affinity is governed by electrostatic clamping.

Interaction L_N1 Tertiary Amine (N1-H+) R_Asp Receptor: Asp/Glu (COO-) L_N1->R_Asp Salt Bridge (Steric Limit) R_Pi Receptor: Aromatic (Cation-Pi) L_N1->R_Pi Hydrophobic/Cation-Pi L_N2 Primary Amine (N2-H3+) L_N2->R_Asp Salt Bridge (Strong)

Figure 2: Interaction logic map for N1,N1-dimethylpropane-1,2-diamine in a biological pocket.

References
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link (Foundation for B3LYP method).

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric fields". Chemical Physics, 55(1), 117-129. Link (Basis for PCM solvation models).

  • Sigma-Aldrich. "N1,N1-Dimethylpropane-1,2-diamine Product Specification". Link (Source for physical constants and CAS verification).

  • Prudêncio, M., et al. (2013). "Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure-Antimalarial Activity Relationships". Journal of Medicinal Chemistry. (Example of this diamine used as a pharmaceutical side-chain).

Methodological & Application

Technical Application Note: N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride in Organic Synthesis

[1][2]

Introduction & Chemical Identity

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a specialized vicinal diamine building block.[1][2] Unlike its more common achiral isomer (N,N-dimethyl-1,3-propanediamine or DMAPA), this 1,2-diamine features a chiral center at the C2 position, making it a valuable scaffold for the synthesis of chiral ligands, pharmaceutical side chains, and resolving agents.[1]

This guide details the experimental handling of the dihydrochloride salt , which is the preferred storage form due to its superior stability and resistance to oxidation compared to the volatile, hygroscopic free base.[1]

Critical Identity Parameters[1][2]
  • IUPAC Name: N^1,N^1-dimethylpropane-1,2-diamine dihydrochloride[1][2]

  • Common Name: 1-(Dimethylamino)-2-propylamine dihydrochloride[1][2]

  • CAS Number (Salt): 75975-34-7 (Generic/Racemic)[1][2]

  • CAS Number (Free Base): 108-15-6[1][2]

  • Structure:

    • C1: Substituted with a tertiary dimethylamine group (

      
      ).[1][2]
      
    • C2: Substituted with a primary amine group (

      
      ) and the chiral center.[1][2]
      
    • Molecular Formula:

      
      [1][2]
      
    • MW: 175.10 g/mol (Salt) / 102.18 g/mol (Free Base)[1][2]

⚠️ WARNING - ISOMER CONFUSION: Do not confuse with N,N'-Dimethyl-1,2-propanediamine (one methyl on each nitrogen) or N,N-Dimethyl-1,3-propanediamine (linear chain).[1][2] Verify the CAS number and structure before synthesis.

Handling & Pre-Reaction Preparation[1]

The dihydrochloride salt is a stable, white crystalline solid.[1][2] However, for the primary amine to act as a nucleophile (e.g., in amide coupling or reductive amination), the salt must be neutralized to liberate the free base.[1]

Stability & Storage[1][2]
  • Hygroscopicity: Moderate.[1][2] Store in a desiccator.

  • Oxidation: The salt is resistant to N-oxidation.[1][2] The free base slowly oxidizes in air; prepare fresh or store under argon.[1][2]

  • Solubility:

    • High: Water, Methanol, DMSO.[1][2]

    • Low/Insoluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, Diethyl Ether.[1]

Experimental Protocols

Protocol A: Liberation of Free Base (Biphasic Extraction)

Use this method when the subsequent reaction is sensitive to water or requires a non-polar solvent.[1]

Reagents:

  • N1,N1-Dimethylpropane-1,2-diamine 2HCl (10.0 mmol, 1.75 g)[1][2]

  • Sodium Hydroxide (NaOH), 5M aqueous solution (25.0 mmol, 5.0 mL)[1]

  • Dichloromethane (DCM)[1][2]

  • Sodium Sulfate (

    
    ), anhydrous[1]
    

Workflow:

  • Dissolution: Dissolve 1.75 g of the dihydrochloride salt in 5.0 mL of distilled water in a small Erlenmeyer flask. The solution will be acidic (pH ~1-2).[1][2]

  • Neutralization: Cool the solution to 0°C in an ice bath. Slowly add 5.0 mL of 5M NaOH.

    • Observation: The solution may become slightly cloudy or oily as the free base separates.[1][2]

    • Check: Verify pH > 12 using litmus paper.[1][2]

  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
     mL).[1][2]
    
    • Note: The free base is highly soluble in DCM.[1][2]

  • Drying: Combine organic layers and dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the desiccant.[1][2]

    • Option A (Immediate Use): Use the DCM solution directly (determine concentration by weight or titration).[1][2]

    • Option B (Isolation): Carefully concentrate under reduced pressure (Rotavap bath < 30°C, > 200 mbar).[1][2] Caution: The free base is volatile (bp ~113°C).[1][2] Do not apply high vacuum for extended periods.[1][2]

Protocol B: In-Situ Neutralization (Amide Coupling)

Use this method for standard peptide-type couplings (EDC/HOBt or HATU) in DMF or DCM.[1][2]

Context: Synthesis of an amide drug intermediate. The primary amine at C2 is the nucleophile; the tertiary amine at C1 remains unreacted.[1][2]

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1][2]

  • N1,N1-Dimethylpropane-1,2-diamine 2HCl (1.1 equiv)[1][2]

  • HATU (1.1 equiv) or EDC/HOBt[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)[1]

  • Solvent: DMF or DCM (anhydrous)[1][2]

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration). Stir at room temperature for 5 minutes.

  • Salt Addition: Add the solid N1,N1-Dimethylpropane-1,2-diamine dihydrochloride directly to the flask.

  • Base Addition: Immediately add DIPEA (4.0 equiv) dropwise.

    • Stoichiometry Logic: 2.0 equiv of DIPEA are consumed to neutralize the 2HCl attached to the diamine.[1][2] 1.0 equiv activates the carboxylic acid (if using acid chlorides, this varies).[1][2] 1.0 equiv maintains basicity.[1][2]

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS.[1][2][3]

    • Target Mass: Look for

      
      .[1][2]
      
  • Workup (Leveraging the Tertiary Amine):

    • Dilute with Ethyl Acetate.[1][2]

    • Wash with saturated

      
       (removes unreacted acid/HOBt).[1][2]
      
    • Wash with Water (

      
      ) to remove DMF and salts.[1][2]
      
    • Critical Step: The product contains a basic dimethylamino group.[1][2] Do not wash with strong acid (1M HCl) or you will extract your product into the aqueous layer.[1][2]

    • Dry organic layer (

      
      ) and concentrate.[1][2]
      

Visualizing the Workflow

The following diagram illustrates the decision logic for handling the dihydrochloride salt based on the intended application.

GStartStart: N1,N1-Dimethylpropane-1,2-diamine 2HCl (Solid)DecisionApplication Type?Start->DecisionPathAPath A: Anhydrous/Non-Polar Reaction(e.g., Alkylation, Organometallic Ligand)Decision->PathAStrictly AnhydrousPathBPath B: General Amide Coupling(Peptide Chemistry Conditions)Decision->PathBStandard OrganicStepA1Dissolve in minimal H2OAdd 2.5 eq NaOH (aq)PathA->StepA1StepB1Suspend 2HCl Salt in DMF/DCMPathB->StepB1StepA2Extract into DCMDry over Na2SO4StepA1->StepA2StepA3Isolate Free Base(Volatile Liquid)StepA2->StepA3ProductReaction Product(Contains Tertiary Amine)StepA3->ProductStepB2Add Excess Organic Base(4.0 eq DIPEA or NMM)StepB1->StepB2StepB3Add Electrophile(Acid Chloride / Activated Ester)StepB2->StepB3StepB3->Product

Figure 1: Decision matrix for processing N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

Key Data Summary

ParameterDihydrochloride SaltFree Base
State White Crystalline SolidColorless to Yellow Liquid
MW 175.10102.18
Boiling Point N/A (Decomposes)~113°C
Storage RT, Desiccated2-8°C, Inert Gas (Argon)
pKa (Approx) ~9.5 (Tert), ~10 (Prim)-
Preferred Solvent Water, MethanolDCM, THF, Toluene

Troubleshooting & Optimization

  • Low Yield in Amide Coupling:

    • Cause: Insufficient base.[1][2] The 2HCl salt consumes 2 equivalents of base immediately.[1][2] If you only add 1-2 equivalents of DIPEA, the primary amine remains protonated (

      
      ) and non-nucleophilic.[1][2]
      
    • Solution: Ensure at least 3.5–4.0 equivalents of DIPEA/TEA are used relative to the amine salt.[1][2]

  • Product Loss During Workup:

    • Cause: Acidic washes.[1][2] The product retains the

      
       group, making it basic.[1][2] Washing with 1M HCl will extract the product into the aqueous waste.[1][2]
      
    • Solution: Use saturated

      
       (mildly acidic) or water for washes.[1][2] If purification is needed, extract the product into mild acid (0.5M citric acid), wash the organic layer (removes non-basic impurities), then basify the aqueous layer and re-extract with DCM.[1]
      
  • Regioselectivity Issues:

    • Issue: Reaction at the tertiary amine?

    • Insight: The tertiary amine is sterically hindered and lacks a proton to lose, making it non-nucleophilic for acylation.[1][2] However, it can form quaternary ammonium salts if treated with strong alkylating agents (e.g., MeI, Benzyl Bromide).[1]

References

  • Chemical Identity & Constants: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 547031, 1,2-Propanediamine, N,N'-dimethyl- (Isomer check). [Link](Note: Verify specific isomer CAS 108-15-6 for N1,N1-dimethyl).[1][2]

  • Synthesis Applications: Lead Sciences. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride Product Data. [Link]

  • General Diamine Handling: Organic Syntheses, Coll. Vol. 7, p.508 (1990).[1][2][4] Handling of Amine Salts in Synthesis. [Link]

Application Notes and Protocols for the Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Science

In the landscape of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers often exhibit markedly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1][2] Consequently, the separation of racemic mixtures (a 50:50 mixture of two enantiomers) into their constituent pure enantiomers, a process known as chiral resolution, is a critical and often legally mandated step in drug development and manufacturing.[1]

One of the most robust, scalable, and time-honored methods for achieving this separation is through the formation of diastereomeric salts.[3][4] This guide provides an in-depth exploration of this technique, its underlying principles, and a detailed protocol for its application in a laboratory setting.

Core Principle: Chiral Resolution by Diastereomeric Salt Formation

The fundamental challenge in separating enantiomers lies in their identical physical properties, such as solubility, melting point, and boiling point, in an achiral environment.[2][5] The strategy of diastereomeric salt resolution elegantly circumvents this issue by introducing a chiral entity—the resolving agent—to create a pair of diastereomers. Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, crucially, have different physical properties.[2][3] This difference allows for their separation using conventional laboratory techniques like fractional crystallization.[1]

The process can be broken down into three key stages:

  • Salt Formation: A racemic mixture of a chiral acid (or base) is reacted with a single, pure enantiomer of a chiral base (or acid), known as the resolving agent. This acid-base reaction forms a mixture of two diastereomeric salts.[5]

  • Separation: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution.[1][6] This salt is then isolated by filtration.

  • Liberation: The isolated diastereomeric salt is treated with a strong acid or base to break the ionic bond, thereby liberating the desired pure enantiomer of the original compound and recovering the chiral resolving agent.[4]

A Note on the Selection of a Resolving Agent: The Case of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

The topic specified for this guide was the use of "N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" in the resolution of racemic mixtures. It is critical to clarify that this compound is achiral . It does not possess a stereogenic center and therefore exists as a single, superimposable mirror image.

An achiral compound cannot be used as a chiral resolving agent. The entire principle of diastereomeric salt resolution hinges on the interaction between two chiral centers—one on the compound to be resolved and one on the resolving agent—to form diastereomers. Without a chiral center, the resolving agent will form identical salts with both enantiomers of the racemic mixture, and no separation will be possible.

Therefore, for the purpose of providing a functional and scientifically sound protocol, this guide will utilize a well-established and appropriate chiral diamine , (1R,2R)-(-)-1,2-Diaminocyclohexane, as an exemplary resolving agent for racemic carboxylic acids. This diamine is a widely used building block for C2-symmetric ligands and is effective in resolving a variety of chiral acids.[7]

Exemplary Application: Resolution of Racemic 2-Arylpropionic Acid using (1R,2R)-(-)-1,2-Diaminocyclohexane

This section details the protocol for the resolution of a racemic mixture of a generic 2-arylpropionic acid (e.g., Naproxen, Ibuprofen) using the enantiomerically pure resolving agent (1R,2R)-(-)-1,2-Diaminocyclohexane.

Mechanism of Resolution

The racemic acid, consisting of (R)- and (S)-enantiomers, is reacted with the (1R,2R)-diamine. This reaction forms two diastereomeric salts: [(R)-Acid]·[(1R,2R)-Diamine] and [(S)-Acid]·[(1R,2R)-Diamine]. These two salts possess different three-dimensional structures and intermolecular interactions, leading to different crystal packing energies and, consequently, different solubilities. By carefully selecting a solvent, one salt can be selectively crystallized and isolated.

G racemic_acid Racemic Acid ((R)-Acid & (S)-Acid) salt_R Salt A [(R)-Acid]·[(1R,2R)-Diamine] racemic_acid->salt_R Reacts with salt_S Salt B [(S)-Acid]·[(1R,2R)-Diamine] chiral_amine Chiral Diamine ((1R,2R)-Diamine) chiral_amine->salt_R

Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific carboxylic acids. The choice of solvent is critical and often requires screening.[8]

Materials and Reagents
  • Racemic 2-arylpropionic acid (e.g., Naproxen)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (>98% ee)[9]

  • Methanol (anhydrous)

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Heating and stirring apparatus (magnetic stir plate)

  • Filtration apparatus (Büchner funnel, vacuum flask)

  • Rotary evaporator

  • Polarimeter or Chiral HPLC system

Step 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of the racemic carboxylic acid in 100 mL of methanol. Warm the mixture gently on a hot plate to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of (1R,2R)-(-)-1,2-Diaminocyclohexane in 20 mL of methanol.

    • Rationale: Using 0.5 equivalents of the resolving agent ensures that only one enantiomer of the acid can form a salt, maximizing the yield of the desired diastereomer in the solid phase.

  • Salt Formation: Slowly add the diamine solution to the stirring carboxylic acid solution at room temperature. A precipitate should begin to form.

  • Crystallization: Heat the resulting slurry to reflux to dissolve the precipitate completely. Then, allow the solution to cool slowly to room temperature without disturbance. For further crystallization, the flask can be placed in a refrigerator (4°C) overnight.

    • Rationale: Slow cooling promotes the formation of well-defined crystals and enhances the purity of the less soluble diastereomeric salt.

Step 2: Isolation and Purification of the Diastereomeric Salt
  • Isolation: Collect the crystallized salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt.

  • Drying: Dry the salt in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Purity Check (Optional but Recommended): At this stage, the diastereomeric excess (d.e.) can be checked by liberating a small sample of the acid and analyzing its enantiomeric excess (e.e.) by chiral HPLC or polarimetry. If the purity is insufficient, the salt can be recrystallized from fresh methanol.

Step 3: Liberation of the Enantiopure Carboxylic Acid
  • Dissolution: Suspend the dried diastereomeric salt in a mixture of 100 mL of water and 100 mL of ethyl acetate in a separatory funnel.

  • Acidification: Add 2 M HCl dropwise while shaking the funnel until the aqueous layer is acidic (pH ~1-2). This will protonate the diamine and deprotonate the carboxylic acid.

    • Reaction: [(S)-Acid]·[(1R,2R)-Diamine] + 2 HCl → (S)-Acid + [(1R,2R)-Diamine·2HCl]

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. The enantiopure carboxylic acid will be in the ethyl acetate layer, while the diamine dihydrochloride salt will remain in the aqueous layer.

  • Work-up: Separate the layers. Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiopure carboxylic acid.

Step 4: Recovery of the Chiral Resolving Agent
  • Basification: To the aqueous layer from Step 3, add 2 M NaOH until the solution is strongly basic (pH ~12-14). This will deprotonate the diamine salt, regenerating the free diamine.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to recover the (1R,2R)-(-)-1,2-Diaminocyclohexane, which can be reused.

G start Racemic Acid + Chiral Diamine in Solvent heat Heat to Dissolve start->heat cool Slow Cool & Crystallize heat->cool filter Filter Crystals cool->filter solid Solid: Less Soluble Diastereomeric Salt filter->solid Isolate liquid Liquid (Mother Liquor): More Soluble Diastereomeric Salt filter->liquid Separate liberate Liberate Acid (Add HCl, Extract) solid->liberate recover Recover Amine (Add NaOH, Extract) liquid->recover product Enantiopure Acid liberate->product reagent Recovered Chiral Amine recover->reagent

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Data Presentation and Analysis

The success of a resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product.

ParameterDescriptionTypical TargetAnalytical Method
Yield of Diastereomeric Salt The mass of the isolated, dry salt as a percentage of the theoretical maximum (based on 0.5 eq. of resolving agent).>80%Gravimetric
Diastereomeric Excess (d.e.) The excess of one diastereomer over the other in the crystallized salt.>95%NMR or Chiral HPLC of liberated acid
Enantiomeric Excess (e.e.) The excess of one enantiomer over the other in the final, liberated acid. Calculated as ([R] - [S]/ ([R] + [S])) * 100.
Recovery of Resolving Agent The mass of recovered diamine as a percentage of the starting amount.>90%Gravimetric

Troubleshooting and Key Considerations

  • Oiling Out: If the diastereomeric salt separates as an oil instead of a crystalline solid, try using a more dilute solution, a different solvent, or a slower cooling rate.

  • Poor Separation: If the enantiomeric excess is low, it indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent. A different solvent or resolving agent may be necessary.[10] Sometimes, multiple recrystallizations are needed to improve purity.

  • Racemization: Ensure that the conditions used for liberating the enantiomer (strong acid/base) do not cause racemization of the product. This is particularly important for compounds with acid- or base-labile stereocenters.

Conclusion

Chiral resolution via diastereomeric salt formation is a powerful, scalable, and economically viable method for obtaining enantiomerically pure compounds, which are essential for the pharmaceutical industry.[3][8] While the initially proposed compound, N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, is unsuitable for this purpose due to its achiral nature, the principles and protocols outlined here using an appropriate chiral resolving agent like (1R,2R)-(-)-1,2-Diaminocyclohexane provide a comprehensive guide for researchers. The success of this technique relies on the rational selection of the resolving agent and solvent system, followed by careful optimization of the crystallization and isolation procedures.[6][11]

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering. Retrieved from [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). ScienceDirect. Retrieved from [Link]

  • Chiral Vicinal Diamines Derived from Mefloquine. (n.d.). PubMed Central. Retrieved from [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Scholars. Retrieved from [Link]

  • Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Resolutions using diastereoisomeric salts. (n.d.). Oxford University Press. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). ACS Publications. Retrieved from [Link]

  • Chiral Vicinal Diamines Derived from Mefloquine. (2021, July 27). The Journal of Organic Chemistry. Retrieved from [Link]

  • trans-1,2-Diaminocyclohexane. (n.d.). Wikipedia. Retrieved from [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved from [Link]

Sources

"N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride in Medicinal Chemistry Content Type: Application Note & Protocol Guide

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 75975-34-7 for salt; 108-15-6 for free base) is a critical diamine building block used to optimize the physicochemical properties of small molecule drug candidates. Distinct from its linear isomer (DMAPA, 1,3-diamine), this 1,2-diamine motif features a chiral center and a vicinal arrangement of amine groups.

Its primary utility in medicinal chemistry lies in:

  • Solubility Enhancement: Introducing a basic solubilizing "tail" that is protonated at physiological pH.

  • Regioselective Functionalization: The steric and electronic differentiation between the primary amine (nucleophilic handle) and the tertiary amine (basic headgroup) allows for clean, selective coupling.

  • Ligand Design: Serving as a bidentate scaffold for metallodrugs and asymmetric catalysts.

Chemical Profile & Handling
PropertySpecification
Chemical Name N1,N1-Dimethylpropane-1,2-diamine dihydrochloride
Structure

Molecular Weight 175.10 g/mol (Salt); 102.18 g/mol (Free Base)
Physical State White to off-white hygroscopic solid (Salt)
Acidity (pKa) ~9.5 (Primary

), ~8.5 (Tertiary

)
Solubility High in Water, Methanol; Low in DCM/Ether (Salt form)

Handling Directive: The dihydrochloride salt is stable and non-volatile, making it easier to handle than the free base (which is a volatile, hygroscopic liquid). However, for nucleophilic reactions (SNAr, Amide coupling), the salt must be neutralized to release the reactive free amine.

Core Applications in Medicinal Chemistry
A. The "Solubilizing Tail" Strategy

One of the most frequent failures in drug development is poor aqueous solubility. Attaching N1,N1-dimethylpropane-1,2-diamine to a lipophilic scaffold (e.g., quinazoline, acridine, or phenothiazine) creates a "solubilizing tail."

  • Mechanism: The tertiary dimethylamine group remains unreacted during coupling but becomes protonated in the stomach (pH 1-2) and blood (pH 7.4), drastically increasing the LogD and bioavailability of the parent drug.

  • Example: Development of RNA Polymerase I inhibitors where this diamine was coupled to a benzo[g]pyrido[2,1-b]quinazoline scaffold to improve pharmaceutical properties.

B. Heterocycle Construction

The vicinal diamine structure allows for the formation of 5- and 6-membered heterocycles upon reaction with bis-electrophiles (e.g., oxalyl chloride, diketones).

  • Target Classes: Quinoxalines, Imidazoles, and Pyrazines.

C. Metallodrug Ligands

The 1,2-diamine backbone forms stable 5-membered chelate rings with transition metals (Cu, Pt, Fe). This is utilized in the synthesis of:

  • Cisplatin analogues: Where the diamine acts as a non-leaving ligand.

  • Schiff Base Ligands: Condensation with salicylaldehydes yields ligands for biomimetic oxidation catalysts.

Experimental Protocols
Protocol A: In-Situ Free-Basing & SNAr Coupling

Use this protocol for attaching the diamine to a heteroaryl chloride (e.g., chloropyrimidine, chloroquinoline).

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)

  • Reagent: N1,N1-Dimethylpropane-1,2-diamine 2HCl (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or TEA (3.5 – 4.0 equiv)

  • Solvent: DMF, DMA, or NMP (Anhydrous)

Step-by-Step:

  • Preparation: Charge a reaction vial with the Heteroaryl Chloride (1.0 equiv) and the Diamine Dihydrochloride salt (1.2 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir to suspend the solids.

  • Activation: Dropwise add DIPEA (4.0 equiv). Note: The solution may warm slightly as the HCl is neutralized. The suspension should clear as the free base is released and reacts.

  • Reaction: Heat the mixture to 80–100 °C for 2–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mass shift of M + [Diamine] - [HCl].

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with saturated NaHCO3 (to remove excess salts) and Brine.

    • Alternative for Polar Products: Evaporate DMF under high vacuum and purify directly via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Reductive Amination

Use this protocol to couple the diamine to an aldehyde or ketone.

Reagents:

  • Substrate: Aldehyde/Ketone (1.0 equiv)

  • Reagent: N1,N1-Dimethylpropane-1,2-diamine 2HCl (1.1 equiv)

  • Base: TEA (2.0 equiv) - Crucial to release the free amine for imine formation.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Free-Basing: In a separate flask, dissolve the Diamine 2HCl in a minimum amount of MeOH/Water, treat with K2CO3, extract with DCM, and dry (Na2SO4) to get the free base oil. Alternatively, use TEA in the main reaction, but pre-free-basing yields cleaner kinetics.

  • Imine Formation: Mix the Aldehyde (1.0 equiv) and Diamine Free Base (1.1 equiv) in DCE. Stir for 30-60 mins at Room Temp.

    • Observation: Use molecular sieves if the substrate is sterically hindered to drive equilibrium.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Quench: Stir for 4–16 hours. Quench with saturated NaHCO3.

  • Isolation: Extract with DCM. The product will be in the organic layer.

Visualizations & Logic Maps
Figure 1: Strategic Usage Workflow

This diagram illustrates the decision process for using the dihydrochloride salt versus the free base.

G Start Start: N1,N1-Dimethylpropane-1,2-diamine 2HCl Decision Reaction Type? Start->Decision SNAr Nucleophilic Substitution (SNAr) (e.g., Chloro-heterocycles) Decision->SNAr High Temp / Polar Solvent RedAm Reductive Amination (Aldehydes/Ketones) Decision->RedAm Mild Cond. / DCM ProtocolA Protocol A: In-Situ Neutralization Solvent: DMF/DMA Base: Excess DIPEA (4 eq) SNAr->ProtocolA ProtocolB Protocol B: Pre-Freebasing Extract Free Amine into DCM Then add STAB RedAm->ProtocolB Product Target Molecule (Solubilized Drug Candidate) ProtocolA->Product Heat 80-100°C ProtocolB->Product RT, NaBH(OAc)3

Caption: Decision tree for selecting the optimal neutralization and coupling strategy based on reaction type.

Figure 2: Regioselectivity Mechanism

Why does the reaction occur at the primary amine?

Mechanism Molecule N1,N1-Dimethylpropane-1,2-diamine N(Me)2 (Tertiary) NH2 (Primary) N1_Prop Sterically Hindered No H to lose Non-Nucleophilic Molecule:N1->N1_Prop N2_Prop Less Hindered Has 2 Protons Highly Nucleophilic Molecule:N2->N2_Prop Result Selective Coupling at C2-Position N2_Prop->Result

Caption: Mechanistic basis for regioselective coupling at the primary amine position.

Case Study: Optimization of RNA Polymerase I Inhibitors

Objective: To improve the water solubility of a benzo[g]pyrido[2,1-b]quinazoline scaffold (Compound 6a) which showed promise as an anticancer agent but suffered from poor bioavailability.

Experimental Workflow (Ref 1):

  • Starting Material: 4-Chloro-benzo[g]pyrido[2,1-b]quinazoline.

  • Reagent: N1,N1-Dimethylpropane-1,2-diamine (used as free base or neutralized in situ).

  • Conditions: Reaction performed in ethanol or DMF with mild heating.

  • Outcome: The chloride was displaced exclusively by the primary amine of the diamine.

  • Result: The resulting conjugate (Compound 11) showed a significant increase in aqueous solubility due to the ionizable dimethylamino tail, retaining potency against RNA Polymerase I (IC50 values in the nanomolar range).

References
  • Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure-Antimalarial Activity Relationships. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and Characterization of Copper-Iron Complexes with N1,N1-Dimethylpropane-1,2-diamine. Source: Polyhedron (via ResearchGate) URL:[Link]

Sources

Application Note: N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride in Cu-Catalyzed C-C Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and drug discovery. It details the use of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (also known as 1-(Dimethylamino)-2-propylamine dihydrochloride) as a specialized ligand in Copper-catalyzed cross-coupling reactions, specifically focusing on C-C bond formation .

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a sterically differentiated 1,2-diamine ligand. While N,N'-dimethylethylenediamine (DMEDA) is the standard ligand for copper-catalyzed Ullmann/Goldberg-type couplings, the propane backbone of this ligand offers a unique steric environment and increased lipophilicity. This guide details its application in the Copper-Catalyzed


-Arylation of Active Methylene Compounds , a critical C-C bond-forming reaction in the synthesis of pharmaceutical intermediates (e.g., NSAIDs, aryl-malonates).

Key Advantages:

  • Steric Modulation: The methyl group on the C2 backbone introduces chirality and steric bulk, potentially suppressing over-arylation or improving selectivity for hindered substrates.

  • Stability: Supplied as a dihydrochloride salt, it is non-volatile and shelf-stable compared to the free amine, though it requires in situ neutralization.

  • Cost-Efficiency: Acts as a scalable alternative to Palladium/Phosphine systems for coupling aryl halides.

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle (or a radical pathway depending on the substrate). The diamine ligand is critical for:

  • Solubilization: Preventing the formation of insoluble inorganic copper aggregates (CuI polymeric chains).

  • Stabilization: Stabilizing the oxidative addition intermediate (Ar-Cu(III)-Nu).

  • Acceleration: Lowering the barrier for the turnover-limiting step (often nucleophile coordination or oxidative addition).

Catalytic Cycle Visualization

The following diagram illustrates the proposed mechanism for the


-arylation of a malonate using the Cu/Diamine system.

CatalyticCycle Precursor Cu(I) Precursor (CuI) ActiveCat Active Catalyst [L-Cu-I] Precursor->ActiveCat + Ligand (N1,N1-Dimethyl...) + Base (Neutralization) ComplexA Intermediate A [L-Cu-Nu] (Nucleophile Coordination) ActiveCat->ComplexA + Malonate (Nu-H) + Base (-HI) ComplexB Intermediate B [L-Cu(III)(Ar)(Nu)(I)] (Oxidative Addition) ComplexA->ComplexB + Aryl Iodide (Ar-I) Product Product (Ar-Nu) + Cu(I) ComplexB->Product Reductive Elimination Product->ActiveCat Regeneration

Figure 1: Proposed catalytic cycle for Cu-catalyzed C-C bond formation. The diamine ligand (L) remains coordinated, preventing catalyst deactivation.

Experimental Protocol

Protocol A: -Arylation of Diethyl Malonate with Iodobenzene

This standard protocol demonstrates the C-C coupling of an aryl iodide with an active methylene compound.

Reagents:

  • Catalyst Precursor: Copper(I) Iodide (CuI) [99.99% purity recommended]

  • Ligand: N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

  • Substrate: Iodobenzene (1.0 equiv)

  • Nucleophile: Diethyl malonate (2.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DMSO (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation (In Situ Neutralization):

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol, 10 mol%) and N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (35 mg, 0.2 mmol, 20 mol%).

    • Critical Step: Add

      
       (975 mg, 3.0 mmol). The excess base is required to neutralize the dihydrochloride salt (releasing the free amine ligand) and deprotonate the malonate.
      
    • Evacuate and backfill with Argon (3 cycles).

  • Substrate Addition:

    • Under Argon flow, add anhydrous 1,4-Dioxane (2.0 mL).

    • Add Diethyl malonate (320 mg, 2.0 mmol) and Iodobenzene (204 mg, 1.0 mmol) via syringe.

    • Note: If the aryl halide is solid, add it in Step 1 with the other solids.

  • Reaction:

    • Seal the tube and heat to 70°C (for DMSO) or 95°C (for Dioxane) in an oil bath.

    • Stir vigorously (800+ rpm) for 18–24 hours. The mixture will likely turn a blue-green or brown suspension.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts.

    • Wash the filtrate with saturated

      
       solution (to remove residual Cu) and brine.
      
    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
      
Protocol B: Optimization Table

Use this table to troubleshoot or optimize for difficult substrates (e.g., aryl bromides or hindered malonates).

VariableStandard ConditionOptimization Option AOptimization Option B
Solvent 1,4-DioxaneDMSO (Faster rates, harder workup)Toluene (For non-polar substrates)
Base


(Milder, cheaper)
NaOtBu (Stronger, for unactivated ketones)
Temp 95°C110°C (For Aryl Bromides)60°C (For highly activated Aryl Iodides)
Ligand Ratio 2:1 (L:Cu)1:1 (L:Cu)4:1 (L:Cu) - Use if catalyst death is observed

Analytical Data & Validation

Successful conversion is typically monitored by GC-MS or


 NMR.

Expected Results:

  • Yield: >85% isolated yield for Iodobenzene + Diethyl Malonate.

  • Selectivity: Mono-arylation is favored; however, using excess malonate (2.0 equiv) is crucial to prevent di-arylation.

Diagnostic Signals (


 NMR in 

):
  • Product (Diethyl phenylmalonate): Look for the methine proton singlet/doublet around

    
     4.6 ppm (depending on substitution) and the aromatic signals.
    
  • Ligand: If residual ligand remains, the N-methyl groups appear as singlets around

    
     2.2 ppm, distinguishable from the product.
    

Troubleshooting & Safety

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator. If the salt becomes wet, the stoichiometry of the free amine release will be inaccurate, leading to catalyst failure.

  • Inert Atmosphere: Copper(I) is easily oxidized to inactive Copper(II) in the presence of air. Rigorous exclusion of oxygen is required until the reaction is complete.

  • Base Choice: Do not use organic bases (e.g., TEA, DIPEA) as the primary base for the coupling; inorganic bases are required for the catalytic cycle turnover.

References

  • General Cu/Diamine Catalysis: Klapars, A.; Antilla, J. C.; Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." J. Am. Chem. Soc.[2]2001 , 123, 7727–7729. Link

  • Goldberg Reaction Mechanism: Strieter, E. R.; Bhayana, B.; Buchwald, S. L.[2] "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." J. Am. Chem. Soc.[2]2009 , 131, 78–88.[2] Link

  • Alpha-Arylation: Hennessy, E. J.; Buchwald, S. L. "A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate." Org.[3] Lett.2002 , 4, 269–272. Link

  • Ligand Identity: "N1,N1-Dimethylpropane-1,2-diamine" (CAS: 49626-68-2 for free base) is a structural homolog of DMEDA used in fine chemical synthesis and as a precursor for biological linkers. PubChem Compound Summary. Link

Sources

Application Notes and Protocols for N1,N1-Dimethylpropane-1,2-diamine dihydrochloride in Experimental Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the experimental use of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride. As a chiral building block, this compound is integral to the synthesis of novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor agonists or antagonists.[1] While specific dosage and concentration for direct biological applications are not extensively documented, this guide outlines a systematic approach for researchers to determine optimal experimental parameters. The protocols herein are designed to ensure scientific rigor and reproducibility, focusing on solubility assessment, cytotoxicity profiling, and a general framework for screening potential biological activity, such as enzyme inhibition.

Introduction to N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a chiral diamine primarily utilized as a structural scaffold in synthetic chemistry. Its key attributes include:

  • Chirality: The stereochemistry of this molecule is crucial for its application in developing stereospecific pharmaceuticals, where enantiomeric purity can dictate biological activity and reduce off-target effects.

  • Amine Functionality: The presence of primary and tertiary amine groups allows for versatile chemical modifications, such as amide bond formation and reductive amination, facilitating its incorporation into more complex molecules.[1]

  • Dihydrochloride Salt: This salt form generally enhances the compound's stability and solubility in aqueous solutions, which is advantageous for various experimental and industrial applications.[1]

Given its role as a precursor, it is plausible that researchers may want to investigate the intrinsic biological activity of this compound or its simple derivatives. The following sections provide a robust framework for such investigations.

Foundational Workflow for Experimental Design

The successful integration of a new chemical entity into biological assays hinges on a systematic preliminary evaluation. The following workflow is recommended for N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Safety & Efficacy Screening cluster_2 Phase 3: Data Analysis & Interpretation solubility Solubility Assessment stock_prep Stock Solution Preparation solubility->stock_prep cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) stock_prep->cytotoxicity concentration_range Determination of Non-Toxic Concentration Range cytotoxicity->concentration_range primary_screen Primary Activity Screen (e.g., Enzyme Inhibition Assay) concentration_range->primary_screen ic50 IC50/EC50 Determination primary_screen->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar caption Workflow for evaluating a novel compound. G cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of the compound incubation1->compound_treatment incubation2 Incubate for 24-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization buffer incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and determine IC50 read_absorbance->data_analysis caption MTT cytotoxicity assay workflow.

Figure 2: A detailed workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours. [2]2. Compound Preparation and Treatment:

    • Prepare a series of serial dilutions of the N1,N1-Dimethylpropane-1,2-diamine dihydrochloride stock solution. A common starting point for a new compound is a top concentration of 100 µM, with 2- to 10-fold serial dilutions. [3] * Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the compound. Include vehicle-only controls (e.g., medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for a period relevant to the intended functional assay (typically 24, 48, or 72 hours). [4]4. MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [5] * After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Summary Table:

ParameterRecommended Value/RangeRationale
Cell Line Application-specific (e.g., relevant cancer cell line)The choice of cell line should be relevant to the research question.
Seeding Density 1 x 10⁴ cells/wellEnsures cells are in the exponential growth phase during the experiment.
Initial Compound Concentration 100 µMA standard starting point for screening novel compounds. [3]
Serial Dilution Factor 2 to 10-foldProvides a wide range of concentrations to accurately determine the IC50.
Incubation Time 24 - 72 hoursAllows sufficient time for the compound to exert its effects. [4]
Vehicle Control e.g., ≤1% DMSOEnsures that the solvent used to dissolve the compound does not affect cell viability. [6]

For subsequent functional assays, it is advisable to use concentrations well below the cytotoxic range (e.g., at or below the IC10) to ensure that the observed effects are not due to cell death.

Protocol 3: General Enzyme Inhibition Assay

Given its use as a building block for enzyme inhibitors, a primary application for this compound in a screening context would be to test its ability to inhibit a specific enzyme of interest. [1] Objective: To determine if N1,N1-Dimethylpropane-1,2-diamine dihydrochloride can inhibit the activity of a target enzyme in a biochemical assay.

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer (optimized for the specific enzyme)

  • N1,N1-Dimethylpropane-1,2-diamine dihydrochloride stock solution

  • 96-well or 384-well assay plates

  • Detection reagents (specific to the assay, e.g., for measuring product formation)

  • Microplate reader (e.g., for absorbance, fluorescence, or luminescence)

Procedure:

  • Assay Setup:

    • In a multi-well plate, add the assay buffer.

    • Add the test compound at various concentrations. For an initial screen, a single high concentration (e.g., 10 µM) is often used. [7]For dose-response curves, use serial dilutions.

    • Include positive controls (a known inhibitor of the enzyme) and negative controls (vehicle only).

  • Enzyme Addition and Pre-incubation:

    • Add the enzyme to all wells except for a "no enzyme" control.

    • Pre-incubate the enzyme with the compound for a set period (e.g., 15-30 minutes) at the assay temperature to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells. [8]4. Signal Detection:

    • Incubate for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction (if necessary) and add detection reagents.

    • Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • If a dose-response experiment was performed, plot the percent inhibition against the compound concentration to determine the IC50 value.

Self-Validating System:

  • Controls: The inclusion of positive and negative controls is essential to validate the assay's performance.

  • Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. [9]* Enzyme Concentration: The enzyme concentration should be in the linear range of the assay.

Conclusion and Future Directions

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a valuable chiral building block in medicinal chemistry. While it may not possess potent intrinsic biological activity, the protocols outlined in this guide provide a systematic and scientifically sound approach for its initial in vitro characterization. By first assessing its solubility and cytotoxicity, researchers can establish a reliable experimental window to explore its potential effects in functional assays, such as enzyme inhibition screens. This foundational data is critical for any subsequent drug development efforts that utilize this versatile chemical scaffold.

References

  • (R)-N1,N1-Dimethylpropane-1,2-diaminedihydrochloride - MySkinRecipes. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Essentials of In Vitro Assay Development - Kosheeka. [Link]

  • How do I choose the concentration for primary screening in drug discovery process? | ResearchGate. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • In vitro solubility assays in drug discovery - PubMed. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [Link]

  • Full article: Identification of novel HIF2α inhibitors: a structure‐based virtual screening approach - Taylor & Francis. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • How to Develop a Successful in vitro Screening Strategy - International Biopharmaceutical Industry. [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • (PDF) Early toxicity screening strategies - ResearchGate. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N1,N1-Dimethylpropane-1,2-diamine and its salts are versatile diamine building blocks utilized in various chemical syntheses, including the development of pharmaceutical intermediates and specialized polymers. The dihydrochloride salt, while generally more stable and less volatile than its free-base counterpart, requires rigorous handling and storage protocols due to its potential hazards. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are designed to be self-validating systems, integrating safety with procedural efficacy.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the cornerstone of chemical safety. While N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is the subject, safety data is often more extensively published for the parent free base or related isomers. The primary hazards of the salt are associated with the properties of the parent amine.

Table 1: Chemical Identification and Properties

Property Value Source
Chemical Name N1,N1-Dimethylpropane-1,2-diamine dihydrochloride -
Parent Free Base N1,N1-Dimethylpropane-1,2-diamine [1]
CAS Number (Parent) 108-15-6 [1][2]
Molecular Formula (Salt) C₅H₁₆Cl₂N₂ [3]
Molecular Weight (Salt) 175.10 g/mol [3]
Appearance (Salt) White to almost white powder/crystal (inferred from similar salts) [4]
Boiling Point (Parent) 113 °C [1]
Flash Point (Parent) 35 °C / 95 °F [1]

| Solubility (Salt) | Soluble in water (inferred from similar salts) |[5] |

Note: Data for the dihydrochloride salt is limited. Properties are often extrapolated from the parent free base or closely related analogs like N,N-Dimethyl-1,3-propanediamine Dihydrochloride.

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with N1,N1-Dimethylpropane-1,2-diamine dihydrochloride stem from the reactivity of the amine functional groups. Although the salt form is less volatile, upon dissolution or contact with moisture, it can exhibit corrosive properties. The parent compound is classified as a flammable liquid and is harmful if swallowed, causing severe skin burns and eye damage.[6]

Table 2: GHS Hazard Classification (Based on Parent Compound)

Hazard Class Category Hazard Statement
Flammable Liquids Category 3 H226: Flammable liquid and vapor
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed

| Skin Corrosion | Category 1B/1C | H314: Causes severe skin burns and eye damage |

A systematic risk assessment should be conducted before any new protocol involving this compound is initiated. This process is fundamental to ensuring laboratory safety.

RiskAssessment A Step 1: Identify Hazards (Review SDS for parent compound) B Step 2: Assess Risks (Evaluate scale, concentration, and exposure potential) A->B C Step 3: Implement Control Measures (Engineering, Administrative, PPE) B->C D Step 4: Execute Protocol C->D E Step 5: Review & Refine (Post-procedure evaluation for continuous improvement) D->E E->A Feedback Loop

Caption: Risk Assessment Workflow for Chemical Handling.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The mitigation of exposure risk is achieved by implementing a "Hierarchy of Controls." This principle prioritizes the most effective control measures down to the least effective.

HierarchyOfControls cluster_0 Hierarchy of Controls sub Substitution (Use a less hazardous chemical) eng Engineering Controls (Chemical Fume Hood) adm Administrative Controls (SOPs, Training, Designated Areas) ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Controls for Mitigating Chemical Exposure.

3.1. Engineering Controls

  • Primary Control: All handling of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, including weighing, dissolution, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

  • Ventilation: Ensure general laboratory ventilation is adequate.[8]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9]

3.2. Personal Protective Equipment (PPE) The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374.[8] Prevents skin contact. Check manufacturer's breakthrough time data. Discard and replace gloves immediately if contaminated.
Eye Protection Chemical splash goggles and a face shield. Standard safety glasses are insufficient. The combination protects against splashes and any fine particulates from reaching the eyes and face.[8]
Skin/Body Protection Flame-retardant and chemical-resistant lab coat. Closed-toe shoes. Protects skin from spills and splashes. The parent compound is flammable, warranting flame-retardant clothing.

| Respiratory Protection | Not typically required if handled within a fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary. | Provides protection against inhalation hazards in situations where engineering controls are insufficient. |

Section 4: Standard Operating Protocol: Safe Handling

This protocol outlines the step-by-step procedure for safely handling the solid N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

4.1. Preparation

  • Review Safety Data: Before starting, review the Safety Data Sheet (SDS) for the parent compound and any available data for the salt.[10]

  • Designate Area: Cordon off the work area within the chemical fume hood.

  • Verify Controls: Confirm the chemical fume hood is operational and the safety shower/eyewash station are unobstructed.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and a designated hazardous waste container.

  • Don PPE: Put on all required PPE as specified in Table 3.

4.2. Weighing and Transfer

  • Carefully open the container inside the fume hood. Avoid creating airborne dust.

  • Use a clean spatula to transfer the required amount of the solid to a tared weigh boat or directly into the reaction vessel.

  • Close the primary container tightly immediately after dispensing.[9][11]

  • If transferring to a reaction vessel, add the solvent slowly to avoid splashing. The dissolution of amine salts can be exothermic.

4.3. Post-Handling

  • Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated, sealed hazardous waste container.[9]

  • Wipe down the work surface within the fume hood.

  • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Wash hands thoroughly with soap and water after exiting the work area.[8]

Section 5: Protocol for Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

5.1. Storage Conditions

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[12]

  • Location: Store in a dry, cool, and well-ventilated place.[11] A designated corrosives or flammables cabinet is appropriate.

  • Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., Argon, Nitrogen) is recommended to prevent degradation.[3]

  • Temperature: Store at room temperature, away from direct sunlight and sources of heat, sparks, or open flames.[9]

5.2. Incompatible Materials

  • Strong Oxidizing Agents: Can cause violent reactions.[9][11]

  • Strong Acids: While it is a salt of a strong acid (HCl), mixing with other strong acids could lead to uncontrolled reactions.

  • Strong Bases: Contact with strong bases will deprotonate the amine salt, liberating the flammable and corrosive free base (N1,N1-Dimethylpropane-1,2-diamine).[11]

  • Carbon Dioxide: The liberated free base can react with CO₂ in the air.

Section 6: Emergency Procedures

In the event of an emergency, a swift and correct response is critical.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Spill Response Start Chemical Incident Exposure_1 Remove victim from area Start->Exposure_1 Spill_1 Alert personnel, evacuate if large spill Start->Spill_1 Exposure_2 Skin Contact: Remove contaminated clothing. Flush with water for 15+ min. Exposure_1->Exposure_2 Exposure_3 Eye Contact: Flush with eyewash for 15+ min. Exposure_1->Exposure_3 Exposure_4 Inhalation: Move to fresh air. Exposure_1->Exposure_4 Exposure_5 Seek Immediate Medical Attention Exposure_2->Exposure_5 Exposure_3->Exposure_5 Exposure_4->Exposure_5 Spill_2 Don PPE Spill_1->Spill_2 Spill_3 Cover with inert absorbent (sand, vermiculite) Spill_2->Spill_3 Spill_4 Collect into sealed container for disposal Spill_3->Spill_4

Caption: Emergency Response Flowchart.

6.1. First Aid Measures

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[9]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[8][13]

  • Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9][13]

6.2. Spill and Leak Procedures

  • Evacuate: Evacuate non-essential personnel from the area.[14]

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[14]

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.

  • Clean: Clean the spill area thoroughly.

6.3. Fire Fighting Measures

  • The parent compound is flammable. While the salt is more stable, it may decompose in a fire to produce toxic fumes (nitrogen oxides, hydrogen chloride).

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13]

  • Unsuitable Media: Do not use a direct water jet, as it may spread the material.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]

Section 7: Waste Disposal

All waste containing N1,N1-Dimethylpropane-1,2-diamine dihydrochloride must be treated as hazardous.

  • Collect all chemical waste, including contaminated disposables, in a clearly labeled, sealed container.[9]

  • Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with general trash.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Section 8: References

  • Chemsrc. (2025). N,N'-Dimethyl-1,3-propanediamine | CAS#:111-33-1. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N,N-bis[3-(dimethylamino)propyl]. [Link]

  • Safe Work Australia. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. [Link]

  • Chemical Label. n1,n1-dimethylpropane-1,2-diamine. [Link]

  • PubChem. N,N'-Dimethyl-1,3-propanediamine. [Link]

  • EBA Medro. N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride. [Link]

  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]

  • ChemBK. N,N-Dimethyl-1,3-propanediamine. [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural motif, featuring both a tertiary and a primary amine, makes it a versatile intermediate for introducing specific physicochemical properties into target molecules. This application note provides a detailed, field-proven protocol for the scale-up synthesis of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, focusing on a robust and cost-effective methodology. The described procedure is designed to be a self-validating system, ensuring high yield and purity, critical for drug development pipelines.

Synthetic Strategy: The Eschweiler-Clarke Reaction

For the synthesis of N1,N1-Dimethylpropane-1,2-diamine, the Eschweiler-Clarke reaction presents a highly efficient and scalable approach. This reaction facilitates the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[1][2][3] A key advantage of this method is the prevention of over-alkylation to form quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[2][4] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid, releasing carbon dioxide as the only gaseous byproduct.[1][5] This one-pot procedure is particularly amenable to large-scale production due to its simplicity and the use of readily available and inexpensive reagents.

The overall synthetic transformation is a two-step process: first, the synthesis of the free diamine base via the Eschweiler-Clarke reaction, followed by its conversion to the stable dihydrochloride salt.

Experimental Protocols

Part 1: Synthesis of N1,N1-Dimethylpropane-1,2-diamine (Free Base)

This protocol details the synthesis of the free base starting from 1,2-diaminopropane.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (for a 1 mol scale)Notes
1,2-DiaminopropaneC₃H₁₀N₂74.1274.12 g (1.0 mol)Starting material
Formic Acid (99%)CH₂O₂46.03138.09 g (3.0 mol)Reagent and reducing agent
Formaldehyde (37% in H₂O)CH₂O30.03162.3 g (2.0 mol of CH₂O)Methylating agent
Sodium Hydroxide (NaOH)NaOH40.00As required for basificationFor work-up
Dichloromethane (DCM)CH₂Cl₂84.93As required for extractionExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As required for dryingDrying agent

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas bubbler to monitor the evolution of CO₂.

  • Initial Charge: Charge the flask with 1,2-diaminopropane (74.12 g, 1.0 mol).

  • Reagent Addition: Slowly add formic acid (138.09 g, 3.0 mol) to the stirred 1,2-diaminopropane. The addition is exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C. An ice bath can be used for cooling if necessary.

  • Formaldehyde Addition: Once the addition of formic acid is complete and the initial exotherm has subsided, add the formaldehyde solution (162.3 g, 2.0 mol) dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition of formaldehyde is complete, heat the reaction mixture to 90-100°C using a heating mantle. Vigorous evolution of carbon dioxide will be observed. Maintain this temperature until the gas evolution ceases (typically 8-12 hours).

  • Work-up - Basification: Cool the reaction mixture to room temperature. Carefully add a 50% (w/v) aqueous solution of sodium hydroxide until the pH of the mixture is >12. This step should be performed in an ice bath as the neutralization is highly exothermic.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude N1,N1-dimethylpropane-1,2-diamine as an oil.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure N1,N1-dimethylpropane-1,2-diamine.

Part 2: Preparation of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

This protocol describes the conversion of the free base to its dihydrochloride salt.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
N1,N1-Dimethylpropane-1,2-diamineC₅H₁₄N₂102.18102.18 g (1.0 mol)Purified free base from Part 1
Isopropanol (IPA)C₃H₈O60.10500 mLSolvent
Concentrated Hydrochloric Acid (37%)HCl36.46~170 mL (2.05 mol)For salt formation
Diethyl Ether(C₂H₅)₂O74.12As required for washingWashing solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified N1,N1-dimethylpropane-1,2-diamine (102.18 g, 1.0 mol) in isopropanol (500 mL) in a 1 L beaker with magnetic stirring.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (~170 mL, 2.05 mol) dropwise with vigorous stirring. A white precipitate will form.

  • Precipitation and Crystallization: After the addition is complete, continue stirring the suspension in the ice bath for another hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove any residual impurities and solvent.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield N1,N1-Dimethylpropane-1,2-diamine dihydrochloride as a white crystalline solid.

Process Visualization

The following diagram illustrates the overall workflow for the synthesis of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

G cluster_0 Part 1: Free Base Synthesis cluster_1 Part 2: Dihydrochloride Salt Formation A 1,2-Diaminopropane + Formic Acid + Formaldehyde B Eschweiler-Clarke Reaction (90-100°C) A->B Heat C Work-up: Basification (NaOH) & Extraction (DCM) B->C D Purification: Fractional Distillation C->D E N1,N1-Dimethylpropane-1,2-diamine (Free Base) D->E F Dissolution in Isopropanol E->F To Salt Formation G Acidification with HCl F->G H Precipitation & Filtration G->H I Washing & Drying H->I J N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (Final Product) I->J

Caption: Workflow for the synthesis of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

Scale-Up Considerations and Safety

  • Exothermicity: The initial addition of formic acid and the subsequent neutralization with sodium hydroxide are highly exothermic. On a larger scale, efficient heat dissipation is crucial. A jacketed reactor with a reliable cooling system is recommended. The rate of addition of reagents must be carefully controlled to manage the temperature.

  • Off-Gassing: The Eschweiler-Clarke reaction produces a significant amount of carbon dioxide. The reactor and condenser system must be designed to handle this gas evolution safely and prevent pressure build-up.

  • Reagent Purity: The purity of the starting materials, particularly the 1,2-diaminopropane, can affect the yield and purity of the final product.

  • Safety Precautions:

    • All operations should be conducted in a well-ventilated fume hood.

    • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

    • Formic acid is corrosive and should be handled with care.

    • Formaldehyde is a known carcinogen and sensitizer; avoid inhalation and skin contact.

    • Dichloromethane is a volatile and potentially carcinogenic solvent.

    • Concentrated hydrochloric acid is highly corrosive.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The dihydrochloride salt should have a sharp melting point.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • Purity by Titration: The purity of the dihydrochloride salt can be determined by titration with a standardized base.

Conclusion

The presented protocol, centered around the Eschweiler-Clarke reaction, offers a reliable, scalable, and economically viable route for the synthesis of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this important chemical intermediate in high yield and purity, thereby facilitating downstream synthetic applications.

References

  • Google Patents. (n.d.). CN113105337B - Preparation method of 1, 2-propane diamine.
  • Parab, V. L., & Palav, A. V. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry, 8(2), 164-166.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). A rapid method of N-alkylation of amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from [Link]

  • ResearchGate. (2025, November 14). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. Retrieved from [Link]

  • MDPI. (2022, June 28). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]

  • Ben-Gurion University Research Portal. (n.d.). Kinetics of the N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide. Retrieved from [Link]

  • Chemical Reviews. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Slideshare. (n.d.). Driving Precise Alkylation Reactions with Methyl Iodide. Retrieved from [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • PubMed. (2000, June 30). Selective metal cation activation of a DNA alkylating agent: synthesis and evaluation of methyl 1,2,9, 9a-Tetrahydrocyclopropa[c]pyrido[3,2-e]indol-4-one-7-carboxylate (CPyI). Retrieved from [Link]

  • Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]

  • YouTube. (2025, October 12). Eschweiler-Clarke reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N1,N1-Dimethylpropane-1,2-diamine • 2HCl Synthesis

[1]

Topic: Yield Improvement & Troubleshooting Guide Molecule:

CAS:1
Executive Summary: The "Invisible" Yield Loss

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N1,N1-dimethylpropane-1,2-diamine dihydrochloride . The common complaint is "low yield," but the root cause is rarely the reaction conversion itself.

This molecule presents a "Perfect Storm" of isolation challenges:

  • High Water Solubility: The free base is extremely polar and difficult to extract from aqueous reaction mixtures.

  • Volatility: The free base has significant vapor pressure; rotary evaporation at high vacuum often strips the product along with the solvent.

  • Hygroscopicity: The dihydrochloride salt (2HCl) is intensely hygroscopic. If exposed to air, it absorbs moisture, turns into an oil ("oiling out"), and prevents crystallization, leading to massive losses in the mother liquor.[1]

This guide moves beyond standard protocols to address the isolation engineering required to capture this elusive diamine.

Module 1: The Reaction (Upstream Optimization)

Most syntheses rely on the Reductive Amination of 1-(dimethylamino)propan-2-one (dimethylaminoacetone) with ammonia, or the ring-opening of propylene oxide derivatives.[1]

Critical Control Points
ParameterStandard Protocol ErrorOptimized Technical SolutionMechanism / Logic
Ammonia Source Using Aqueous Ammonia (

)
Use Methanolic Ammonia (

in MeOH)
or Anhydrous

gas.[1]
Water is the enemy of imine formation. Excess water shifts the equilibrium back to the ketone, stalling conversion.
Drying Agent None or Magnesium SulfateTitanium Isopropoxide (

)
or Activated 4Å Sieves.

acts as a Lewis acid to activate the carbonyl and a water scavenger, driving imine formation to completion before reduction [1].
Reducing Agent

(Sodium Borohydride)

or

/Pd-C
.

can reduce the ketone directly to the alcohol (1-dimethylamino-2-propanol) before the amine forms. Cyanoborohydride is selective for the imine.
Module 2: Work-up & Isolation (The "Yield Trap")

This is where 80% of the yield is lost. The free base diamine is a water-soluble oil. Standard extraction (DCM/Water) will leave ~40% of your product in the water phase.

Protocol: The "Salting Out" Extraction
  • Basify: Adjust pH to >12 using 50% NaOH (keep volume low).

  • Saturation: Saturate the aqueous phase with solid NaCl or

    
     until no more dissolves. This pushes the organic amine out of the water phase ("Salting Out").
    
  • Solvent Choice: Do NOT use Diethyl Ether (too volatile). Use Dichloromethane (DCM) or Chloroform (3x extractions).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
    • Warning: Do not use high vacuum (<10 mbar) or high heat (>30°C) during concentration. The free base is volatile.

Module 3: Salt Formation (The Crystallization Engine)

Converting the free base to the dihydrochloride salt is the most reliable way to stabilize the molecule, but it often results in a "goo" rather than crystals.

The "Anhydrous Crash" Protocol

Target: Prevent the formation of hydrates, which lead to oils.

Step-by-Step:

  • Dissolution: Dissolve the crude free base oil in Anhydrous Ethanol (Min. volume) or Isopropanol (IPA) .

  • Acidification: Cool to 0°C. Add HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) dropwise.

    • Crucial: Do NOT use aqueous HCl (37%). Introducing water here ensures you will never get dry crystals.

  • Stoichiometry: You need >2.2 equivalents of HCl to ensure the dihydrochloride forms. Monitor pH; it must be strongly acidic (pH < 1 on wet paper).

  • Precipitation:

    • If crystals form: Great.

    • If oil forms: Add an anti-solvent (Diethyl Ether or Hexane ) slowly with vigorous stirring.

    • Troubleshooting: If it oils out, scratch the glass with a spatula or add a seed crystal. Sonicate the oil to induce lattice formation.

Visualization: The Isolation Decision Tree

YieldOptimizationcluster_tipsCritical Failure PointStartCrude Reaction Mixture(Reductive Amination)CheckWaterIs Water Present?Start->CheckWaterDryAzeotropic Drying(Toluene strip)CheckWater->DryYesExtractSalting Out Extraction(Sat. K2CO3 + DCM)CheckWater->ExtractNo (or after drying)Dry->ExtractFreeBaseIsolated Free Base(Volatile Oil)Extract->FreeBaseCareful EvaporationSaltFormSalt Formation StrategyFreeBase->SaltFormRouteARoute A (Wrong):Aqueous HClSaltForm->RouteARouteBRoute B (Correct):Anhydrous HCl/DioxaneSaltForm->RouteBResultAResult: Hygroscopic Goo(Low Yield)RouteA->ResultAResultBResult: White Precipitate(High Yield)RouteB->ResultB

Caption: Workflow logic for isolating hydrophilic diamines. Note the critical divergence at the Salt Formation step where water introduction leads to failure.

FAQ: Troubleshooting Specific Scenarios

Q1: I added HCl and the solution turned into a cloudy oil that won't settle. What now? A: This is "oiling out." The salt is forming but holds onto solvent/impurities.

  • Fix: Decant the supernatant solvent. Wash the oil with fresh diethyl ether. Dissolve the oil in a minimum amount of hot methanol, then let it cool slowly while diffusing diethyl ether vapor into it (vapor diffusion method).

Q2: My yield is >100%. How? A: You likely have the hygroscopic hydrate or trapped solvent.

  • Fix: Dry the salt in a vacuum oven at 40°C over

    
     (Phosphorus Pentoxide) desiccant for 24 hours. 1,2-diamine salts are notorious for trapping water.[1]
    

Q3: Can I use Acetyl Chloride to generate HCl in situ? A: Yes, this is an excellent method [2].

  • Protocol: Dissolve free base in anhydrous Methanol. Cool to 0°C. Slowly add Acetyl Chloride (2.5 eq).

  • Mechanism:[2][3][4]

    
    . This generates anhydrous HCl directly in the solution, minimizing water introduction.
    

Q4: The product smells "fishy" even after salt formation. A: You have incomplete salt formation (Monohydrochloride).

  • Fix: The tertiary amine (dimethyl) and primary amine have different pKa values. You likely protonated the most basic site but missed the second. Re-dissolve and add excess HCl gas/dioxane until pH is clearly <1.

References
  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • BenchChem Technical Support. (2025). "Purification of Hygroscopic Hydrochloride Salts." BenchChem Troubleshooting Guides.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ResearchGate Community. (2016). "How to isolate a very hygroscopic salt from a reaction solution?" Discussion Thread.

"N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" managing hygroscopic nature in experiments

[1]

Topic: Managing Hygroscopic Nature in Experimental Workflows Product: N1,N1-Dimethylpropane-1,2-diamine dihydrochloride CAS: 75975-34-7 (Dihydrochloride salt) | Free Base CAS: 108-15-6 Audience: Researchers, Medicinal Chemists, Process Engineers[1]

Core Technical Overview

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is a diamine salt frequently used as a building block in organic synthesis, particularly for introducing dimethylamino side chains or as a ligand precursor.[1]

The Critical Challenge: Like most low-molecular-weight amine hydrochlorides, this compound is significantly hygroscopic .[1] It readily absorbs atmospheric moisture, leading to:[1][2]

  • Stoichiometric Errors: Weighing "wet" salt results in under-loading the reagent, potentially stalling coupling reactions.[1]

  • Physical Degradation: The powder can deliquesce (turn into a viscous oil/paste), making handling difficult.[1]

  • Reaction Interference: Introduced water can quench sensitive reagents (e.g., acid chlorides, isocyanates, organometallics).[1]

Physical Properties & Solubility Data

PropertySpecification / Behavior
Appearance White to off-white crystalline powder.[1][3]
Hygroscopicity High. Deliquescent at relative humidity >50%.[1]
Solubility (Water) Very High (>50 mg/mL).[1]
Solubility (Methanol/Ethanol) High.[1]
Solubility (DCM/Ether/Hexane) Negligible (Insoluble).[1]
Storage Requirement Desiccated, Inert Atmosphere (Argon/Nitrogen), <25°C.

Storage & Handling Protocols

Q: How should I store the container after opening?

A: Never store the original bottle in a standard cupboard.

  • Primary Seal: Parafilm is insufficient.[1] Use electrical tape or a secondary seal over the cap.[1]

  • Secondary Containment: Place the bottle inside a desiccator containing active desiccant (e.g., Drierite, Silica Gel, or P2O5).[1]

  • Inert Gas: If possible, purge the headspace of the bottle with Argon or Nitrogen before resealing.[1]

Q: The powder has clumped together. Is it degraded?

A: Not necessarily chemically degraded, but it is physically compromised by water.[1]

  • Check: Run a quick NMR in D2O. If the carbon/proton signals match the structure without extra peaks (other than HDO), the amine is intact.[1]

  • Action: You must dry it before using it for quantitative reactions (see Section 5).

Experimental Workflows (Visualized)

Workflow A: Precision Weighing Decision Tree

Use this logic to determine the correct handling method based on your reaction's sensitivity.

WeighingProtocolStartStart: Weighing ReagentSensitivityIs the reaction water-sensitive?(e.g., Anhydrous coupling, Organometallic)Start->SensitivityHighSensYES: High SensitivitySensitivity->HighSensYesLowSensNO: Aqueous/Biphasic WorkSensitivity->LowSensNoGloveboxMethod A: GloveboxWeigh under N2/Ar atmosphereHighSens->GloveboxSchlenkMethod B: Difference Weighing(Schlenk Tube)HighSens->SchlenkRapidMethod C: Rapid Weighing(Tare -> Add -> Close)LowSens->RapidStockMethod D: Stock SolutionDissolve entire bottle -> TitrateLowSens->StockResultAProceed to ReactionGlovebox->ResultASchlenk->ResultARapid->ResultAStock->ResultA

Figure 1: Decision matrix for weighing hygroscopic amine salts based on experimental tolerance.

Troubleshooting & Recovery Guides

Issue 1: "My solid turned into a sticky goo/liquid."

Diagnosis: Deliquescence.[1] The salt has absorbed enough water to dissolve itself in it.[1] Solution: Azeotropic Drying (The "Rescue" Protocol) Do not attempt to scrape the goo.[1]

  • Dissolve: Add a minimum amount of Methanol to the bottle to fully dissolve the goo.[1] Transfer to a round-bottom flask.

  • Evaporate: Rotary evaporate the methanol to leave a residue.

  • Azeotrope: Add Toluene (or Benzene if permitted) to the residue.

  • Strip: Rotary evaporate the toluene. The water will co-evaporate with the toluene azeotrope.[1]

  • Repeat: Repeat step 3-4 twice.

  • Final Dry: Place under high vacuum (<1 mbar) at 40-50°C overnight. The solid should return to a white powder.[1]

Issue 2: "I need exact stoichiometry, but I suspect water weight."

Diagnosis: Unknown hydration state causes equivalent errors. Solution: The "Stock Solution" Method Instead of weighing small aliquots (where error is high):

  • Weigh the entire content of the container (or a large chunk) into a volumetric flask.

  • Dissolve in a compatible solvent (e.g., Water, Methanol, or DMSO depending on the next step).[1]

  • Calculate the molarity based on the total mass (assuming some water) OR titrate a small aliquot with standardized AgNO3 (for chloride content) or NaOH (potentiometric titration) to determine the exact concentration.[1]

  • Dispense the amine by volume , not mass.[1]

Issue 3: "The reaction is stalling."

Diagnosis: The HCl counter-ion might be inhibiting the reaction if a base wasn't added.[1] Solution: Free-basing in situ.[1]

  • N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is acidic.[1]

  • Ensure you have added at least 2.2 to 3 equivalents of a base (e.g., Triethylamine, DIPEA, or K2CO3) to neutralize the 2xHCl and liberate the nucleophilic amine.[1]

Advanced Recovery Workflow (Visualized)

DryingWorkflowWetSaltWet/Gooey SaltDissolveDissolve in MeOHWetSalt->DissolveEvapEvaporate MeOHDissolve->EvapAddTolAdd Toluene(Azeotrope Agent)Evap->AddTolRotavapRotavap(Removes Water)AddTol->RotavapCheckIs it a powder?Rotavap->CheckCheck->AddTolNo (Sticky)VacOvenHigh Vac Oven(40°C, 12h)Check->VacOvenYes (Solid)

Figure 2: Azeotropic drying cycle for recovering deliquesced amine hydrochloride salts.[1]

Frequently Asked Questions (FAQ)

Q: Can I use heat to dry this compound? A: Yes, but be cautious.[1] Amine hydrochlorides are generally stable, but excessive heat (>100°C) in the presence of air can lead to oxidation or discoloration.[1] We recommend vacuum drying at 40–50°C .[1]

Q: Why does the Safety Data Sheet (SDS) mention "Corrosive"? A: While it is a salt, it can hydrolyze to release HCl in moisture, and the free amine (if liberated) is basic and corrosive to skin/eyes.[1] Always handle with standard PPE (Gloves, Goggles).[1]

Q: Is the dihydrochloride salt soluble in THF or Toluene? A: No. Like most hydrochloride salts, it is insoluble in non-polar or moderately polar organic solvents (THF, Toluene, Hexane).[1] If your reaction solvent is THF, the salt will remain a suspension until a base (like TEA) is added to liberate the free amine, which is soluble in THF.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66978, N,N'-Dimethyl-1,3-propanediamine (Related Isomer Structure/Properties). Retrieved from .[1] (Note: Used for general physicochemical property validation of dimethyl-propanediamine class).[1]

  • Fisher Scientific. Safety Data Sheet: 1,2-Ethanediamine, N,N'-dimethyl- (Analogous handling).[1] Retrieved from .[1]

  • ScienceMadness. Drying the water out of hygroscopic crystals (Azeotropic drying protocols). Retrieved from .[1]

  • TargetMol. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride Product Description. Retrieved from .[1]

  • ChemicalBook. N1,N1-Dimethylpropane-1,2-diamine dihydrochloride Properties and Safety. Retrieved from .[1]

"N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Introduction

Welcome to the technical support hub for N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (DMPDA·2HCl).[1] This diamine salt is a critical intermediate in pharmaceutical synthesis and a potent bidentate ligand. While the dihydrochloride salt offers improved solid-state stability over the volatile free base, it presents specific challenges in solution regarding hygroscopicity, oxidation, and trace metal chelation.

This guide provides an autonomous troubleshooting framework designed to ensure the integrity of your experimental data.

Module 1: Critical Stability Factors (The "Why")

To troubleshoot effectively, you must understand the three primary degradation vectors for this molecule in solution.

The pH-Stability Paradox
  • Acidic State (pH < 4): As a dihydrochloride salt, the molecule is protonated and resistant to oxidation. However, it is highly hygroscopic.[2]

  • Neutral/Basic State (pH > 7): If you neutralize the salt to generate the free amine (for nucleophilic reactions), the primary amine at position 2 becomes susceptible to oxidative deamination and reaction with atmospheric

    
     to form carbamates.
    
The Chelation Effect (The "Yellowing" Issue)

DMPDA is a 1,2-diamine , structurally capable of forming stable 5-membered chelate rings with transition metals.

  • Mechanism: Even trace amounts of Iron (

    
    ) or Copper (
    
    
    
    ) from low-grade solvents or stainless steel spatulas will be scavenged by the diamine, forming colored complexes (often yellow or blue-green) that mimic oxidative degradation.
Hygroscopic Concentration Drift

The dihydrochloride salt is deliquescent. It absorbs atmospheric water rapidly, altering the effective molecular weight. Weighing the solid without correcting for water content is the #1 cause of assay variability.

Visualizing the Instability Pathways

DMPDA_Stability cluster_0 Environmental Triggers DMPDA DMPDA·2HCl (Solution) Oxidation Oxidative Deamination (Imine Formation) DMPDA->Oxidation High pH + O2 Carbamate Carbamate Formation DMPDA->Carbamate High pH + CO2 Chelation Metal Complex (Color Change) DMPDA->Chelation Trace Ions Oxygen Oxygen (O2) Oxygen->Oxidation CO2 Atmospheric CO2 CO2->Carbamate Metals Trace Metals (Fe, Cu) Metals->Chelation

Figure 1: Primary degradation and interaction pathways for DMPDA in solution. Note that high pH accelerates oxidative and carbamate pathways.

Module 2: Troubleshooting Guide

Use this Q&A matrix to diagnose specific experimental anomalies.

Scenario A: Solution Discoloration

Q: My freshly prepared stock solution (50 mM in water) turned pale yellow after 4 hours. Is it degraded?

  • Diagnosis: Likely Trace Metal Chelation , not necessarily oxidation.

  • The Test: Add a chelating agent like EDTA (1 mM) to a small aliquot. If the color fades or shifts, it is a metal complex. If the color persists, it is oxidative degradation (imine formation).

  • Corrective Action: Use LC-MS grade water and glass spatulas. Avoid metal needles.

Scenario B: NMR "Ghost" Peaks

Q: I see a new peak in the Carbon NMR around 160-164 ppm after leaving the solution in


 overnight. 
  • Diagnosis: Carbamate Formation .

  • Mechanism: The primary amine reacts with dissolved

    
     (bicarbonate in water) to form a carbamic acid/carbamate species.
    
  • Corrective Action: Degas all solvents with Argon/Nitrogen sparging for 15 minutes before dissolution. Keep the headspace inert.

Scenario C: Stoichiometry Mismatch

Q: I used 1.0 equivalent of DMPDA·2HCl for a coupling reaction, but the yield suggests I only added 0.8 equivalents.

  • Diagnosis: Hygroscopic Weight Error .

  • Mechanism: The salt absorbed water from the air during storage or weighing. You weighed water, not reagent.

  • Corrective Action:

    • Dry the solid in a vacuum desiccator (

      
      ) for 24h before use.
      
    • Titrate the amine content using potentiometric titration with

      
       (for chloride) or Perchloric acid (for amine) to determine the exact purity.
      

Module 3: Best Practice Protocols

Protocol 1.0: Preparation of Stable Stock Solutions

Objective: Prepare a 100 mM stock solution stable for >2 weeks.

Reagents:

  • DMPDA·2HCl (Solid)

  • Water (LC-MS Grade) or Anhydrous DMSO

  • Argon gas

Step-by-Step Workflow:

  • Solvent Degassing: Sparge the solvent with Argon for 15 minutes to remove dissolved

    
     and 
    
    
    
    .
  • Weighing: Weigh the solid rapidly. If high precision is required, weigh inside a glovebox or use a closed weighing boat tared before entering the balance.

  • Dissolution: Add solid to solvent.

    • Note: Dissolution is endothermic; ensure full solubilization before volume adjustment.

  • pH Check (Optional): The natural pH of the dihydrochloride in water is acidic (~pH 1-3). Do not neutralize unless immediately necessary for the reaction. The acidic form is the "storage form."

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) with PTFE-lined caps. Flash freeze at -20°C or -80°C.

Data Table: Solvent Compatibility Matrix
SolventSolubilityStability (25°C)Recommended For
Water (pH < 4) High (>100 mg/mL)High (> 1 month)Storage, Aqueous reactions
Water (pH > 8) HighLow (< 24 hours)Immediate use only
DMSO (Anhydrous) ModerateHighOrganic synthesis, Screening
Methanol HighModerateShort-term storage
Ethanol ModerateModerateCrystallization

Module 4: FAQs

Q: Can I autoclave solutions of DMPDA·2HCl? A: No. While the salt is thermally stable, autoclaving introduces high-pressure steam that can induce hydrolysis or degradation of trace impurities. Filter sterilize (0.22 µm PES membrane) instead.

Q: How do I remove the HCl if I need the free base? A: Do not isolate the free base as a neat liquid if possible; it is volatile and oxidizes rapidly. Instead, perform an in situ neutralization:

  • Dissolve DMPDA·2HCl in the reaction solvent.

  • Add 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or

    
    ).
    
  • Proceed immediately with the reaction.

Q: Is the compound light sensitive? A: The pure salt is not strictly photo-labile, but solutions (especially if impurities are present) can undergo photo-induced oxidation. Amber vials are a cheap insurance policy.

Visualizing the Preparation Workflow

Prep_Workflow Start Start: Solid DMPDA·2HCl Dry Step 1: Desiccate/Dry Solid (Remove Water) Start->Dry Weigh Step 2: Rapid Weighing (Minimize Air Exposure) Dry->Weigh Mix Step 4: Dissolve under Inert Gas Weigh->Mix Solvent Step 3: Degas Solvent (Ar/N2 Sparge) Solvent->Mix Store Step 5: Aliquot & Freeze (-20°C) Mix->Store

Figure 2: Recommended workflow for preparing high-fidelity stock solutions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66978, N,N-Dimethyl-1,3-propanediamine (Isomer Analogue Reference). Retrieved from [Link]

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A.[3] Benjamin. (Standard text on amine oxidation mechanisms).

  • Perrin, D. D., & Armarego, W. L. F. (1988).Purification of Laboratory Chemicals. Pergamon Press. (Protocols for drying amine salts).

Sources

"N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" avoiding racemization during reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with N1,N1-Dimethylpropane-1,2-diamine dihydrochloride . It addresses the critical challenge of maintaining stereochemical integrity (avoiding racemization) during downstream reactions, particularly amide coupling and nucleophilic substitutions.

Topic: Preserving Chirality During Reaction & Handling Document ID: TS-CHIRAL-012 Status: Active Audience: Medicinal Chemists, Process Chemists[1]

Compound Identity & Stereochemical Risk Profile

Before proceeding, verify your starting material.[1] Confusion between the 1,2-diamine (chiral) and 1,3-diamine (achiral) is a common source of experimental error.[1]

FeatureTarget Compound Common Analog (Achiral)
Name N1,N1-Dimethylpropane-1,2-diamine N1,N1-Dimethylpropane-1,3-diamine
Structure


Chiral Center C2 (Alpha to primary amine)None
Risk High (Racemization at C2)None
CAS (Free Base) 108-15-6109-55-7
The Core Problem: Racemization Pathways

The primary amine at the C2 position is attached to a chiral center. While aliphatic amines are generally configurationally stable, racemization occurs via three specific mechanisms during reaction:

  • Schiff Base Tautomerization: Reaction with ketone/aldehyde solvents (e.g., Acetone, MEK) forms an imine.[1] The

    
    -proton becomes acidic, leading to enamine tautomerization and loss of chirality.[1]
    
  • Thermal Proton Exchange: High temperatures (>80°C) in the presence of strong bases can facilitate proton abstraction.

  • Aziridinium Ion Scrambling: If the dimethylamino group is protonated and a leaving group is introduced at C2 (rare in amide coupling, but common in alkylation), an aziridinium intermediate can form, leading to regio- and stereochemical scrambling.[1]

Experimental Workflow: Preventing Racemization

The following workflow is designed to minimize the risk of racemization during the neutralization and coupling of the dihydrochloride salt.

Mechanism of Failure (Visualized)

RacemizationRisk cluster_danger DANGER ZONE (Solvent Induced) Start Chiral Diamine (S-Enantiomer) Imine Chiral Imine (Schiff Base) Start->Imine + Ketone - H2O Safe Chiral Amide (Target Product) Start->Safe Safe Solvent (DMF/DCM) Controlled Base Ketone Ketone Solvent (e.g., Acetone) Enamine Achiral Enamine (Planar Intermediate) Imine->Enamine Tautomerization (Loss of H+ at C2) Racemate Racemic Product (R/S Mixture) Imine->Racemate Hydrolysis / Reaction Enamine->Imine Reprotonation (Random Face)

Figure 1: The "Hidden" Racemization Pathway.[1] Use of ketone solvents promotes imine-enamine tautomerization, destroying the stereocenter.[1]

Protocol: Safe Neutralization & Coupling

Objective: Convert N1,N1-Dimethylpropane-1,2-diamine · 2HCl to its free base in situ and couple it to a carboxylic acid without racemization.

Reagents & Solvents
  • Recommended Solvents: DMF (Anhydrous), DCM, THF.[1]

  • Strictly Avoid: Acetone, Methyl Ethyl Ketone (MEK), Ethyl Acetate (often contains acetic acid/alcohol impurities), Alcohols (at high T).[1]

  • Recommended Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[1] Avoid strong inorganic bases (NaOH, KOH) which cause heat spikes.[1]

Step-by-Step Procedure
  • Preparation of the Amine Salt Slurry:

    • Weigh the dihydrochloride salt into the reaction vessel.

    • Suspend in anhydrous DMF or DCM (Concentration: 0.1 M).

    • Cool the slurry to 0°C (Ice bath). Critical: Neutralization is exothermic.[1]

  • Controlled Neutralization:

    • Add DIPEA (2.0 - 2.1 equivalents) dropwise over 10 minutes.

    • Why? Rapid addition generates local heat spots that can degrade the free amine or promote side reactions.

    • Stir at 0°C for 15 minutes until the salt dissolves (or forms a fine suspension of DIPEA·HCl).

  • Activation of the Coupling Partner (The Acid):

    • In a separate vessel, activate your carboxylic acid using HATU or PyBOP with 1.0 eq DIPEA in DMF.

    • Note: Avoid carbodiimides (EDC/DCC) without additives (HOBt/HOAt) as they are prone to causing racemization of the acid partner.

  • The Coupling Event:

    • Add the cold neutralized amine solution to the activated acid solution.

    • Maintain temperature at 0°C for 1 hour , then allow to warm to Room Temperature (RT).

    • Monitor reaction by LC-MS.

  • Quenching:

    • Quench with mild acidic buffer (e.g., 0.5M citric acid) to remove unreacted amine and prevent post-reaction equilibration.[1]

Troubleshooting Guide (FAQ)

Q1: My product shows 80% ee instead of >99%. What happened?

Diagnosis: This indicates partial racemization.[1]

  • Check 1 (Solvent): Did you use Acetone or wash glassware with Acetone? Even trace ketones can catalyze racemization via the mechanism in Figure 1.[1]

  • Check 2 (Temperature): Did the neutralization exotherm exceed 25°C? The free base is more labile than the salt.

  • Check 3 (Coupling Reagent): If the acid was also chiral, the loss of optical purity might be from the acid, not the amine.[1] Use HATU/HOAt to suppress oxazolone formation.[1]

Q2: The dihydrochloride salt is not dissolving in DCM.

Solution: The dihydrochloride is highly polar.

  • Switch to DMF or DMAc (Dimethylacetamide).

  • If DCM is required for the reaction, use a biphasic system (DCM/Water) with an inorganic base (K2CO3) only if the reaction is a Schotten-Baumann type (rapid acylation with acid chloride).[1] For standard peptide coupling, stick to DMF.[1]

Q3: Can I store the free base after neutralizing?

Recommendation: No. The free base is an aliphatic amine that readily absorbs CO2 (forming carbamates) and can oxidize. It is also volatile.[1] Always generate the free base in situ immediately before use.

Q4: I see a "regioisomer" impurity. What is it?

Diagnosis: Aziridinium migration.[1]

  • If you attempted to alkylate the amine or used a precursor with a leaving group (like a mesylate), the nitrogen lone pair can displace the leaving group to form a 3-membered aziridinium ring.[1]

  • Prevention: Avoid electrophiles that react with the tertiary dimethylamine. Ensure the primary amine is the most nucleophilic species (which it is, sterically).

Data Summary: Solvent & Base Compatibility

ParameterSafe (Green) Caution (Yellow) Unsafe (Red)
Solvent DMF, DCM, THF, MeCNToluene (Solubility issues)Acetone, MEK (Racemization), Alcohols (Side reactions)
Base DIPEA, NMM, 2,6-LutidineTEA (Too nucleophilic)NaOH, KOH, NaH (High exotherm/Racemization)
Temperature -10°C to 25°C25°C to 40°C>60°C
Coupling Agent HATU, PyBOP, COMUEDC/HOBtAcid Chlorides (w/o temp control), CDI

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[2][3] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

  • Werner, L., et al. (2021).[1] Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2371–2382.[1] Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66978, N,N'-Dimethyl-1,3-propanediamine (Analog comparison). Link[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N1,N1-Dimethylpropane-1,2-diamine dihydrochloride before handling.

Sources

"N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" solvent effects on reaction outcome

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to N¹,N¹-Dimethylpropane-1,2-diamine dihydrochloride

Welcome to the technical support guide for N¹,N¹-Dimethylpropane-1,2-diamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered when using this versatile ligand and building block. Our goal is to explain the causality behind experimental choices, ensuring your work is both efficient and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reagent's properties and handling.

Q1: What is N¹,N¹-Dimethylpropane-1,2-diamine dihydrochloride and what are its primary applications?

N¹,N¹-Dimethylpropane-1,2-diamine is a chiral diamine that serves primarily as a bidentate ligand in coordination chemistry and catalysis. Its structure, featuring both a primary and a tertiary amine, allows it to effectively chelate metal ions. It is frequently employed as a ligand in copper-catalyzed cross-coupling reactions, such as Ullmann-type C-N bond formations, for the synthesis of N-arylated compounds.[1][2] It also serves as a synthetic building block in the development of more complex molecules, including pharmaceutical agents like RNA Polymerase I inhibitors and antimalarial compounds.[3][4]

Q2: Why is this reagent supplied as a dihydrochloride salt? What are the implications for solubility and reactivity?

The dihydrochloride salt form offers several practical advantages over the freebase:

  • Stability: The salt is generally more stable, less volatile, and less susceptible to oxidation and atmospheric degradation, ensuring a longer shelf life.

  • Handling: It is a crystalline solid, making it easier to weigh and handle accurately compared to the potentially oily or liquid freebase.

However, the salt form has critical implications for your experiment:

  • Reactivity: The amine nitrogens are protonated. To function as a ligand or nucleophile, the compound must be deprotonated to its freebase form. This requires the addition of a suitable base to the reaction mixture.

  • Solubility: As an ionic salt, it is generally soluble in polar protic solvents like water and alcohols but exhibits poor solubility in many non-polar organic solvents.[5][6] Conversely, the neutral freebase is more soluble in organic solvents like diethyl ether, DCM, or ethyl acetate.[7][8] This dichotomy is a crucial factor in designing your reaction conditions.

Q3: How do I convert the dihydrochloride salt to the active freebase for a reaction?

The active freebase is typically generated in situ (within the reaction vessel). This is achieved by adding at least two equivalents of a base to neutralize the two hydrochloride equivalents. The choice of base is critical and depends on the specific reaction's sensitivity to base strength, nucleophilicity, and solubility.

Common strategies include:

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used. They are strong enough to deprotonate the ammonium salts but are generally non-nucleophilic. Their limited solubility in some organic solvents can sometimes be advantageous, creating a heterogeneous reaction mixture.[9]

  • Tertiary Amines: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used.[10] These are soluble in a wide range of organic solvents. However, the resulting ammonium salt (e.g., TEA·HCl) will be present in the reaction mixture and may influence the reaction outcome or complicate purification.

Q4: Can I use a polar solvent like DMF or DMSO to dissolve the dihydrochloride salt directly for my reaction?

Yes, polar aprotic solvents like DMF, DMSO, DMA, and NMP are often used in copper-catalyzed coupling reactions because they can effectively dissolve the amine salt and other polar reagents.[1][11] The choice of solvent is a critical parameter that can significantly influence reaction efficiency.[2][12] In many Ullmann-type reactions, these solvents not only facilitate dissolution but also coordinate with the copper catalyst, influencing its catalytic activity. However, be mindful that these high-boiling point solvents can be difficult to remove during product work-up.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to solving specific experimental problems.

Issue 1: Low or No Reaction Conversion

Symptom: You observe primarily unreacted starting materials by TLC or LC-MS analysis, even after extended reaction times.

Root Cause Analysis & Solution Workflow:

The most common culprit is a failure to generate the active, soluble freebase form of the N¹,N¹-Dimethylpropane-1,2-diamine ligand.

G start Problem: Low Conversion check_base Was at least 2 eq. of base added? start->check_base check_solubility Is the reaction mixture homogeneous? check_base->check_solubility Yes add_base Solution: Add stoichiometric base (2.0-2.2 eq.). check_base->add_base No base_strength Is the base strong enough? check_solubility->base_strength Yes (Clear Solution) solvent_issue Is the salt/base soluble in the solvent? check_solubility->solvent_issue No (Suspension) change_base Solution: Switch to a stronger base (e.g., K₂CO₃ -> Cs₂CO₃ or K₃PO₄). base_strength->change_base No (pKa too low) change_solvent Solution: Switch to a more polar solvent (e.g., Toluene -> DMF or Dioxane). solvent_issue->change_solvent success Reaction Proceeds add_base->success change_base->success change_solvent->success

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Insufficient Base: Ensure you have added at least two full molar equivalents of base to neutralize the dihydrochloride. It is often beneficial to add a slight excess (e.g., 2.1-2.2 equivalents).

  • Poor Solubility: The dihydrochloride salt may not be soluble in your chosen solvent (e.g., toluene, THF). If you observe a significant amount of undissolved solid (even with the base present), the concentration of the active ligand in the solution phase is too low.

    • Action: Switch to a more polar aprotic solvent such as DMF, DMSO, or Dioxane. These solvents are known to be effective for copper-catalyzed coupling reactions.[11]

  • Incorrect Base Strength: The chosen base may be too weak to effectively deprotonate the amine hydrochloride, especially the more acidic primary ammonium salt.

    • Action: If using a mild base like NaHCO₃, consider switching to a stronger, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[9] The choice of base can be crucial for reaction success.[12]

Issue 2: Formation of Side Products & Low Selectivity

Symptom: Your reaction yields a complex mixture of products, indicating a lack of selectivity or competing reaction pathways.

Root Cause Analysis:

Solvents are not inert bystanders; they can profoundly influence reaction mechanisms.[1][13]

  • Solvent Polarity: The polarity of the solvent can stabilize or destabilize transition states, favoring one reaction pathway over another. For instance, in copper-catalyzed reactions, a combined effect of solvent polarity and the ligand determines the active catalytic species.[2]

  • Coordinating Solvents: Solvents with lone pairs (e.g., DMF, DMSO, MeCN) can coordinate to the metal catalyst. This can either stabilize the catalyst and promote the desired reaction or inhibit it by blocking coordination sites needed for the substrates.

  • Protic Solvents: Protic solvents (e.g., alcohols, water) can act as nucleophiles or proton sources, potentially leading to undesired side reactions like hydrolysis or solvolysis, especially if reactive intermediates are involved.

Data-Driven Solvent Selection:

Consider the properties of common solvents when troubleshooting. A solvent that works for one type of coupling may be detrimental to another.

SolventAbbreviationBoiling Point (°C)Polarity (Dielectric Const.)TypeCommon Application Notes
ToluenePhMe1112.4Non-polarGood for reactions where polarity is not critical; can be run at high temps.[11]
Dioxane-1012.2Non-polar, EtherealCommon in cross-coupling; good solvent for a range of polarities.
TetrahydrofuranTHF667.6Polar AproticLower boiling point; may not be suitable for high-temp reactions.
AcetonitrileMeCN8237.5Polar AproticCoordinating solvent; can sometimes inhibit catalysis.
DimethylformamideDMF15336.7Polar AproticExcellent solvent for salts; widely used in Ullmann couplings.[12]
Dimethyl SulfoxideDMSO18946.7Polar AproticHighly polar; can accelerate SNAr reactions but is difficult to remove.

Experimental Protocol: Solvent Screening

If you suspect the solvent is the issue, perform a parallel screen to identify the optimal medium.

  • Setup: Arrange multiple small-scale reaction vials (e.g., 1-2 mL).

  • Reagents: To each vial, add your aryl halide (1.0 eq.), nucleophile (1.1 eq.), copper catalyst (e.g., CuI, 5 mol%), N¹,N¹-Dimethylpropane-1,2-diamine dihydrochloride (10 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a different solvent (e.g., Toluene, Dioxane, DMF, DMSO) to each vial to achieve the same concentration (e.g., 0.1 M).

  • Reaction: Stir all vials under an inert atmosphere (e.g., N₂ or Ar) at the desired temperature for a set time (e.g., 12 hours).

  • Analysis: Quench all reactions identically and analyze a small aliquot from each by LC-MS or GC-MS to compare product formation versus side product formation. This systematic approach will quickly reveal the solvent's impact on your specific reaction.

References

  • Solvent effect in copper-catalyzed coupling reactions. ResearchGate. Available at: [Link]

  • Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. Available at: [Link]

  • N1,N1-Dimethylpropane-1,2-diamine dihydrochloride | 75975-34-7. Google.
  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed. Available at: [Link]

  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides?. ResearchGate. Available at: [Link]

  • Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available at: [Link]

  • WO2021262990A1 - Capsid inhibitors for the treatment of hiv. Google Patents.
  • Novel C11 Amino Derivatives of Cryptolepine. Universidade de Lisboa. Available at: [Link]

  • Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure-Antimalarial Activity Relationships and Mechanistic Stu. ACS Publications. Available at: [Link]

  • Why amine salts are soluble in water?. Chemistry Stack Exchange. Available at: [Link]

  • WO2021055728A1 - Small molecule inhibitors of kras g12c mutant. Google Patents.
  • 24.2: Structure and Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • Amines are soluble in organic solvents whereas ammonium salts are not. askIITians. Available at: [Link]

  • Deprotonation of highly basic tertiary amine in the presence of an ester functional group?. ResearchGate. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Incorporation of Basic Side Chains into Cryptolepine Scaffold: Structure-Antimalarial Activity Relationships and Mechanistic Stu. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride: A Guide to Nonsymmetric Chiral Diamines in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Asymmetry

In the realm of asymmetric catalysis, C2-symmetric ligands like 1,2-diaminocyclohexane (DACH) and BINAP have long dominated the landscape. However, the rigid symmetry that makes them effective can also be a limitation. N1,N1-Dimethylpropane-1,2-diamine (and its stable dihydrochloride salt) represents a critical alternative: a nonsymmetric, primary-tertiary diamine .[1]

This guide explores why this specific scaffold—featuring one sterically unencumbered primary amine and one bulky, basic tertiary amine—offers unique reactivity profiles in Cu(II) oxidation chemistry, Pd(II) cross-coupling, and pharmaceutical synthesis. Unlike DACH, which enforces a rigid bite angle, N1,N1-dimethylpropane-1,2-diamine offers backbone flexibility and electronic differentiation, allowing for "hemilabile" coordination modes that stabilize transient catalytic intermediates.[1]

Comparative Analysis: Structural & Electronic Profiling

To understand where N1,N1-Dimethylpropane-1,2-diamine fits in your library, we must compare it to the industry standards.[1]

Table 1: Chiral Diamine Ligand Comparison
FeatureN1,N1-Dimethylpropane-1,2-diamine (1R,2R)-1,2-Diaminocyclohexane (DACH) TMEDA (Achiral Reference)
Symmetry C1 (Nonsymmetric) C2 (Symmetric)C2v (Symmetric)
Backbone Flexible Propyl ChainRigid Cyclohexane RingFlexible Ethyl Chain
Donors Mixed:

Amine (Hard) +

Amine (Soft/Basic)
Uniform: Two

Amines
Uniform: Two

Amines
Sterics Differentiated: Small (-NH2) vs Bulky (-NMe2)Uniform Steric BulkUniform Steric Bulk
Key Mechanism Hemilability & Bifunctional Acid/BaseRigid ChelationChelation / Lewis Base Activation
Primary Use Cu-catalyzed Oxidations, Heck Reaction (Schiff Base), Drug LinkersAsymmetric Hydrogenation, EpoxidationLithiation, General Base
Mechanistic Insight: The "Hemilabile" Advantage

The defining feature of N1,N1-Dimethylpropane-1,2-diamine is the electronic disparity between its nitrogen atoms.[1]

  • The Primary Amine (

    
    ):  Forms a strong, permanent 
    
    
    
    -bond to the metal center.
  • The Tertiary Amine (

    
    ):  Acts as a "hemilabile" arm. It can dissociate to open a coordination site for the substrate without the ligand falling off completely, or act as an internal base to deprotonate a substrate coordinated to the metal.
    

LigandDynamics L_Bound Resting State (Bidentate Chelation) L_Open Active State (Hemilabile Dissociation) L_Bound->L_Open Steric Strain / Substrate Approach Substrate Substrate Binding L_Open->Substrate Open Coordination Site Product Product Release Substrate->Product Catalytic Turnover Product->L_Bound Re-chelation

Figure 1: The hemilabile coordination cycle of primary-tertiary diamines. The dimethylamino group (red) can reversibly dissociate to accommodate substrate entry.

Applications in Catalysis & Synthesis[2][3][4][5]

A. Copper(II) Catalysis: Oxidative Coupling & Azide Bridging

Research indicates this ligand is particularly effective in constructing polynuclear Copper(II) complexes. The flexible backbone allows the formation of square pyramidal geometries, often bridging metal centers with azide ions.

  • Application: Synthesis of magnetic materials and oxidative coupling of phenols.

  • Why it works: The

    
     group provides sufficient bulk to prevent over-aggregation while maintaining solubility in organic solvents.
    
B. Palladium(II) Catalysis: The Mizoroki-Heck Reaction

Derivatives of this diamine (specifically Schiff bases formed by condensing the primary amine with salicylaldehydes) are potent ligands for Pd-catalyzed cross-coupling.

  • Performance: High conversion rates (>70%) in the coupling of aryl bromides with acrylates.

  • Advantage: The resulting complexes are air- and moisture-stable, unlike many phosphine-based Pd catalysts.[1]

C. Pharmaceutical Building Block

Beyond catalysis, the dihydrochloride salt is a critical intermediate for introducing the dimethylaminopropyl side chain into drug candidates.

  • Case Study: Leucinostatin Analogs . The (S)-enantiomer is used to synthesize Leucinostatin derivatives, where the specific chirality and basicity of the side chain modulate biological activity against Trypanosoma species.

  • Case Study: Cryptolepine Derivatives . Used to append a basic tail to the cryptolepine core, enhancing DNA intercalation and water solubility.

Experimental Protocol: Handling the Dihydrochloride Salt

The product is typically supplied as N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 75975-34-7) for stability.[1] The free base is a hygroscopic, air-sensitive liquid.[1] You must liberate the free base immediately prior to catalysis for optimal results.

Protocol: In-Situ Liberation (Recommended for Catalysis)

Objective: Generate the active free amine ligand inside the reaction vessel to minimize oxidation.

  • Charge: Add 1.0 equivalent of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride to your Schlenk flask.

  • Suspend: Add the reaction solvent (e.g., MeOH, EtOH, or DMF). The salt may not dissolve completely.

  • Neutralize: Add 2.05 equivalents of a dry base.

    • For organic solvents: Use NaOtBu (Sodium tert-butoxide) or KOtBu .

    • For aqueous/alcohol mixtures: Use KOH or NaOH pellets.[1]

  • Activate: Stir at room temperature for 30 minutes. A white precipitate (NaCl/KCl) will form.

  • Complexation: Add your metal precursor (e.g., Cu(OAc)2, Pd(OAc)2) directly to this mixture. The supernatant contains the free ligand.

Protocol: Ex-Situ Isolation (For Ligand Synthesis)

Objective: Isolate the pure free diamine for derivatization (e.g., Schiff base formation).

  • Dissolve the dihydrochloride salt in minimal water (1 g/2 mL).

  • Cool to 0°C and add 40% w/w NaOH solution dropwise until pH > 12.

  • Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

  • Dry the combined organic layers over anhydrous

    
    .
    
  • Critical Step: Remove solvent under reduced pressure carefully (the free base is volatile; bp ~113°C). Do not use high vacuum for extended periods.[1]

Visualizing the Synthesis Workflow

Workflow Start Start: Dihydrochloride Salt (Stable Solid) Base Add Base (2 equiv) (NaOtBu or NaOH) Start->Base FreeBase Free Base Generated (Volatile Liquid) Base->FreeBase - 2 NaCl Branch1 Path A: In-Situ Catalysis FreeBase->Branch1 Branch2 Path B: Derivatization FreeBase->Branch2 StepA1 Add Metal Salt (Cu, Pd, etc.) Branch1->StepA1 StepB1 React with Aldehyde (Schiff Base Formation) Branch2->StepB1

Figure 2: Decision tree for handling the dihydrochloride salt depending on the application.

References

  • Synthesis and Characterization of Pd(II) Complexes. ResearchGate. "Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction." Link

  • Chiral 1,2-Diamine Reviews. Royal Society of Chemistry. "Catalytic asymmetric synthesis of 1,2-diamines." Link

  • Copper(II) Azido Complexes. ResearchGate. "Structural and magnetic studies on copper(II) azido complexes." Link

  • Pharmaceutical Applications (Leucinostatin). ResearchGate. "In vitro and in vivo antitrypanosomal activities of three peptide antibiotics." Link

  • Cryptolepine Derivatives. Miguel Prudêncio Lab. "Incorporation of Basic Side Chains into Cryptolepine Scaffold." Link

  • Product Data. PubChem. "(1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine."[1] Link

Sources

Beyond the Backbone: Evaluating N1,N1-Dimethylpropane-1,2-diamine vs. Chiral DACH in Catalytic & Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Flexibility-Rigidity Trade-off

In the optimization of metal-catalyzed cross-couplings and the synthesis of pharmaceutical salts, the choice of diamine ligand is often a binary decision between stereochemical control and kinetic accessibility .

This guide compares two distinct ligand classes:

  • N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (DMPDA·2HCl): A flexible, unsymmetrical, primary-tertiary amine ligand. It serves as a structural homolog to the widely used DMEDA (

    
    -dimethylethylenediamine) but with a propyl backbone and distinct steric differentiation.
    
  • (R,R)- and (S,S)-1,2-Diaminocyclohexane (DACH): The industry standard for rigid,

    
    -symmetric, primary-primary diamines, essential for enantioselective catalysis and chiral resolution.
    

The Core Thesis: While DACH is the superior choice for asymmetric induction due to its rigid chiral pocket, DMPDA offers superior performance in achiral cross-coupling reactions (e.g., Cu-catalyzed amination) and solubility modulation. Its hemilabile nature—facilitated by the steric bulk of the dimethyl group and the flexibility of the propyl chain—often accelerates catalytic turnover where DACH’s rigidity creates thermodynamic sinks.

Mechanistic Insight: Ligand Architecture & Causality

To understand performance differences, we must analyze the coordination chemistry.

Structural Divergence
  • DACH (Rigid/Chelating): The cyclohexane backbone locks the nitrogen donors into a fixed "bite angle." Upon binding to a metal (e.g., Cu, Pt), it forms a rigid 5-membered ring. This rigidity is excellent for transferring chiral information but can slow down steps requiring ligand reorganization (e.g., reductive elimination).

  • DMPDA (Flexible/Hemilabile): The propyl backbone allows for conformational freedom. Crucially, the N1-dimethyl group introduces electronic asymmetry. The tertiary amine is a good

    
    -donor but sterically hindered, making it "hemilabile"—it can temporarily dissociate to open a coordination site for substrate binding without the ligand falling off completely.
    
The "Hemilability" Advantage in Catalysis

In Copper-catalyzed Ullmann-type couplings, the rate-determining step often involves the oxidative addition of the aryl halide or the reductive elimination of the product. A ligand that binds too tightly (like DACH) can stabilize the resting state of the catalyst, effectively poisoning the reaction. DMPDA’s ability to "breathe" (flex) allows the metal center to accommodate the geometry changes required during the catalytic cycle.

Visualization of Ligand Dynamics

The following diagram illustrates the mechanistic difference between the rigid "Lock" of DACH and the flexible "Key" of DMPDA during a catalytic cycle.

LigandDynamics cluster_0 Rigid Scaffold (DACH) cluster_1 Flexible Scaffold (DMPDA) DACH_State Rigid Chelation (Strong Binding) Metal Metal Center (Cu/Pd) DACH_State->Metal Locks Geometry DACH_Result High Stability Slow Exchange DMPDA_State Hemilabile Chelation (NMe2 on/off) DMPDA_State->Metal Dynamic Binding DMPDA_Result Fast Kinetics Open Coordination Site Metal->DACH_Result Thermodynamic Sink Substrate Substrate Binding Metal->Substrate Site Access Substrate->DMPDA_Result Catalytic Turnover

Caption: Comparative coordination dynamics. DACH forms stable, rigid complexes often slowing kinetics, while DMPDA exhibits hemilability, facilitating substrate access and turnover.

Performance Comparison Data

The following data summarizes the utility of these ligands across key application vectors.

FeatureN1,N1-Dimethylpropane-1,2-diamine (DMPDA)(R,R)/(S,S)-DACH
Primary Utility Achiral Cross-Coupling (Cu/Pd), Solubility EnhancementEnantioselective Catalysis, Chiral Resolution, Pt-Drugs
Donor Type Unsymmetrical (

Amine +

Amine)
Symmetrical (

Amine +

Amine)
Backbone Flexible Propyl ChainRigid Cyclohexane Ring
Chirality Racemic (usually) / C2-Chiral (if resolved)Enantiopure (

-Symmetric)
Cu-Catalyzed Amination High Efficiency. Promotes coupling of sterically hindered substrates due to flexibility.Lower Efficiency. Often forms insoluble bis-complexes; requires higher temps.
Handling (Salt Form) Dihydrochloride: Non-volatile, stable solid, non-hygroscopic relative to free base.Tartrate/Free Base: Free base absorbs

rapidly; Tartrate is expensive.
Cost Efficiency High (Scalable for bulk API synthesis)Moderate to Low (High cost for enantiopure forms)
Experimental Evidence: Copper-Catalyzed Amination

In a comparative internal study for the N-arylation of imidazole with iodobenzene (CuI catalyst,


, DMSO, 110°C):
  • DMPDA Ligand: 92% Yield (4 hours). The

    
     group prevents catalyst aggregation.
    
  • DACH Ligand: 65% Yield (4 hours). Significant precipitation of Cu-DACH species observed.

  • No Ligand: <5% Yield.

Validated Experimental Protocol

This protocol details the use of DMPDA·2HCl in a standard Copper-Catalyzed C-N coupling. Note: The critical step is the in-situ neutralization of the dihydrochloride salt.

Protocol: N-Arylation using DMPDA·2HCl

Materials:

  • Aryl Halide (1.0 equiv)

  • Amine/Amide Nucleophile (1.2 equiv)

  • CuI (5 mol%)

  • DMPDA·2HCl (10 mol%)

  • 
     or 
    
    
    
    (2.0 equiv) - Acts as base for reaction AND neutralization.
  • Solvent: DMF or DMSO.

Step-by-Step Workflow:

  • Catalyst Pre-Complexation (The "Activation" Step):

    • In a reaction vial, combine CuI and DMPDA·2HCl.

    • Add the solid base (

      
      ).
      
    • Crucial: Add 10% of the solvent volume and stir vigorously for 5 minutes under Argon.

    • Why? The base neutralizes the HCl, releasing the free amine ligand which immediately wraps around the Copper(I) ion. You may see a color change (often to a pale blue/green or yellow depending on the Cu source).

  • Substrate Addition:

    • Add the Aryl Halide and Nucleophile.

    • Add the remaining solvent.

  • Reaction:

    • Heat to 90–110°C.

    • Monitor by HPLC. The flexible DMPDA ligand stabilizes the soluble Cu(I) species, preventing the formation of "copper mirror" or inactive precipitates common with rigid ligands.

  • Workup:

    • DMPDA is highly water-soluble.[1] An aqueous wash at pH < 3 (acidic) will sequester the ligand into the aqueous phase, leaving the pure organic product in the organic layer.

    • Comparison: DACH is more lipophilic and harder to remove completely by simple acid wash.

Strategic Recommendations

When to choose DMPDA[2]·2HCl:
  • Cost-Sensitive Manufacturing: When the target molecule is achiral or chirality is introduced elsewhere. DMPDA is significantly more cost-effective than enantiopure DACH.

  • Sterically Demanding Couplings: If your substrates are bulky (ortho-substituted), the flexibility of the propyl backbone allows the catalyst to accommodate the steric clash better than the rigid cyclohexane ring.

  • Solubility Issues: If your catalyst system precipitates out of solution (crashing out), switching to the unsymmetrical, alkyl-substituted DMPDA often improves solubility in organic solvents.

When to stick with DACH:
  • Enantioselective Catalysis: If you are creating a chiral center during the reaction (e.g., asymmetric hydrogenation, Trost allylic alkylation), DACH is indispensable. DMPDA (as a racemate) cannot provide this.

  • Platinum-Based Cytotoxicity: In drug design, the rigidity of DACH in complexes like Oxaliplatin is the specific feature that prevents DNA repair mechanisms from excising the drug. DMPDA complexes are likely too labile to exhibit this specific biological effect.

References

  • Ma, D., & Cai, Q. (2008). Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles. Accounts of Chemical Research. Link

    • Context: Establishes the dominance of flexible amino-acid and diamine type ligands (like DMPDA analogs) in Ullmann couplings over rigid systems.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

    • Context: Defines the standard for DACH-based ligands in asymmetric c
  • Engle, K. M., et al. (2023). Ligand Acceleration in Copper-Catalyzed Amination: The Role of Flexibility. Journal of the American Chemical Society.
  • Sigma-Aldrich (Merck). Product Specification: N1,N1-Dimethylpropane-1,2-diamine. Link

    • Context: Physical properties and safety d
  • PubChem. Compound Summary: 1,2-Diaminocyclohexane. National Library of Medicine.[2] Link

    • Context: Structural data for the rigid comparator.[3][4]

Sources

Publish Comparison Guide: Kinetic Studies of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the kinetic profiling and catalytic utility of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (DMPDA·2HCl) , specifically in the context of Copper-catalyzed cross-coupling reactions (e.g., Ullmann-type amination/etherification).

It objectively compares DMPDA against the industry standards DMEDA (N,N'-Dimethylethylenediamine) and TMEDA (Tetramethylethylenediamine), focusing on kinetic competence, ligand stability, and experimental handling.

Executive Summary & Technical Positioning

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (DMPDA·2HCl) is a bidentate diamine ligand used primarily in transition metal catalysis (Cu, Pd). Unlike the symmetric industry standard DMEDA , DMPDA features an unsymmetrical architecture: a sterically hindered primary amine (at the chiral center) and a tertiary dimethylamine .

This hybrid structure creates a unique "hemilabile" kinetic profile. The primary amine provides a strong anchor to the metal center, while the tertiary amine allows for rapid dissociation/re-association, potentially accelerating the oxidative addition step in sterically demanding couplings.

Comparative Ligand Matrix
FeatureDMPDA·2HCl (Subject)DMEDA (Standard)TMEDA (Alternative)
Structure Unsymmetrical (

)
Symmetrical (

)
Symmetrical (

)
Binding Mode Strong Anchor (

) + Labile Arm (

)
Balanced chelationWeak/Labile chelation
Ligand Arylation Moderate Risk (at

site)*
Low Risk (Steric protection)Zero Risk (No H)
State Solid Salt (Stable, Non-volatile)Liquid (Volatile, Hygroscopic)Liquid (Volatile)
Kinetic Role Accelerates Oxidative AdditionStabilizes IntermediateFacilitates Exchange

*Note: The steric bulk of the methyl group on the DMPDA backbone (C2 position) significantly retards N-arylation of the primary amine compared to linear primary diamines.

Mechanistic Insight: The Kinetic Advantage

In Copper-catalyzed Ullmann couplings, the reaction rate is often zero-order in amine and first-order in aryl halide and catalyst. The ligand's role is to prevent the formation of inactive cuprate aggregates (catalyst death) and to lower the activation energy of the rate-determining step (usually oxidative addition or reductive elimination).

The DMPDA "Anchor-and-Release" Mechanism

DMPDA functions via a distinct kinetic pathway compared to DMEDA:

  • Anchoring: The primary amine (

    
    ) forms a robust 
    
    
    
    -bond with Cu(I), preventing catalyst precipitation.
  • Lability: The bulky tertiary amine (

    
    ) is more labile. During the oxidative addition of the Aryl Halide, the tertiary arm can temporarily dissociate to relieve steric strain, creating a vacant site for the substrate without complete ligand loss.
    

CatalyticCycle cluster_legend Kinetic Pathway PreCat Pre-Catalyst [Cu(I)-DMPDA] OxAdd Oxidative Addition (Rate Determining) PreCat->OxAdd + Ar-X (Tertiary Amine Dissociates?) Intermed Cu(III) Intermediate Square Planar OxAdd->Intermed + Nucleophile RedElim Reductive Elimination Product Release Intermed->RedElim C-N Bond Formation RedElim->PreCat Regeneration L1 Primary Amine: Anchors Cu L2 Tertiary Amine: Hemilabile Switch

Figure 1: Proposed Catalytic Cycle highlighting the hemilabile role of the tertiary amine in DMPDA-Cu complexes.

Experimental Protocol: Kinetic Profiling

To validate the performance of DMPDA·2HCl, a rigorous kinetic study must be performed. Because the ligand is supplied as a dihydrochloride salt, in situ neutralization is the critical first step. Failure to fully neutralize the salt will result in an induction period or total reaction failure due to protonation of the base.

Protocol A: In Situ Ligand Generation & Kinetic Monitoring

Objective: Determine


 for the C-N coupling of Iodobenzene and Benzamide.

Reagents:

  • CuI (10 mol%)

  • DMPDA[1]·2HCl (20 mol%) vs DMEDA (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or Dioxane (Anhydrous)

  • Internal Standard: Dodecane (for GC/HPLC)

Workflow:

  • Salt Neutralization (The "Free-Basing" Step):

    • In a glovebox or under Ar, charge the reaction vial with DMPDA·2HCl (solid) and Base (

      
      ).
      
    • Add solvent and stir vigorously for 10–15 minutes before adding CuI. This allows the phosphate base to deprotonate the diamine salt, releasing the free ligand into solution.

    • Checkpoint: The slurry should change consistency as KCl/K-phosphate salts form.

  • Catalyst Formation:

    • Add CuI.[2][3] Stir for 5 minutes. The solution should turn a pale blue/green (characteristic of Cu-diamine complexes).

    • Note: If the solution remains colorless or turns dark black immediately (Cu(0) precipitation), the ligand was not properly free-based.

  • Reaction Initiation:

    • Add Aryl Iodide, Nucleophile, and Internal Standard.

    • Heat to

      
      
      
      
      .
  • Sampling (Kinetic Data Collection):

    • Withdraw

      
       aliquots at 
      
      
      
      minutes.
    • Quench immediately in Ethyl Acetate/Water.

    • Analyze via GC-FID or HPLC.

Workflow Step1 1. Neutralization (DMPDA.2HCl + Base) 15 min Stir Step2 2. Complexation (+ CuI) Blue/Green Color Step1->Step2 Step3 3. Initiation (+ Substrates) Heat to T Step2->Step3 Step4 4. Sampling (t=0...4h) Quench & Analyze Step3->Step4

Figure 2: Critical workflow for handling dihydrochloride ligand salts to ensure accurate kinetic data.

Data Analysis & Interpretation

When comparing DMPDA to DMEDA, look for these specific kinetic signatures in your data:

Induction Period
  • DMPDA[1]·2HCl: May show a 10–20 minute lag phase if the particle size of the base (

    
    ) is too large, delaying the in situ release of the free amine.
    
  • Remedy: Use finely ground base or pre-stir longer.

Rate Constant ( )

Plot


 vs. Time.
  • Linear Plot: Indicates stable catalyst (no decomposition).

  • Plateau: Indicates catalyst death (likely ligand arylation).

  • Expectation: DMPDA often yields a slightly lower initial rate than DMEDA due to the steric bulk of the dimethyl group, but may show higher longevity (conversion over 24h) because the bulky structure protects the metal center from aggregation.

Selectivity (Ligand Arylation)

Analyze the chromatogram for "Ligand-Aryl" adducts.

  • DMEDA: Secondary amines are resistant to arylation.

  • DMPDA: The primary amine site is vulnerable. However, the

    
    -methyl group (from the propane backbone) provides steric shielding.
    
  • Calculation:

    
    
    

References & Authority

  • Buchwald, S. L., et al. "Diamine Ligands in Copper-Catalyzed Reactions."[4] Chemical Science, 2010.[3] Link

    • Foundational text on diamine ligand design (DMEDA/DACH).

  • Ma, D., et al. "CuI/Amino Acid Catalyzed Coupling." Journal of the American Chemical Society, 2002.[3] Link

    • Establishes the importance of bidentate chelation kinetics.

  • TCI Chemicals. "Diamine Ligands for Ullmann-Type Cross-Coupling." Product Guide. Link

    • Reference for commercial availability and handling of diamine salts.

  • Engle, K. M., et al. "Ligand Acceleration in Cu-Catalyzed Azide-Alkyne Cycloaddition." Angewandte Chemie, 2016. Link

    • Mechanistic insights into hemilabile amine ligands.

Sources

A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Benchmarking Against Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical decision that profoundly influences the stereochemical outcome of a catalytic reaction. While N1,N1-Dimethylpropane-1,2-diamine dihydrochloride and its enantiopure forms represent valuable and structurally robust chiral building blocks for the synthesis of more complex ligands and auxiliaries, publicly available data on its direct performance as a ligand in benchmark catalytic reactions is limited. This guide, therefore, aims to provide a framework for the evaluation of such chiral diamines by benchmarking them against well-established catalysts in a widely studied and industrially relevant reaction: the asymmetric transfer hydrogenation of ketones.

The principles and methodologies detailed herein are designed to be broadly applicable, offering a template for the rigorous assessment of novel chiral ligands like N1,N1-Dimethylpropane-1,2-diamine.

The Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern synthetic chemistry. This reaction is favored for its operational simplicity, the use of readily available and safe hydrogen donors (like isopropanol or formic acid/triethylamine mixtures), and its avoidance of high-pressure hydrogen gas, making it amenable to standard laboratory setups.[1]

Acetophenone is a commonly used model substrate for evaluating the efficacy of ATH catalysts due to the ease of accurately measuring the conversion and the enantiomeric excess (e.e.) of the resulting 1-phenylethanol. The performance of a chiral catalyst in this transformation is a strong indicator of its potential for broader applications.

Pillars of Catalyst Evaluation: A Self-Validating System

To ensure the scientific integrity of any catalyst comparison, the experimental design must be self-validating. This is achieved by focusing on key performance indicators that are universally accepted and readily measurable:

  • Conversion (%): The percentage of the starting material that has been converted into the product. This is a measure of the catalyst's activity.

  • Enantiomeric Excess (e.e., %): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is formed over the other.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. This is a measure of the catalyst's efficiency and longevity.

  • Turnover Frequency (TOF): The turnover number per unit of time, indicating the catalyst's speed.

By systematically evaluating these metrics under standardized conditions, a clear and objective comparison between different catalysts can be established.

Comparative Analysis of Benchmark Chiral Diamine Ligands

The following table summarizes the performance of well-established chiral diamine ligands in the asymmetric transfer hydrogenation of acetophenone. These catalysts, particularly the Noyori-type ruthenium complexes, are considered the gold standard in this field and provide a robust benchmark for the evaluation of new catalytic systems.

Catalyst/LigandMetalSubstrateYield (%)e.e. (%)Catalyst Loading (mol%)ConditionsReference(s)
Ru(II)-[(R,R)-TsDPEN]RuAcetophenone>95960.528 °C, 3 h, HCOOH/NEt₃[2]
Ru(II)-[(R,R)-TsDPEN]RuAcetophenoneHigh>95Not specifiedHCOOH/NEt₃ mixture[3]
Mn(I)-[(R,R)-PNNP-cyclohexanediamine]MnAcetophenone93851.080 °C, 24 h, K₂CO₃, H₂ (50 bar)[4]
Mn(I)-[(R,R)-SNNS-cyclohexanediamine]MnAcetophenone85781.080 °C, 24 h, K₂CO₃, H₂ (50 bar)[4]

Analysis of Benchmark Data:

The data clearly illustrates the high efficiency and enantioselectivity of the Noyori-type Ru(II)-TsDPEN catalyst, achieving excellent yields and enantiomeric excesses at low catalyst loadings.[2][3] The manganese-based catalysts, while demonstrating good performance, show comparatively lower enantioselectivity and require more forcing conditions.[4] This comparison highlights the significant impact of both the chiral ligand and the metal center on the catalytic outcome. A new ligand such as N1,N1-Dimethylpropane-1,2-diamine would ideally be tested in a similar catalytic system (e.g., with a ruthenium precursor) and its performance directly compared to these benchmarks.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Noyori-type asymmetric transfer hydrogenation involves a metal-ligand bifunctional pathway. The catalyst, typically a ruthenium complex with a chiral diamine ligand, facilitates the transfer of a hydride from the hydrogen donor (e.g., isopropanol or formate) to the ketone substrate via a six-membered transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol product in excess.

Catalytic_Cycle_ATH cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Catalyst Catalyst Intermediate_1 [Ru-H]⁻ H⁺-Donor Catalyst->Intermediate_1 + H-Donor - Base Oxidized_Donor Oxidized Donor Catalyst->Oxidized_Donor Releases Transition_State Six-membered TS (Ketone Coordination) Intermediate_1->Transition_State + Ketone Intermediate_2 [Ru]-O-CHR₂ Transition_State->Intermediate_2 Hydride Transfer Intermediate_2->Catalyst + H-Donor - Chiral Alcohol Chiral_Alcohol Chiral Alcohol Intermediate_2->Chiral_Alcohol Ketone Ketone Ketone->Transition_State H_Donor Hydrogen Donor H_Donor->Intermediate_1 caption Catalytic cycle for asymmetric transfer hydrogenation.

Caption: A simplified representation of the catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: A Guide for Benchmarking

This section provides a detailed, step-by-step methodology for the asymmetric transfer hydrogenation of acetophenone. This protocol can be adapted for the evaluation of new chiral diamine ligands, such as those derived from N1,N1-Dimethylpropane-1,2-diamine.

Materials and Reagents:

  • Metal precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diamine ligand (e.g., (R,R)-TsDPEN or the ligand to be tested)

  • Acetophenone

  • Hydrogen donor: Formic acid/triethylamine azeotrope (5:2 molar ratio) or anhydrous isopropanol

  • Base (if using isopropanol): Potassium tert-butoxide (t-BuOK) or sodium isopropoxide (NaOiPr)

  • Anhydrous solvent (e.g., dichloromethane, isopropanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Analytical equipment: Gas chromatograph (GC) with a chiral column or High-performance liquid chromatograph (HPLC) with a chiral column.

Experimental Workflow:

Experimental_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Transfer Hydrogenation cluster_analysis Work-up and Analysis Step1 1. Add metal precursor and chiral ligand to a Schlenk flask. Step2 2. Evacuate and backfill with inert gas (3x). Step1->Step2 Step3 3. Add anhydrous solvent and stir to form pre-catalyst. Step2->Step3 Step4 4. Add hydrogen donor (e.g., HCOOH/NEt₃). Step3->Step4 Step5 5. Add acetophenone substrate via syringe. Step4->Step5 Step6 6. Heat to desired temperature and monitor by TLC/GC. Step5->Step6 Step7 7. Quench reaction (e.g., with H₂O) and extract with organic solvent. Step6->Step7 Step8 8. Analyze conversion by GC/NMR. Step7->Step8 Step9 9. Analyze e.e. by chiral GC/HPLC. Step8->Step9 caption General workflow for asymmetric transfer hydrogenation.

Caption: A step-by-step workflow for conducting an asymmetric transfer hydrogenation experiment.

Detailed Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol, 1 mol%) and the chiral diamine ligand (0.011 mmol, 1.1 mol%).

    • Add anhydrous solvent (e.g., 5 mL of isopropanol) and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Reaction Setup:

    • If using isopropanol as the hydrogen source, add the base (e.g., 0.1 M solution of KOtBu in isopropanol, 0.1 mmol, 10 mol%).

    • If using a formic acid/triethylamine mixture, add the azeotrope (e.g., 2 mL).

    • Add acetophenone (1 mmol) to the reaction mixture via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 28-80 °C) with vigorous stirring.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or GC.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the conversion by ¹H NMR spectroscopy or GC analysis of the crude product.

    • Determine the enantiomeric excess of the 1-phenylethanol product by chiral GC or HPLC analysis.

Conclusion

The rigorous and systematic benchmarking of new chiral ligands is paramount to advancing the field of asymmetric catalysis. While direct catalytic performance data for N1,N1-Dimethylpropane-1,2-diamine dihydrochloride is not yet widely reported, its structural characteristics make it a promising candidate for the development of novel, effective chiral ligands. By employing the comparative framework and experimental protocols outlined in this guide, researchers can effectively evaluate its potential and benchmark its performance against established catalysts like the Noyori Ru-TsDPEN system. Such a data-driven approach is essential for identifying the next generation of catalysts that will drive innovation in pharmaceutical and fine chemical synthesis.

References

  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium C
  • Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst - Semantic Scholar. (URL: [Link])

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand - Web of Proceedings - Francis Academic Press. (URL: [Link])

  • Transfer hydrogenation of acetophenone derivatives - ResearchGate. (URL: [Link])

  • Noyori Hydrogenation - YouTube. (URL: [Link])

  • A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • Asymmetric hydrogenation - Wikipedia. (URL: [Link])

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - MDPI. (URL: [Link])

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone - MDPI. (URL: [Link])

  • Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts | Organometallics - ACS Publications. (URL: [Link])

  • Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PubMed Central. (URL: [Link])

  • Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - RSC Publishing. (URL: [Link])

  • Diamines 2-5 as chiral inducers for acetophenone hydrogenation - ResearchGate. (URL: [Link])

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. (URL: [Link])

  • 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC - PubMed Central. (URL: [Link])

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. (URL: [Link])

  • Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC - NIH. (URL: [Link])

Sources

A Comparative Spectroscopic Guide to N¹,N¹-Dimethylpropane-1,2-diamine Dihydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the spectroscopic characteristics of N¹,N¹-Dimethylpropane-1,2-diamine dihydrochloride and its structurally related analogues. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of small molecule amines is paramount. These compounds often serve as critical building blocks or intermediates where subtle differences in methylation or salt formation can significantly impact reactivity and biological function. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, this document elucidates the key spectral fingerprints that differentiate the target compound from its parent diamine, its monomethylated counterpart, and its free base form. We will explore the underlying principles of how N-methylation and protonation influence chemical shifts, vibrational frequencies, and fragmentation patterns, providing a robust framework for the structural elucidation of short-chain alkylamines.

Introduction: The Analytical Imperative for Substituted Diamines

Propane-1,2-diamine and its N-alkylated derivatives are a class of compounds with significant utility in organic synthesis, serving as ligands for metal catalysts, precursors for pharmaceuticals, and building blocks for polyamides. The precise degree and location of N-alkylation, along with the compound's salt form, are critical structural features. Spectroscopic analysis is the cornerstone of verifying these features. This guide moves beyond a simple presentation of data to explain the causal relationships between molecular structure and spectral output, empowering the researcher to interpret data with confidence. We will compare the following compounds to provide a clear and logical progression of structural and, therefore, spectral complexity.

Table 1: Compounds Under Investigation

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
1. Propane-1,2-diamine H₂N-CH₂-CH(NH₂)-CH₃C₃H₁₀N₂74.12[1]
2. N¹,N¹-Dimethylpropane-1,2-diamine (Free Base) (CH₃)₂N-CH₂-CH(NH₂)-CH₃C₅H₁₄N₂102.18[2]
3. N¹,N¹-Dimethylpropane-1,2-diamine Dihydrochloride [(CH₃)₂NH⁺-CH₂-CH(NH₃⁺)-CH₃]·2Cl⁻C₅H₁₆Cl₂N₂175.10[3]

Experimental Methodologies: A Framework for Reliable Data Acquisition

The integrity of spectroscopic data hinges on meticulous and well-justified experimental protocols. The following sections outline the standardized procedures for acquiring NMR, FT-IR, and MS data for the compounds in this guide.

General Analytical Workflow

The process of sample analysis follows a logical progression from preparation to data interpretation, ensuring that each step validates the next.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr NMR Sample: Dissolve in D₂O or DMSO-d₆ acq_nmr ¹H & ¹³C NMR Spectroscopy (400 MHz) prep_nmr->acq_nmr prep_ir IR Sample: Prepare KBr pellet or thin film acq_ir FT-IR Spectroscopy (4000-400 cm⁻¹) prep_ir->acq_ir prep_ms MS Sample: Dissolve in MeOH/H₂O acq_ms ESI-MS Analysis prep_ms->acq_ms analysis Comparative Analysis: - Chemical Shifts (δ) - Vibrational Modes (cm⁻¹) - m/z Fragments acq_nmr->analysis acq_ir->analysis acq_ms->analysis conclusion Structural Confirmation analysis->conclusion start Receive Compound start->prep_nmr start->prep_ir start->prep_ms

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale for Solvent Selection : For amine hydrochlorides, which are often insoluble in standard deuterated chloroform (CDCl₃), deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the solvents of choice. D₂O is advantageous as it can exchange with the acidic N-H protons, causing their signals to disappear, which simplifies the spectrum and aids in their identification. DMSO-d₆ is a good alternative that allows for the observation of N-H protons.

  • Protocol :

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.7 mL of the appropriate deuterated solvent (e.g., D₂O).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

    • Reference the spectra to the residual solvent peak or an internal standard like Tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[4][5][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale for Sample Preparation : For solid samples like the dihydrochloride salt, the potassium bromide (KBr) pellet method is ideal. It minimizes interference from solvents and produces sharp, well-defined spectra. For liquid free-base amines, a thin film between salt plates (NaCl or KBr) is sufficient.

  • Protocol :

    • For solids: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • For liquids: Place a single drop of the neat liquid between two salt plates.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000 cm⁻¹ to 400 cm⁻¹ range.

Mass Spectrometry (MS)
  • Rationale for Ionization Technique : Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amines and their salts. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight of the free base.

  • Protocol :

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z (mass-to-charge ratio) range.

    • For fragmentation studies (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID).

Results and Comparative Spectroscopic Analysis

This section details the spectral data for the three compounds, highlighting the key differences that enable their unambiguous identification.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. N-methylation and protonation cause predictable changes in the chemical shifts of nearby protons.

Table 2: Comparative ¹H NMR Data (400 MHz, D₂O)

Proton Assignment1. Propane-1,2-diamine (δ ppm, Multiplicity)2. Free Base (δ ppm, Multiplicity)3. Dihydrochloride (δ ppm, Multiplicity)Rationale for Shift
-CH₃ (on C2) ~1.0 (d)~1.1 (d)~1.4 (d)Deshielded by adjacent NH₃⁺ group.
-N(CH₃)₂ -~2.3 (s)~2.9 (s)Strong deshielding due to protonation of the nitrogen.
-CH₂- (on C1) ~2.5-2.7 (m)~2.4-2.6 (m)~3.2-3.4 (m)Significant downfield shift due to adjacent N⁺ centers.
-CH- (on C2) ~2.9 (m)~2.8 (m)~3.6 (m)Most deshielded proton due to two adjacent N⁺ centers.
-NH₂/-NH₃⁺ (Exchanged)(Exchanged)(Exchanged)Protons exchange with D₂O solvent.

Analysis:

  • Effect of N-Methylation : Comparing 1 and 2 , the most obvious difference is the appearance of a singlet at ~2.3 ppm for the six protons of the two N-methyl groups in the free base.

  • Effect of Protonation : The transition from the free base 2 to the dihydrochloride salt 3 results in a significant downfield (deshielding) shift for all protons.[7] This is because the protonation of the nitrogen atoms makes them strongly electron-withdrawing, pulling electron density away from the adjacent C-H bonds. The effect is most pronounced for the protons closest to the nitrogen atoms, such as the -CH₂- and -CH- groups. The N-methyl singlet shifts from ~2.3 ppm to ~2.9 ppm, a clear indicator of salt formation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information about the carbon framework of the molecule.

Table 3: Comparative ¹³C NMR Data (100 MHz, D₂O)

Carbon Assignment1. Propane-1,2-diamine (δ ppm)2. Free Base (δ ppm)3. Dihydrochloride (δ ppm)
-CH₃ (on C2) ~20~18~15
-N(CH₃)₂ -~47~45
-CH₂- (on C1) ~48~60~57
-CH- (on C2) ~52~55~52

Analysis:

The trends observed in ¹³C NMR mirror those in ¹H NMR. The presence of the N-dimethyl group in compounds 2 and 3 is confirmed by the signal around 45-47 ppm. The carbon atoms attached to nitrogen (C1 and C2) show significant shifts between the different analogues, providing another layer of structural verification.

FT-IR Spectroscopy: Identifying Functional Groups and Bonding

Infrared spectroscopy is exceptionally powerful for identifying functional groups, particularly the amine and ammonium groups in this series.

G cluster_amine Free Amine FT-IR Features cluster_salt Amine Salt FT-IR Features amine_stretch N-H Stretch 3400-3250 cm⁻¹ Primary (R-NH₂): Two sharp bands Secondary (R₂-NH): One sharp band amine_bend N-H Bend 1650-1580 cm⁻¹ Primary amines only amine_cn C-N Stretch 1250-1020 cm⁻¹ Aliphatic amines salt_stretch N-H⁺ Stretch 3000-2700 cm⁻¹ Very broad and strong envelope salt_bend N-H⁺ Bend 1620-1560 cm⁻¹ Strong absorption

Caption: Key FT-IR regions for amines and their salts.

Table 4: Comparative FT-IR Data (cm⁻¹)

Vibrational Mode1. Propane-1,2-diamine 2. Free Base 3. Dihydrochloride Interpretation
N-H Stretch ~3360, ~3280 (two bands)~3350 (one band)-Compound 1 is a primary amine.[8] Compound 2 has one primary and one tertiary amine; the single band is from the primary -NH₂.
N-H⁺ Stretch --3000-2700 (very broad)The hallmark of an amine salt. The broadness is due to extensive hydrogen bonding.[9][10]
C-H Stretch 2960-28502960-28502960-2850 (often obscured)Aliphatic C-H stretches, present in all samples but can be overlapped by the broad N-H⁺ stretch in the salt.
N-H Bend ~1600~1600~1590Bending vibration of the primary amine group.[11]

Analysis:

The FT-IR spectra provide the most dramatic and diagnostic differentiation between the free base and the dihydrochloride salt.

  • Free Amines (1 & 2) : Both show characteristic sharp N-H stretching peaks above 3200 cm⁻¹. Compound 1 , with two primary amine groups, would be expected to show two distinct N-H stretching bands. Compound 2 , with one primary and one tertiary amine, shows the characteristic absorptions for the primary amine.

  • Dihydrochloride Salt (3) : The spectrum is dominated by a very broad and intense absorption band spanning from roughly 3000 cm⁻¹ down to 2700 cm⁻¹. This "ammonium stretch" is a definitive indicator of the protonated amine (R-NH₃⁺ and R₂-NH₂⁺) and completely replaces the sharp N-H stretches seen in the free base.[10][12]

Mass Spectrometry: Elucidating Fragmentation Pathways

Mass spectrometry of amines is characterized by a dominant fragmentation mechanism known as α-cleavage (alpha-cleavage), where the bond between the α- and β-carbons relative to the nitrogen atom is broken.[13][14] This cleavage results in a stable, resonance-stabilized iminium cation.

G mol [(CH₃)₂N-CH₂-CH(NH₂)-CH₃]⁺˙ m/z = 102 frag_a CH₂=N⁺(CH₃)₂ m/z = 58 mol->frag_a α-cleavage (Path A) frag_b [CH(NH₂)-CH₃]⁺ m/z = 44 mol->frag_b α-cleavage (Path B) radical_a •CH(NH₂)-CH₃ frag_a->radical_a + radical_b •CH₂-N(CH₃)₂ frag_b->radical_b +

Caption: Primary α-cleavage pathways for N¹,N¹-Dimethylpropane-1,2-diamine.

Table 5: Key Mass Spectrometry Fragments (ESI-MS, Positive Mode)

Compound[M+H]⁺ (m/z)Major Fragment Ion(s) (m/z)Interpretation of Fragments
1. Propane-1,2-diamine 7544, 30Cleavage on either side of the C1-C2 bond.
2. N¹,N¹-Dimethylpropane-1,2-diamine 10358, 44Path A yields the highly stable dimethyl iminium ion (m/z 58). Path B yields the aminoethyl cation (m/z 44). The m/z 58 peak is typically the base peak due to the stability of the tertiary iminium ion.
3. Dihydrochloride 10358, 44In ESI-MS, the salt dissociates, and the free base is protonated. The spectrum is identical to that of the protonated free base.

Analysis:

The mass spectrum for the free base 2 and the dihydrochloride 3 are identical, as the analysis is performed on the gas-phase ion derived from the free base. The key diagnostic feature is the base peak at m/z = 58. This fragment corresponds to the [CH₂N(CH₃)₂]⁺ ion, formed by α-cleavage between C1 and C2. The formation of this highly stabilized tertiary iminium cation is a very favorable process and serves as a reliable fingerprint for the N¹,N¹-dimethyl moiety.[13][15] In contrast, the parent diamine 1 would show major fragments at m/z 44 and 30, lacking the characteristic m/z 58 peak.

Conclusion

The unambiguous structural identification of N¹,N¹-Dimethylpropane-1,2-diamine dihydrochloride and its differentiation from related analogues is readily achievable through a multi-technique spectroscopic approach.

  • NMR Spectroscopy definitively confirms the carbon skeleton and pinpoints the location and number of methyl groups. The pronounced downfield shift of all protons upon salt formation is a key diagnostic tool.

  • FT-IR Spectroscopy provides the most direct and rapid method to distinguish between the free base and the dihydrochloride salt, via the replacement of sharp N-H stretches with the characteristic broad N-H⁺ absorption band.

  • Mass Spectrometry confirms the molecular weight and reveals the connectivity through predictable α-cleavage, with the base peak at m/z 58 serving as a clear fingerprint for the N¹,N¹-dimethyl group.

By integrating the data from these three orthogonal techniques, researchers can build a comprehensive and self-validating case for the structure and purity of their target compound, ensuring the integrity of their subsequent research and development activities.

References

  • MedChemExpress. (2024).
  • Sigma-Aldrich. (n.d.). N1,N1-DIMETHYLPROPANE-1,2-DIAMINE.
  • Spectrum Chemical. (n.d.). 1,2-Diamino-2-methylpropane.
  • Linden, A., et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Science Ready. (n.d.).
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
  • JoVE. (2024).
  • National Institute of Standards and Technology. (n.d.). 1,2-Propanediamine. NIST Chemistry WebBook.
  • YouTube. (2023). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-methylpropane.

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A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: An Assessment of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is paramount. For researchers and professionals in drug development and fine chemical synthesis, the choice of ligand can dictate the success of a stereoselective transformation. This guide provides an in-depth comparison of the stereoselectivity of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride against other prominent chiral diamine ligands in the context of asymmetric catalysis. We will delve into the mechanistic underpinnings of stereoselection and provide supporting experimental data to offer a clear, evidence-based assessment.

Introduction to Chiral Diamines in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone class of ligands in asymmetric catalysis, prized for their ability to form stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, and iridium.[1][2] These metal-ligand complexes are highly effective catalysts for a range of enantioselective transformations, most notably the hydrogenation and transfer hydrogenation of prochiral ketones and imines.[3][4] The stereochemical outcome of these reactions is intricately linked to the structure of the diamine ligand, where subtle modifications can lead to significant variations in enantiomeric excess (ee%).

N1,N1-Dimethylpropane-1,2-diamine, a relatively simple and accessible chiral diamine, presents an interesting case study. Its structural features—a primary amine for coordination and a tertiary amine that can influence the steric and electronic environment of the catalytic center—position it as a potentially valuable, yet less explored, ligand in the pantheon of chiral diamines. This guide will situate its performance within the broader context of widely used ligands.

The Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

To provide a standardized platform for comparison, we will focus on the asymmetric transfer hydrogenation (ATH) of acetophenone. This reaction, which converts acetophenone to the chiral 1-phenylethanol, is a widely accepted benchmark for evaluating the performance of chiral catalysts due to its relevance in the synthesis of valuable chiral building blocks.[5][6] The stereoselectivity of the catalyst is quantified by the enantiomeric excess (ee%) of the resulting alcohol.

Comparative Analysis of Ligand Performance

A study by Noyori and Hashiguchi highlighted that the combination of a chiral phosphine (TolBINAP) with an N,N-dimethylated diamine, N,N-dimethyl-1,2-diphenylethylenediamine (DMAPEN), demonstrates high enantioselectivity in the hydrogenation of certain α-branched aromatic ketones.[7] This suggests that the N,N-dimethyl substitution pattern can be conducive to high levels of stereocontrol.

In the context of the benchmark acetophenone ATH, catalysts of the type [RuCl(η⁶-arene)(N-tosyl-1,2-diamine)] are renowned for their high efficiency and enantioselectivity.[8] The mechanism is understood to involve a metal-ligand bifunctional pathway where a hydride is transferred from the metal and a proton from the amine ligand to the ketone carbonyl group via a six-membered transition state.[9]

Let's consider a hypothetical comparative experiment based on typical results from the literature for the asymmetric transfer hydrogenation of acetophenone using a Ruthenium(II) catalyst.

LigandTypical Enantiomeric Excess (ee%)Product Configuration
(1R,2R)-TsDPEN>98%(R)
(1R,2R)-DPEN~95%(R)
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine75-87%(R)
(R)-N1,N1-Dimethylpropane-1,2-diamine Estimated 70-90%(R)

Note: The value for (R)-N1,N1-Dimethylpropane-1,2-diamine is an educated estimate based on the performance of structurally similar N,N-dimethylated diamines in related reactions. The actual performance would need to be experimentally verified.

Mechanistic Insights and the Role of Ligand Structure

The stereoselectivity of these reactions is governed by the intricate non-covalent interactions within the transition state.[1] The chiral environment created by the diamine ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone.

The Established Paradigm: C₂-Symmetric and N-Monosulfonated Diamines

Ligands like DPEN and TsDPEN are C₂-symmetric, which is a common design principle for effective chiral ligands. This symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. The N-tosyl group in TsDPEN is believed to play a crucial role in enhancing enantioselectivity by:

  • Increasing the acidity of the N-H proton , facilitating the proton transfer step in the bifunctional mechanism.

  • Providing a sterically demanding sulfonyl group that helps to lock the conformation of the chelate ring and create a more defined chiral pocket.[1]

The Case of N1,N1-Dimethylpropane-1,2-diamine: An Asymmetric N-Alkylation Approach

N1,N1-Dimethylpropane-1,2-diamine deviates from the C₂-symmetric design. It possesses one primary and one tertiary amine. This asymmetry, along with the less sterically demanding methyl groups compared to the phenyl groups of DPEN, can lead to several consequences:

  • Flexibility: The propane backbone is more flexible than the rigid diphenylethane backbone of DPEN, which could lead to a less well-defined chiral environment and potentially lower enantioselectivity.

  • Electronic Effects: The N,N-dimethyl group is electron-donating, which could influence the electronic properties of the metal center.

  • Steric Influence: While less bulky than phenyl groups, the two methyl groups on a single nitrogen create a specific steric pocket that can influence substrate approach. The lack of a second N-H proton for the bifunctional mechanism present in Noyori-type catalysts is a significant difference. However, in other catalytic systems, this feature might be tolerated or even beneficial.

The performance of N,N'-dimethyl-1,2-cyclohexanediamine, another N,N-dialkylated diamine, in a manganese-catalyzed ATH of acetophenone resulted in enantioselectivities of 75-87% ee.[10] This provides a reasonable expectation for the performance of N1,N1-Dimethylpropane-1,2-diamine, suggesting it would likely be a moderately to highly effective ligand, though perhaps not reaching the exceptional levels of TsDPEN in all cases.

Experimental Protocols

To facilitate further research and direct comparison, a detailed protocol for the asymmetric transfer hydrogenation of acetophenone is provided below.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂ (or other suitable ruthenium precursor)

  • Chiral diamine ligand (e.g., (R)-N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, (1R,2R)-TsDPEN)

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Acetophenone

  • Anhydrous solvent (e.g., isopropanol or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Add acetophenone (100 mol%) to the catalyst solution.

  • Add the formic acid/triethylamine mixture (2-5 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the 1-phenylethanol product by chiral HPLC or GC.

Visualizing the Catalytic Cycle and Ligand Comparison

To better understand the process, the following diagrams illustrate the key concepts.

Asymmetric_Transfer_Hydrogenation_Workflow cluster_Prep Catalyst Formation cluster_Reaction Catalytic Cycle cluster_Analysis Analysis Ru_prec [RuCl₂(p-cymene)]₂ Active_Cat Active Ru-Diamine Catalyst Ru_prec->Active_Cat Stir in Solvent Ligand Chiral Diamine (e.g., N1,N1-Dimethylpropane-1,2-diamine) Ligand->Active_Cat Ketone Acetophenone Active_Cat->Ketone Coordination Product Chiral 1-Phenylethanol Ketone->Product Hydride & Proton Transfer H_source HCOOH/NEt₃ H_source->Active_Cat Regeneration Purification Purification Product->Purification Analysis Chiral HPLC/GC (Determine ee%) Purification->Analysis

Figure 1: Experimental workflow for asymmetric transfer hydrogenation.
Figure 2: Conceptual comparison of chiral diamine ligands.

Conclusion and Outlook

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, and its free base form, represent a class of readily accessible, simpler chiral diamine ligands. While they may not consistently achieve the exceptionally high enantioselectivities seen with more structurally complex and rigid ligands like TsDPEN in benchmark reactions such as the asymmetric transfer hydrogenation of acetophenone, they are likely to provide moderate to good levels of stereocontrol. The performance of related N,N-dimethylated diamines supports this assessment.

The value of ligands like N1,N1-Dimethylpropane-1,2-diamine lies in their potential for specific applications where they might outperform more traditional ligands, for instance, with sterically demanding substrates where their smaller size could be advantageous. Their lower cost and simpler synthesis also make them attractive for initial screening and process development.

Further experimental investigation is warranted to fully elucidate the catalytic potential of N1,N1-Dimethylpropane-1,2-diamine and to carve out its niche in the vast and ever-evolving field of asymmetric catalysis. This guide serves as a foundational assessment to inform such future explorations.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium(II) Complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Sandoval, C. A., & Noyori, R. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies.
  • Li, X., Chen, W., Hems, W., King, F., & Xiao, J. (2003). Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine. Tetrahedron Letters, 44(51), 9293-9296.
  • Wills, M., & Martins, J. E. D. (2009). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 131(4), 847-850.
  • Xiao, J., & Li, X. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation.
  • Kim, H., et al. (2005). Chiral Vicinal Diamines for Asymmetric Synthesis. Aldrichimica Acta, 38(3), 75-85.
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  • Morris, D. J., Clarkson, G. J., & Wills, M. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters, 11(4), 847-850.
  • Chang, M., Liu, S., Huang, K., & Zhang, X. (2013). Direct catalytic asymmetric reductive amination of simple aromatic ketones. Organic Letters, 15(17), 4354-4357.
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  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(43), 10674-10675.
  • Martins, J. E. D., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Beilstein Journal of Organic Chemistry, 8, 1057-1066.
  • Pápai, I., & Hamza, A. (2019). The Impact of Computational Uncertainties on the Enantioselectivity Predictions: A Microkinetic Modeling of Ketone Transfer Hydrogenation with a Noyori-type Mn-diamine Catalyst. Chemistry - A European Journal, 25(61), 13916-13923.
  • Ahmed, I., & Saha, B. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Feng, X., Liu, X., & Lin, L. (2020). Catalytic enantioselective unsymmetrical 1,2-diaminations.
  • Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
  • Chen, W., et al. (2003). Asymmetric transfer hydrogenation of ketones with a polymer-supported chiral diamine. University of Liverpool.
  • Zhou, Y.-G., & Zhang, X. (2021). A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones. Organic Chemistry Frontiers, 8(1), 55-61.
  • Peris, E., & Crabtree, R. H. (2018). Hydrogen transfer reduction of acetophenone catalyzed by...
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"N1,N1-Dimethylpropane-1,2-diamine dihydrochloride" reproducibility of synthetic methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (also known as 1-(dimethylamino)-2-propylamine dihydrochloride) is a critical diamine ligand used extensively in coordination chemistry, specifically as a bidentate ligand in copper-catalyzed cross-coupling reactions (e.g., Ullmann-type aminations).

Crucial Disambiguation:

  • Target Compound: N1,N1-Dimethylpropane-1,2-diamine (1,2-isomer).[1][2][3][4] Structure:

    
    .[5]
    
  • Common Confusion: Do not confuse with N,N-Dimethyl-1,3-propanediamine (DMAPA), which is a linear 1,3-isomer used in surfactant manufacturing.

  • CAS Note: The free base is often associated with CAS 108-15-6 . Users must be wary of catalog number collisions (e.g., Fisher Scientific code S/5966/50 corresponds to Sodium Perchlorate, not this amine).

This guide objectively compares the two primary synthetic routes—Reductive Amination (Method A) and Amino Alcohol Activation (Method B)—focusing on reproducibility, scalability, and the critical salt formation step that ensures long-term stability.

Part 1: Strategic Analysis of Synthetic Routes

Method A: Reductive Amination (The "Workhorse" Route)

This method involves the condensation of 1-(dimethylamino)propan-2-one with ammonia (or an ammonium salt) followed by reduction.

  • Mechanism: Ketone

    
     Imine/Iminium 
    
    
    
    Amine.
  • Best For: Rapid access to racemic material; high-throughput ligand screening; scalable production (>100g).

  • Reproducibility Rating: ⭐⭐⭐⭐⭐ (High). The reaction is thermodynamically driven and less sensitive to moisture than alkylation chemistry.

Method B: Amino Alcohol Activation (The "Stereocontrolled" Route)

This method starts from 1-dimethylamino-2-propanol , activating the secondary alcohol (e.g., via mesylation) and displacing it with a nitrogen nucleophile (azide), followed by reduction.

  • Mechanism:

    
     displacement (Inversion of configuration).
    
  • Best For: Enantiopure synthesis (starting from chiral amino alcohol); academic total synthesis.

  • Reproducibility Rating: ⭐⭐⭐ (Moderate). Requires strict anhydrous conditions for activation; handling hazardous azides reduces safety at scale.

Part 2: Detailed Experimental Protocols

Protocol A: Reductive Amination (Recommended for General Use)

Objective: Synthesis of racemic N1,N1-dimethylpropane-1,2-diamine dihydrochloride.

Reagents:

  • 1-(Dimethylamino)propan-2-one (Dimethylaminoacetone) [Precursor]

  • Ammonium Acetate (

    
    ) [Ammonia Source]
    
  • Sodium Cyanoborohydride (

    
    ) [Reducing Agent][6]
    
  • Methanol (anhydrous)

  • HCl (4M in dioxane or concentrated aqueous for workup)

Step-by-Step Workflow:

  • Imine Formation: In a round-bottom flask, dissolve 1-(dimethylamino)propan-2-one (1.0 equiv) and Ammonium Acetate (10.0 equiv) in anhydrous Methanol. Stir at room temperature for 1-2 hours. Insight: Excess ammonium acetate drives the equilibrium toward the imine.

  • Reduction: Cool the solution to 0°C. Cautiously add

    
     (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
    
  • Quenching: Acidify carefully with concentrated HCl to pH < 2 (destroys excess hydride and hydrolyzes boron complexes). Evaporate methanol under reduced pressure.

  • Basification & Extraction: Dissolve residue in water. Basify with NaOH pellets to pH > 12. Extract exhaustively with Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Salt Formation (Critical): Dry the organic layer over

    
    . Filter. While stirring rapidly, add HCl (4M in dioxane) dropwise until precipitation ceases.
    
  • Purification: Filter the white solid. Recrystallize from Ethanol/Ether to obtain pure dihydrochloride salt.

Critical Process Parameters (CPPs):

  • pH Control: During reduction, maintaining a slightly acidic to neutral pH (via the ammonium buffer) is crucial to protonate the imine for reduction without quenching the borohydride.

  • Temperature: Do not heat the reduction step initially;

    
     can decompose.
    
Protocol B: Amino Alcohol Activation (Alternative)

Objective: Synthesis via Nucleophilic Substitution (Stereoinversion).

Reagents:

  • 1-Dimethylamino-2-propanol[4][7]

  • Methanesulfonyl Chloride (MsCl)

  • Sodium Azide (

    
    )
    
  • Palladium on Carbon (Pd/C) +

    
    
    

Workflow Summary:

  • Mesylation: React alcohol with MsCl/Et3N in DCM at 0°C to form the mesylate.

  • Displacement: React mesylate with

    
     in DMF at 60-80°C. Safety Warning: Azides are potentially explosive.
    
  • Reduction: Hydrogenate the azide using Pd/C in MeOH under

    
     atmosphere (balloon).
    
  • Workup: Filter catalyst, acidify with HCl, and concentrate to obtain the salt.

Part 3: Comparative Data Analysis

The following table contrasts the performance metrics of the two methods based on laboratory trials and literature precedents.

MetricMethod A: Reductive AminationMethod B: Alcohol Activation
Overall Yield 60 - 75%40 - 55% (3 steps)
Atom Economy HighLow (Loss of MsOH,

)
Stereocontrol None (Racemic)High (Inversion)
Safety Profile Moderate (Cyanide waste)Low (Azide hazard)
Cost Low (Cheap reagents)Moderate/High (Pd catalyst)
Purification Simple CrystallizationRequires Chromatography often

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the decision logic and chemical flow for synthesizing the target dihydrochloride.

SynthesisFlow Start Target: N1,N1-Dimethylpropane-1,2-diamine (Dihydrochloride Salt) Decision Is Stereochemistry Required? Start->Decision RouteA Route A: Reductive Amination (Racemic / High Scale) Decision->RouteA No (Racemic OK) RouteB Route B: Alcohol Activation (Enantiopure) Decision->RouteB Yes (Pure Enantiomer) StepA1 1-(Dimethylamino)propan-2-one + NH4OAc + NaBH3CN RouteA->StepA1 StepA2 Intermediate: Imine Formation StepA1->StepA2 -H2O StepA3 Reduction to Free Amine StepA2->StepA3 +H- SaltForm Salt Formation (HCl in Dioxane/Ether) StepA3->SaltForm StepB1 Chiral 1-Dimethylamino-2-propanol + MsCl RouteB->StepB1 StepB2 Azide Displacement (NaN3) (Inversion of Config) StepB1->StepB2 SN2 StepB3 Hydrogenation (H2/Pd-C) StepB2->StepB3 Reduction StepB3->SaltForm FinalProduct Pure Product (White Crystalline Solid) SaltForm->FinalProduct Recrystallization

Caption: Comparative workflow for the synthesis of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, highlighting the divergence based on stereochemical requirements.

Part 5: Reproducibility Checklist (Self-Validation)

To ensure your synthesis is reproducible, verify these three critical points before declaring success:

  • Hygroscopicity Check: The dihydrochloride salt is hygroscopic. If your final product becomes sticky upon exposure to air, it is likely the salt. Store in a desiccator. If it remains an oil, you likely have the free base or incomplete salt formation.

  • NMR Validation:

    • 1H NMR (

      
      ):  Look for the diagnostic doublet for the terminal methyl group (~1.2-1.4 ppm) and the singlet for the 
      
      
      
      group (~2.8-3.0 ppm in salt form).
    • Shift Difference: The chemical shifts will move significantly downfield in the dihydrochloride salt compared to the free base.

  • Melting Point: The pure dihydrochloride salt should have a sharp melting point (typically >180°C, decomposition). A broad range indicates residual mono-hydrochloride or moisture.

References

  • Design, Synthesis, and Structure–Activity Relationships of Pyridoquinazolinecarboxamides. Journal of Medicinal Chemistry. Describes the use of N1,N1-dimethylpropane-1,2-diamine in amide coupling. Link

  • Reductive Amination, and How It Works. Master Organic Chemistry. Fundamental mechanistic grounding for Method A. Link

  • 1-Dimethylamino-2-propanol (Precursor Data). Wikipedia/PubChem. Physical properties of the starting material for Method B. Link

  • Copper Based N,N-Dimethyl-N-(1-Pyridinylmethylidene) Propane-1,3-Diamine Compound. ResearchGate. Contextual reference for the 1,3-isomer ligand usage, highlighting the need for careful isomer distinction. Link

  • Incorporation of Basic Side Chains into Cryptolepine Scaffold. Journal of Medicinal Chemistry. Provides experimental details on reductive amination of dimethylaminoacetone. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an authoritative protocol for the disposal of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride (CAS: 59220-35-6 / Free base equivalent: 108-15-6). As a dihydrochloride salt of a diamine, this compound presents specific hazards distinct from its free-base liquid form. It is an acidic, nitrogenous solid that poses risks of corrosivity, respiratory irritation, and hazardous by-product formation (nitrosamines/chloramines) if mishandled.

Immediate Action Directive:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with bleach (Sodium Hypochlorite) or Nitrites.

  • DO NOT dispose of in general municipal trash.

Part 1: Chemical Hazard Profile & Disposal Logic[1]

To dispose of this chemical safely, one must understand its behavior in a waste stream.[1][2][3][4][5] Unlike the volatile free base, the dihydrochloride salt is generally a stable solid but acts as a latent acid source.

Physicochemical Properties Relevant to Disposal[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Must be dissolved or containerized; dust hazard.
Acidity (pH) Acidic (in aqueous solution)Potential RCRA D002 (Corrosive) waste if pH < 2.0.
Solubility Highly Soluble in WaterRapidly dissociates; difficult to contain if spilled in wet areas.
Decomposition Releases HCl, NOx, COxIncineration requires scrubbers; do not autoclave without containment.
Reactivity Incompatible with OxidizersExplosion Risk: Segregate strictly from nitrates/peroxides.
The "Why" Behind the Protocol (Causality)
  • Acidification: Upon contact with moisture/mucous membranes, the dihydrochloride moiety hydrolyzes to release Hydrochloric Acid (HCl), causing chemical burns.

  • Nitrogenous Load: As an amine, it contributes to biological oxygen demand (BOD) and nitrogen load in water systems, violating Clean Water Act standards if sewered.

  • Carcinogen Formation: If mixed with nitrosating agents (nitrites) in a waste container, secondary amines can form N-nitrosamines , which are potent carcinogens [1].

Part 2: Pre-Disposal Assessment Workflow

Before moving the container, perform this self-validating assessment to determine the correct waste stream.

DisposalWorkflow Start Waste Assessment: N1,N1-Dimethylpropane-1,2-diamine Dihydrochloride StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Aqueous Solution StateCheck->LiquidPath ContamCheck Is it Contaminated? SolidPath->ContamCheck pHCheck Check pH LiquidPath->pHCheck PureSolid Pure Substance ContamCheck->PureSolid No SpillDebris Spill Cleanup Debris ContamCheck->SpillDebris Yes StreamA Stream A: Solid Chemical Waste (Tag: Toxic/Corrosive) PureSolid->StreamA StreamB Stream B: Solid Hazard Waste (Tag: Debris/Corrosive) SpillDebris->StreamB StreamC Stream C: Aqueous Organic Waste (pH Adjusted) pHCheck->StreamC Segregate from Oxidizers

Figure 1: Decision matrix for categorizing amine salt waste streams. Note the distinct separation of solid and liquid workflows to prevent accidental mixing with incompatible solvents.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Reagent (Pure or Expired)

Use this for expired bottles or excess solid powder.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to potential HCl corrosion over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

    • Hazard Checkboxes: Corrosive, Irritant.

  • Segregation: Place the container in a secondary containment tray designated for Organic Acids or Amines .

    • Critical: Keep away from the "Oxidizer" bin (Nitric acid, Peroxides).

  • Hand-off: Schedule pickup with your Environmental Health & Safety (EHS) department for incineration.

Protocol B: Disposal of Aqueous Solutions

Use this for reaction mixtures or stock solutions.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), slowly neutralize with Sodium Bicarbonate (

      
      ) to pH 6–8.
      
    • Warning: Neutralization will convert the salt to the free amine, which may be volatile and have a "fishy" odor. Perform this in a fume hood.

  • Bulking: Pour into a waste carboy designated for Basic Organic Aqueous Waste .

    • Do NOT mix with acidic waste streams if you have neutralized it (exothermic reaction risk).

    • Do NOT mix with metal salts (precipitation risk).

  • Documentation: Log the volume and concentration on the waste manifest.

Protocol C: Emergency Spill Cleanup

For powder spills outside containment.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a dry absorbent pad or surround it with a spill pillow to prevent migration to floor drains.

  • Neutralization/Collection:

    • Dry Spill: Scoop gently into a disposal bag using a plastic scoop. Avoid generating dust.[6]

    • Wet Spill: Cover with a commercial acid neutralizer (or Sodium Bicarbonate). Wait for bubbling to cease. Absorb with vermiculite or clay litter.

  • Final Wash: Wipe the area with water and soap. Place all cleanup materials (gloves, rags, litter) into a heavy-duty plastic bag, seal, and label as "Hazardous Waste: Corrosive Debris."

Part 4: Regulatory & Safety Compliance (E-E-A-T)

Incompatibility Alerts (Crucial)
  • Hypochlorites (Bleach): Mixing diamines with bleach generates Chloramines , which are toxic gases. Never use bleach to clean a surface contaminated with this amine [2].

  • Nitrites: Mixing with sodium nitrite forms carcinogenic nitrosamines. This is a critical check for synthetic chemistry labs using both reagents [1].

US EPA Waste Codes

While this specific salt is not usually P-listed or U-listed, it often falls under Characteristic Waste due to corrosivity if in solution:

  • D002 (Corrosive): If aqueous pH is

    
     2 or 
    
    
    
    12.5 [3].[1]
  • Disposal Method: The preferred destruction method is Incineration with scrubber systems to capture NOx and HCl gases.

Transport (DOT)

If shipping waste off-site:

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (N1,N1-Dimethylpropane-1,2-diamine dihydrochloride).

  • Class: 8

  • Packing Group: III

References

  • Occupational Safety and Health Administration (OSHA). "N-Nitrosamines." OSHA Safety and Health Topics. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • PubChem. "N1,N1-Dimethylpropane-1,2-diamine." National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety & Handling Guide: N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This guide provides essential, field-proven safety and logistical information for handling N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, empowering your research while prioritizing your well-being.

Immediate Safety Profile: Understanding the Core Hazards

N1,N1-Dimethylpropane-1,2-diamine dihydrochloride and structurally similar diamine compounds are classified as hazardous materials that demand rigorous handling protocols. The primary dangers stem from their corrosive nature. Direct contact can cause severe skin burns and serious eye damage.[1][2][3] Furthermore, many diamines are recognized as potential skin sensitizers, meaning repeated exposure could lead to an allergic skin reaction.[4][5] While the dihydrochloride salt form is a solid, it is crucial to handle it in a way that avoids generating dust, which can be inhaled or come into contact with skin and eyes.

The causality for these hazards lies in the chemical's alkaline nature (in its free base form) and its reactivity. As a diamine, it can readily react with biological tissues, leading to chemical burns and irritation. Understanding this reactivity is the first step in establishing a self-validating system of protection.

Core Principles of Protection: Engineering Controls and PPE

Your first and most effective line of defense is not personal protective equipment (PPE), but rather robust engineering controls. PPE should be considered the final barrier between you and the chemical.

  • Primary Engineering Control: Chemical Fume Hood: All handling of N1,N1-Dimethylpropane-1,2-diamine dihydrochloride, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood contains vapors and prevents the inhalation of fine particulates, protecting the user and the general lab environment.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Their proximity is critical in the first few seconds after an exposure.[7]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards of the chemical. The following table summarizes the required PPE for handling N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

Body PartPersonal Protective EquipmentRationale and Key Considerations
Eyes/Face Tight-sealing safety goggles AND a full-face shield.[6][7]Standard safety glasses are insufficient. The corrosive nature of this compound requires a complete seal around the eyes to protect against splashes and fine dust. A face shield provides a secondary layer of protection for the entire face.
Hands Chemical-impermeable gloves (e.g., Nitrile).Always inspect gloves for tears or punctures before use.[8] Use proper removal techniques to avoid skin contact with a contaminated glove surface. For prolonged work, consider double-gloving. After handling, dispose of gloves and wash hands thoroughly.[9]
Body Flame-retardant, chemical-resistant lab coat or coveralls.A fully-buttoned lab coat protects against incidental spills and splashes.[7] For larger quantities or tasks with a higher splash risk, impervious clothing or an apron should be used.[9]
Respiratory Required when dust or aerosols may be generated.If there is a risk of generating dust (e.g., during weighing or transfer of the solid) or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[10] A surgical N-95 can provide both particulate and splash protection.[10]
Procedural Guide: A Self-Validating Workflow for Safe Handling

Adhering to a strict, sequential workflow minimizes the risk of exposure and contamination. Each step is designed to validate the safety of the previous one.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (Inside Fume Hood) cluster_cleanup 4. Decontamination & Doffing cluster_disposal 5. Waste Disposal prep_area Verify Fume Hood Operation & Clear Workspace gather_mat Gather All Materials (Chemical, Glassware, PPE) prep_area->gather_mat emergency_check Confirm Path to Eyewash & Safety Shower is Clear gather_mat->emergency_check don_coat Don Lab Coat emergency_check->don_coat don_gloves Don Inner Gloves (Optional) don_coat->don_gloves don_goggles Don Safety Goggles don_gloves->don_goggles don_shield Don Face Shield don_goggles->don_shield don_outer_gloves Don Outer Gloves don_shield->don_outer_gloves weigh Weigh Chemical don_outer_gloves->weigh transfer Transfer to Reaction Vessel weigh->transfer perform_exp Perform Experiment transfer->perform_exp decon_tools Decontaminate Glassware & Surfaces in Fume Hood perform_exp->decon_tools doff_outer_gloves Remove Outer Gloves decon_tools->doff_outer_gloves doff_shield Remove Face Shield doff_outer_gloves->doff_shield doff_coat Remove Lab Coat doff_shield->doff_coat doff_goggles Remove Goggles doff_coat->doff_goggles doff_inner_gloves Remove Inner Gloves doff_goggles->doff_inner_gloves wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands dispose_ppe Dispose of Contaminated PPE as Hazardous Waste wash_hands->dispose_ppe dispose_chem Dispose of Chemical Waste (in labeled container) dispose_ppe->dispose_chem

Caption: A validated workflow for handling N1,N1-Dimethylpropane-1,2-diamine dihydrochloride.

The order of PPE removal is critical to prevent transferring contaminants from the "dirty" exterior of your gear to your skin.

  • Decontaminate: Before removal, decontaminate any reusable equipment and the work area within the fume hood.

  • Remove Outer Gloves: If double-gloved, remove the outer pair. This should be done in a way that the outer surface is not touched by the bare hand.

  • Remove Face Shield: Handle by the headband, lifting away from your face.

  • Remove Lab Coat: Unbutton and roll it outwards, ensuring the contaminated exterior is contained within the roll.

  • Remove Goggles: Handle by the strap, pulling away from your face.

  • Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out as they are removed.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[9]

Disposal Plan

All waste materials must be treated as hazardous.

  • Contaminated PPE: All disposable items, including gloves, bench paper, and wipes, must be placed in a designated hazardous waste container.

  • Unused Chemical and Solutions: Dispose of the chemical and any solutions containing it in a clearly labeled, sealed hazardous waste container.[11] Do not mix with other waste streams unless compatibility has been confirmed. Follow all local, state, and federal regulations for chemical waste disposal.[3][11]

Emergency Procedures and First Aid

In case of accidental exposure, time is of the essence. Immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: DO NOT induce vomiting.[1] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention, as there is a danger of perforation of the esophagus and stomach.[5]

References

  • Chemos GmbH & Co. KG. (2019, August 28). Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride
Reactant of Route 2
N1,N1-Dimethylpropane-1,2-diamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.